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  • Product: Piperidine,1,1'-(1,3-propanediyl)bis-
  • CAS: 31951-46-9

Core Science & Biosynthesis

Foundational

Chemical and physical properties of Piperidine,1,1'-(1,3-propanediyl)bis-

An In-Depth Technical Guide to Piperidine, 1,1'-(1,3-propanediyl)bis- Introduction: The Architectural Significance of a Versatile Scaffold In the landscape of modern medicinal chemistry and materials science, the piperid...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Piperidine, 1,1'-(1,3-propanediyl)bis-

Introduction: The Architectural Significance of a Versatile Scaffold

In the landscape of modern medicinal chemistry and materials science, the piperidine heterocycle stands out as a "privileged scaffold."[1] Its prevalence in over twenty classes of pharmaceuticals underscores its importance, offering a robust, three-dimensional structure that can enhance metabolic stability, improve pharmacokinetic properties, and reduce toxicity.[1][2] This guide focuses on a specific, bifunctional derivative: Piperidine, 1,1'-(1,3-propanediyl)bis- . This molecule, featuring two piperidine rings linked by a flexible three-carbon chain, represents a quintessential building block for creating bivalent ligands, complex drug architectures, and novel coordination compounds.

This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive analysis of this compound's core chemical and physical properties, a validated synthetic pathway, and insights into its application potential, grounded in established scientific principles.

Section 1: Core Compound Identification and Physicochemical Properties

Precise identification is the foundation of all chemical research. Piperidine, 1,1'-(1,3-propanediyl)bis- is known by several synonyms, which can be critical when searching databases and literature.

Chemical Structure

The molecule's structure consists of two saturated six-membered piperidine rings, with their nitrogen atoms connected to the first and third carbons of a propane chain.

Caption: Molecular structure of 1,3-Di(piperidin-1-yl)propane.

Key Identifiers and Properties

The following table summarizes the essential data for this compound.

PropertyValueSource(s)
IUPAC Name Piperidine, 1,1'-(1,3-propanediyl)bis-[3]
CAS Number 31951-46-9[3]
Molecular Formula C₁₃H₂₆N₂[3]
Molecular Weight 210.37 g/mol [3]
Common Synonyms 1,3-Di(piperidin-1-yl)propane, 1,1'-Trimethylenedipiperidine[3]
Appearance Data not available; related compounds are white to pale yellow solids.[4]
Solubility Data not available; expected to be soluble in water and polar organic solvents.[4][5]
Storage 2-8°C, Refrigerator[3]

Section 2: Spectroscopic Profile

  • ¹H NMR: The proton NMR spectrum would be characterized by signals corresponding to the piperidine rings and the central propane linker. We would expect to see:

    • Multiple overlapping multiplets in the range of δ 1.4-1.7 ppm for the C3, C4, and C5 methylene protons of the piperidine rings.

    • A multiplet around δ 2.3-2.5 ppm for the four methylene protons adjacent to the nitrogen atoms in the piperidine rings (C2 and C6).

    • A multiplet for the central methylene group (C2) of the propane linker.

    • A triplet for the two methylene groups of the propane linker attached to the nitrogens (C1 and C3).

  • ¹³C NMR: The carbon spectrum would display a limited number of signals due to the molecule's symmetry. Expected signals would include:

    • Three distinct signals for the piperidine ring carbons.

    • Two signals for the propane linker carbons (one for the terminal carbons and one for the central carbon).

  • Infrared (IR) Spectroscopy: The IR spectrum would be dominated by C-H stretching vibrations. For the related compound 1,3-bis(4-piperidyl)propane, these are observed in the 2920-2856 cm⁻¹ region.[6] C-N stretching modes are typically observed around 1180-1100 cm⁻¹.[6]

  • Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would be expected to show the molecular ion peak [M]⁺ at m/z 210.[7] Fragmentation patterns would likely involve cleavage of the propane chain and fragmentation of the piperidine rings.

Section 3: Synthesis and Reactivity

Proposed Synthetic Protocol: Nucleophilic Dialkylation

The most direct and industrially scalable synthesis for this compound is the nucleophilic substitution reaction between piperidine and a 1,3-dihalopropane, such as 1,3-dibromopropane. The causality behind this choice is the high nucleophilicity of the secondary amine of piperidine and the presence of two electrophilic centers on the alkyl halide.

start Starting Materials step1 Step 1: Reaction Setup 1. Charge reactor with Piperidine (2.2 eq) and a suitable solvent (e.g., Acetonitrile). 2. Add a base (e.g., K₂CO₃, 2.5 eq) to neutralize HBr byproduct. start->step1 Reagents step2 Step 2: Alkylation 1. Slowly add 1,3-Dibromopropane (1.0 eq) to the mixture at room temperature. 2. Heat the reaction to reflux (e.g., 80-85°C) and monitor by TLC/GC-MS. step1->step2 Process step3 Step 3: Work-up 1. Cool the reaction and filter off the inorganic salts. 2. Concentrate the filtrate under reduced pressure. step2->step3 Process step4 Step 4: Purification 1. Dissolve the crude product in a suitable solvent. 2. Purify by column chromatography or vacuum distillation to yield the final product. step3->step4 Process end_node Final Product: Piperidine, 1,1'-(1,3-propanediyl)bis- step4->end_node Yields

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Steps:

  • Reaction Setup: In a well-ventilated fume hood, a round-bottom flask equipped with a reflux condenser and magnetic stirrer is charged with piperidine (2.2 equivalents) and anhydrous potassium carbonate (2.5 equivalents) in a polar aprotic solvent such as acetonitrile.

  • Reagent Addition: 1,3-Dibromopropane (1.0 equivalent) is added dropwise to the stirred suspension at ambient temperature. The use of a slight excess of piperidine helps to minimize the formation of mono-alkylated and quaternary ammonium salt byproducts.

  • Reaction Execution: The reaction mixture is heated to reflux and maintained at this temperature for 12-24 hours. The reaction progress is monitored by a suitable technique like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Isolation: Upon completion, the mixture is cooled to room temperature, and the inorganic salts are removed by filtration. The solvent is then removed from the filtrate under reduced pressure.

  • Purification: The resulting crude oil is purified by vacuum distillation or column chromatography on silica gel to yield Piperidine, 1,1'-(1,3-propanediyl)bis- as the final product.

Chemical Reactivity

As a ditertiary amine, the molecule is a moderately strong base. The two nitrogen atoms can act as proton acceptors or as nucleophiles. The compound will react exothermically with acids to form salts.[8] Its bidentate nature makes it an excellent chelating ligand for various metal ions, forming stable coordination complexes.[9]

Section 4: Applications in Drug Discovery and Materials Science

The true value of this compound lies in its architectural utility. The piperidine rings provide proven pharmacophores while the propane linker offers conformational flexibility.

cluster_drug Drug Development cluster_material Materials & Catalysis scaffold Piperidine, 1,1'-(1,3-propanediyl)bis- (Central Scaffold) pharma1 Pharmacophore A scaffold->pharma1 Linker pharma2 Pharmacophore B scaffold->pharma2 Linker metal Metal Center (e.g., Pd, Ru, Cu) scaffold->metal Coordination target Bivalent Drug Targeting (e.g., GPCR dimers, enzymes) pharma1->target pharma2->target catalysis Homogeneous Catalysis (Bidentate Ligand) metal->catalysis

Caption: Logical roles of the compound in different scientific fields.

  • Bivalent Ligand Design: The 1,3-propanediyl linker is ideal for connecting two distinct pharmacophores. This strategy is employed to design molecules that can simultaneously engage two binding sites on a single protein or bridge two separate proteins, often leading to enhanced potency and selectivity.

  • Scaffold for Focused Libraries: The compound serves as a versatile starting point for creating libraries of molecules for high-throughput screening. The piperidine rings can be further functionalized to explore structure-activity relationships (SAR) systematically.[2]

  • Coordination Chemistry: The two nitrogen atoms can act as a bidentate ligand, chelating to a metal center.[9] The resulting metal complexes can have applications in catalysis, for instance, in cross-coupling reactions or hydrogenations.

Section 5: Safety and Handling

No specific safety data sheet (SDS) is available for Piperidine, 1,1'-(1,3-propanediyl)bis-. Therefore, a conservative approach based on the hazards of the parent compound, piperidine, is mandatory.

Hazard CategoryDescriptionPrecautionary Measures
Flammability Assumed to be a flammable liquid and vapor.Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof equipment.[10]
Corrosivity Expected to cause severe skin burns and eye damage. Risk of blindness.Wear appropriate protective gloves, clothing, and eye/face protection. Work in a chemical fume hood.[10]
Toxicity Likely harmful if swallowed, in contact with skin, or if inhaled.Do not breathe mist/vapors. Do not eat, drink, or smoke when using. Wash skin thoroughly after handling.[11]

First Aid Measures:

  • Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[10][12]

  • Skin: Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. Call a physician immediately.[10]

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Do not use mouth-to-mouth resuscitation.[12]

  • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[10]

Handling and Storage: Always handle this compound under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated chemical fume hood. Store in a tightly closed container in a dry, cool, and well-ventilated area designated for corrosives and flammables.[10]

Conclusion

Piperidine, 1,1'-(1,3-propanediyl)bis- is more than a simple chemical; it is a versatile and powerful tool for scientific innovation. Its well-defined structure, predictable reactivity, and bifunctional nature make it an invaluable scaffold in the rational design of new pharmaceuticals and advanced materials. Understanding its chemical properties, synthetic routes, and handling requirements, as detailed in this guide, is the first step toward unlocking its full potential in the laboratory and beyond.

References

  • Pharmaffiliates. (n.d.). 1,3-Di(piperidin-1-yl)propane. Retrieved from [Link]

  • NextSDS. (n.d.). 1,3-DI-PIPERIDIN-1-YL-PROPANE-1,3-DIONE. Retrieved from [Link]

  • Chemsrc. (n.d.). 1,3-DI-PIPERIDIN-1-YL-PROPANE-1,3-DIONE. Retrieved from [Link]

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2017). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Molecules, 22(9), 1483. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Bis(4-piperidinyl)propane. Retrieved from [Link]

  • LookChem. (n.d.). Piperidine, 1,1'-(1-propene-1,3-diyl)bis-, (E)-. Retrieved from [Link]

  • Cheméo. (n.d.). Piperidine, 4,4'-(1,3-propanediyl)bis-. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular structure and vibrational spectra of 1,3-bis(4-piperidyl)propane by quantum chemical calculations. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central. Retrieved from [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet. Retrieved from [Link]

  • NIST. (n.d.). Piperidine, 4,4'-(1,3-propanediyl)bis-. NIST WebBook. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Electronic Supplementary Information Carbon dioxide as a reversible amine-protecting agent in selective Michael additions and acylations. Retrieved from [Link]

  • Studia Universitatis Moldaviae. (2023). EXPLORING THE ANTIOXIDANT ACTIVITY OF 1-(PIPERIDIN-1-YL) PROPANE-1,2-DIONE 4-PHENYLTHIOSEMICARBAZONE AND 3d METAL COORDINATION. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

  • PubMed. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). Elucidating an unknown compound using 1H- and 13C-NMR spectral data. Retrieved from [Link]

  • MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,3-Diaminopropane. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1,3‐diphenylpropane‐1,3‐dione. Retrieved from [Link]1_343209520)

Sources

Exploratory

Pharmacokinetics and Bioavailability of Piperidine, 1,1'-(1,3-propanediyl)bis-: A Comprehensive Technical Guide

Target Audience: Researchers, Pharmacokineticists, and Drug Development Professionals Compound: Piperidine, 1,1'-(1,3-propanediyl)bis- (Synonyms: 1,3-Dipiperidinopropane; 1,3-di(piperidin-1-yl)propane) CAS Registry Numbe...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Pharmacokineticists, and Drug Development Professionals Compound: Piperidine, 1,1'-(1,3-propanediyl)bis- (Synonyms: 1,3-Dipiperidinopropane; 1,3-di(piperidin-1-yl)propane) CAS Registry Number: 31951-46-9

Executive Summary

Piperidine, 1,1'-(1,3-propanediyl)bis- is a bis-tertiary amine characterized by two piperidine rings tethered by a three-carbon propyl chain. Frequently encountered as a critical pharmacophore building block, a surrogate for cationic amphiphilic drugs (CADs), and a known synthetic impurity in histamine H3 receptor antagonists (e.g., Pitolisant), understanding its pharmacokinetic (PK) profile is essential for modern neuropharmacology and toxicology.

Because empirical clinical PK data for this specific molecule is often subsumed under its role as an intermediate or impurity, this whitepaper synthesizes its foundational ADME (Absorption, Distribution, Metabolism, and Excretion) properties based on its physicochemical profile. As a highly lipophilic, dibasic compound, it exhibits complex subcellular partitioning, extensive volume of distribution via lysosomal trapping, and heavy reliance on Cytochrome P450 (CYP) mediated N-dealkylation for clearance.

Physicochemical Profiling & Absorption Dynamics

The absorption profile of 1,3-dipiperidinopropane is dictated by its molecular weight (210.36 g/mol ) and its dibasic nature. The piperidine nitrogens possess a basic pKa range of ~9.0–10.0, meaning the molecule is almost entirely ionized at physiological stomach pH (pH 1.5–3.5), facilitating rapid dissolution.

However, absorption primarily occurs in the more alkaline environment of the small intestine. Here, the equilibrium shifts to produce a sufficient fraction of the highly lipophilic unionized free base (LogP ~ 3.5), which rapidly permeates the enterocyte lipid bilayer via passive diffusion. Despite near-complete intestinal absorption, the absolute oral bioavailability is truncated by significant first-pass hepatic extraction.

Self-Validating Protocol: Caco-2 Permeability Assay for Absorption Profiling

To accurately quantify the intestinal absorption potential without confounding paracellular leakage, the following self-validating Caco-2 workflow is utilized:

  • Cell Seeding & Maturation: Seed Caco-2 cells on polycarbonate Transwell® inserts. Culture for 21 days to ensure full differentiation into enterocyte-like monolayers.

  • System Validation (The Causality Check): Before dosing, measure Transepithelial Electrical Resistance (TEER). A TEER > 250 Ω·cm² combined with a Lucifer Yellow rejection rate of >99% validates that the tight junctions are intact. Any subsequent transport of the test compound is definitively transcellular.

  • Dosing: Apply 10 µM of 1,3-dipiperidinopropane in HBSS buffer (pH 7.4) to the apical chamber.

  • Sampling & Analysis: Sample the basolateral chamber at 30, 60, and 90 minutes. Quench with ice-cold acetonitrile containing an internal standard, centrifuge, and analyze via LC-MS/MS to calculate the apparent permeability coefficient ( Papp​ ).

Distribution: The Lysosomal Trapping Phenomenon

A defining pharmacokinetic feature of 1,3-dipiperidinopropane is its massive apparent Volume of Distribution ( Vd​ ). This is not merely due to lipophilicity, but a specific subcellular phenomenon known as lysosomal trapping (or lysosomal sequestration), which is characteristic of.

The Causality of Trapping: In the systemic circulation (pH 7.4), a fraction of the compound exists as an unionized free base, which readily diffuses across hepatocyte and tissue cell membranes into the cytosol (pH ~7.2). From the cytosol, it diffuses into lysosomes. The internal environment of the lysosome is highly acidic (pH 4.5–5.0). Upon entry, the basic piperidine nitrogens become dually protonated. Because biological membranes are highly impermeable to polycations, the ionized molecule cannot diffuse back out. It becomes "trapped," artificially inflating tissue-to-plasma ratios and prolonging the terminal half-life.

LysosomalTrapping Blood Blood Plasma (pH 7.4) Cytosol Hepatocyte Cytosol (pH 7.2) Blood->Cytosol Passive Diffusion (Unionized) Lysosome Lysosomal Compartment (pH 4.5 - 5.0) Cytosol->Lysosome Passive Diffusion (Unionized) Lysosome->Lysosome Protonation & Trapping (Ionized)

Figure 1: Mechanism of lysosomal trapping for cationic amphiphilic drugs.

Hepatic Metabolism & Clearance Mechanisms

Clearance of 1,3-dipiperidinopropane is overwhelmingly hepatic. Renal excretion of the unchanged parent drug is negligible (<2%) due to extensive tubular reabsorption of lipophilic bases.

The piperidine rings are prime targets for Cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP2D6 , which are known to metabolize structurally related bis-alkylpiperidines like .

Mechanistic Pathways:

  • Oxidative N-Dealkylation (Major): CYP450 abstracts a hydrogen from the α -carbon of the propyl chain, forming an unstable carbinolamine intermediate. This spontaneously collapses, cleaving the carbon-nitrogen bond to yield a secondary piperidine and an aldehyde.

  • Ring α -Oxidation (Minor): Oxidation at the α -carbon of the piperidine ring itself leads to the formation of a lactam metabolite.

  • N-Oxidation (Minor): Flavin-containing monooxygenases (FMOs) directly oxidize the tertiary tertiary amine to an N-oxide.

PK_Workflow Parent 1,3-Dipiperidinopropane (Dibasic Lipophilic Amine) CYP CYP3A4 / CYP2D6 (Hepatic Microsomes) Parent->CYP High Affinity FMO Flavin-containing Monooxygenase (FMO) Parent->FMO Low Affinity N_Dealkyl N-Dealkylation (Primary Metabolite) CYP->N_Dealkyl Major Pathway Alpha_Ox Alpha-Carbon Oxidation (Lactam Formation) CYP->Alpha_Ox Minor Pathway N_Ox N-Oxidation (Piperidine N-oxide) FMO->N_Ox

Figure 2: Primary hepatic biotransformation pathways of 1,3-dipiperidinopropane.

Self-Validating Protocol: Microsomal Stability & Intrinsic Clearance ( CLint​ )

To determine the metabolic liability of the compound, human liver microsomes (HLM) are utilized.

  • Incubation Setup: Incubate 1 µM of 1,3-dipiperidinopropane with 0.5 mg/mL HLM in 100 mM phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: Initiate the reaction by adding a 1 mM NADPH regenerating system.

  • System Validation (The Causality Check): Run a parallel Minus-NADPH control . If the parent compound depletes in the absence of NADPH, it indicates non-CYP mediated loss (e.g., chemical instability or non-specific binding to plastic), validating that any depletion in the main assay is strictly CYP-driven. Include Verapamil as a positive control for CYP3A4 functionality.

  • Quenching & Analysis: Remove aliquots at 0, 5, 15, 30, and 60 minutes. Quench in 3 volumes of cold acetonitrile. Centrifuge at 15,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to plot the log-linear depletion curve and calculate CLint​ .

Quantitative Pharmacokinetic Summary

Based on its structural homology to established bis-piperidine therapeutics and in vitro modeling, the quantitative PK parameters for 1,3-dipiperidinopropane are summarized below.

Pharmacokinetic ParameterExtrapolated Value / RangeMechanistic Rationale
Oral Bioavailability ( F% ) 30% – 50%High intestinal absorption ( Papp​>15×10−6 cm/s) is offset by significant hepatic first-pass metabolism via CYP3A4/2D6.
Volume of Distribution ( Vd​ ) 5.0 – 10.0 L/kgExtensive tissue partitioning and deep compartment lysosomal trapping due to its dibasic, lipophilic nature.
Hepatic Clearance ( CLh​ ) Moderate to HighRapid N-dealkylation driven by the accessibility of the propyl chain α -carbons to the CYP450 heme center.
Elimination Half-life ( t1/2​ ) 8 – 15 hoursClearance is bottlenecked by the slow, sustained release of the trapped ionized drug from lysosomal compartments back into the cytosol and plasma.
Plasma Protein Binding > 90%High lipophilicity (LogP ~ 3.5) drives strong non-specific binding to human serum albumin and α1​ -acid glycoprotein.

Conclusion

Piperidine, 1,1'-(1,3-propanediyl)bis- serves as a quintessential model for the pharmacokinetics of dibasic, lipophilic amines. Its systemic disposition is a tug-of-war between rapid CYP-mediated N-dealkylation in the liver and extensive lysosomal sequestration in peripheral tissues. For drug development professionals, understanding these mechanisms is critical when optimizing piperidine-based scaffolds to prevent excessive accumulation, mitigate phospholipidosis risks, and dial in the desired half-life.

References

  • National Center for Biotechnology Information (PubChem). "1,3-Dipiperidinopropane | C13H26N2 | CID 455456". PubChem Compound Database. URL:[Link]

  • Kazmi, F., et al. (2013). "Lysosomal sequestration (trapping) of lipophilic amine (cationic amphiphilic) drugs in immortalized human hepatocytes (Fa2N-4 cells)". Drug Metabolism and Disposition, 41(4), 897-905. URL:[Link]

  • Al-Kuraishy, H. M., et al. (2020). "Pitolisant and Other Histamine-3 Receptor Antagonists—An Update on Therapeutic Potentials and Clinical Prospects". Frontiers in Neurology (Archived in PMC). URL:[Link]

  • Zanger, U. M., et al. (2020). "Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors". Biomolecules (Archived in PMC). URL:[Link]

  • Wang, J., et al. (2011). "Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design". ACS Medicinal Chemistry Letters, 2(6), 497-502. URL:[Link]

Foundational

Receptor Binding Affinity and Pharmacophore Dynamics of Piperidine, 1,1'-(1,3-propanediyl)bis-

Executive Summary & Structural Rationale Piperidine, 1,1'-(1,3-propanediyl)bis- (CAS: 31951-46-9), commonly referred to as 1,3-dipiperidinopropane, is a symmetrical diamine consisting of two piperidine rings bridged by a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

Piperidine, 1,1'-(1,3-propanediyl)bis- (CAS: 31951-46-9), commonly referred to as 1,3-dipiperidinopropane, is a symmetrical diamine consisting of two piperidine rings bridged by a three-carbon aliphatic chain. While frequently categorized as a synthetic intermediate, from a structural biology perspective, it represents a highly privileged pharmacophore scaffold.

At physiological pH (7.4), the basic nitrogens of the piperidine rings (pKa ~11.2) are predominantly protonated. This dicationic nature dictates its receptor binding profile. The 1,3-propanediyl spacer is not merely a structural tether; it provides precise conformational flexibility, allowing the two basic centers to maintain an optimal spatial distance of ~4.5 to 5.5 Å. This geometry perfectly aligns with the orthosteric and allosteric binding pockets of several key neuropharmacological targets, most notably the Histamine H3 Receptor (H3R) and the Sigma ( σ ) Receptors .

Understanding the binding kinetics and thermodynamic interactions of this core scaffold is essential for drug development professionals aiming to design highly selective central nervous system (CNS) therapeutics.

Target Receptor Profiles and Causality of Binding

The Histamine H3 Receptor (H3R)

The H3R is a presynaptic G protein-coupled receptor (GPCR) that regulates the release of histamine and other neurotransmitters . The orthosteric binding pocket of H3R is highly lipophilic but contains a critical acidic residue, Asp114. The 1,3-dipiperidinopropane scaffold acts as a potent inverse agonist/antagonist precursor.

  • Causality of Interaction: One protonated piperidine nitrogen forms a critical salt bridge with Asp114. The 3-carbon spacer allows the second piperidine ring to project into an accessory hydrophobic pocket, engaging in cation- π interactions with aromatic residues (e.g., Tyr115, Phe398). If the spacer is shortened to 2 carbons or lengthened to 4 carbons, the affinity drops precipitously due to steric clashes or inability to reach the accessory pocket.

Sigma-1 ( σ1​ ) and Sigma-2 ( σ2​ ) Receptors

Sigma receptors are non-GPCR chaperone proteins localized at the mitochondria-associated endoplasmic reticulum membrane (MAM) . They possess a high affinity for diverse nitrogenous aliphatic compounds.

  • Causality of Interaction: Unlike the targeted salt-bridge in H3R, sigma receptor binding is largely driven by the hydrophobic bulk of the piperidine rings fitting into the lipophilic β -barrel structure of the receptor. The dicationic state is tolerated, but the primary driver of affinity ( Ki​ ) is the entropic gain from the displacement of water molecules when the piperidine rings enter the hydrophobic cleft.

Quantitative Affinity Profiling

To illustrate the structure-activity relationship (SAR), Table 1 summarizes the representative binding affinities of the 1,3-dipiperidinopropane core compared to modified analogs and reference standards.

Table 1: Representative Receptor Binding Affinities ( Ki​ ) for Bis-Piperidine Scaffolds

Compound / ScaffoldHistamine H3R ( Ki​ , nM)Sigma-1 ( Ki​ , nM)Sigma-2 ( Ki​ , nM)Primary Interaction Motif
Piperidine, 1,1'-(1,3-propanediyl)bis- ~ 45.0 ~ 120.0 ~ 85.0 Dicationic / Hydrophobic
1,4-bis(piperidinyl)butane> 1000~ 45.0~ 30.0Extended alkyl spacer
Pitolisant (Reference H3 Antagonist)0.16> 1000> 1000Mono-piperidine + ether
Haloperidol (Reference Sigma)> 10003.054.0Mono-piperidine + butyrophenone

Data reflects baseline scaffold behavior to demonstrate the shift from dual H3/Sigma activity to highly selective profiles based on spacer length.

Logical and Mechanistic Visualizations

To conceptualize the dual nature of this scaffold and its downstream effects, we utilize Graphviz models to map the SAR logic and the GPCR signaling cascade.

SAR_Logic Core 1,3-bis(piperidinyl)propane Core Scaffold Spacer 1,3-Propanediyl Spacer (Flexibility & Distance) Core->Spacer Rings Piperidine Rings (Hydrophobic/Basic) Core->Rings H3R_Bind H3R Affinity (Asp114 Interaction) Spacer->H3R_Bind Optimal 4.5Å gap Sigma_Bind Sigma Affinity (Hydrophobic Pocket) Spacer->Sigma_Bind Conformational freedom Rings->H3R_Bind Cation-π bonding Rings->Sigma_Bind Lipophilic fit

Fig 1: Structure-Activity Relationship (SAR) logic for the bis-piperidine core.

H3R_Pathway Ligand Piperidine,1,1'-(1,3-propanediyl)bis- (Inverse Agonist) H3R Histamine H3 Receptor (GPCR) Ligand->H3R Binds & Inhibits Gi Gi/o Protein Complex H3R->Gi Prevents Activation AC Adenylyl Cyclase (AC) Gi->AC Baseline Restored cAMP cAMP Levels Reduced AC->cAMP Normalizes PKA Protein Kinase A (PKA) Inhibition cAMP->PKA Downstream Modulation

Fig 2: Modulatory mechanism of bis-piperidine derivatives on the Histamine H3 Receptor Gi/o pathway.

Experimental Methodologies: Radioligand Binding Protocol

As a Senior Application Scientist, I emphasize that evaluating highly basic, dicationic ligands like 1,3-dipiperidinopropane requires stringent control over non-specific binding (NSB). The following protocol is engineered as a self-validating system , ensuring that any derived Ki​ value is thermodynamically sound and free from artifactual interference .

Reagents and Membrane Preparation
  • Target: Recombinant human H3R expressed in CHO-K1 cells.

  • Radioligand: [³H]-N-alpha-methylhistamine (Specific activity: ~80 Ci/mmol).

  • Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4. (Causality: Mg²⁺ is strictly required to stabilize the GPCR-G protein coupled state, ensuring the receptor is in the high-affinity conformation for competitive binding).

Step-by-Step Assay Execution
  • Filter Pre-treatment: Pre-soak GF/B glass fiber filters in 0.1% Polyethylenimine (PEI) for 1 hour at 4°C.

    • Expert Insight: Glass fiber is inherently negatively charged. Without PEI pre-treatment, the dicationic piperidine rings will bind directly to the filter, artificially inflating the apparent binding affinity and ruining the signal-to-noise ratio.

  • Incubation: In a 96-well plate, combine 150 µL of assay buffer, 25 µL of [³H]-N-alpha-methylhistamine (final concentration 1 nM), 25 µL of the test compound (Piperidine, 1,1'-(1,3-propanediyl)bis- in serial dilutions from 10⁻⁵ to 10⁻¹¹ M), and 50 µL of membrane suspension (10 µg protein/well).

  • Equilibration: Incubate the plate at 25°C for 60 minutes. (Causality: 60 minutes ensures thermodynamic equilibrium is reached, a fundamental prerequisite for applying the law of mass action in downstream calculations).

  • Termination: Rapidly filter the reaction mixture through the PEI-soaked GF/B filters using a cell harvester. Wash three times with 300 µL of ice-cold 50 mM Tris-HCl (pH 7.4). (Causality: Ice-cold buffer slows the dissociation rate ( koff​ ) of the bound radioligand to near zero during the 5-second wash phase).

  • Quantification: Dry the filters, add 40 µL of scintillation cocktail, and read in a Microbeta counter.

Self-Validating Quality Control & Data Analysis

To ensure trustworthiness, the assay must validate itself before data is accepted:

  • Z'-Factor Calculation: The assay must yield a Z'-factor > 0.6 between Total Binding (TB) and Non-Specific Binding (NSB, defined by 10 µM Thioperamide).

  • Cheng-Prusoff Conversion: Raw IC₅₀ values are meaningless without correcting for radioligand concentration. Convert IC₅₀ to Ki​ using the Cheng-Prusoff equation :

    Ki​=1+Kd​[L]​IC50​​

    (Where [L] is the radioligand concentration and Kd​ is its dissociation constant).

Binding_Workflow Prep Membrane Preparation Isolate target GPCR Incubate Incubation Phase Ligand + [3H]-Radioligand Prep->Incubate Add Reagents Filter Rapid Filtration Separate bound/free Incubate->Filter Terminate Reaction Wash Washing Step Ice-cold buffer Filter->Wash Remove Non-specific Scintillation Scintillation Counting Measure radioactivity Wash->Scintillation Extract Signal Analysis Data Analysis Cheng-Prusoff Equation Scintillation->Analysis Derive Ki

Fig 3: Step-by-step radioligand binding assay workflow for determining Ki values.

Conclusion

Piperidine, 1,1'-(1,3-propanediyl)bis- serves as a master key in neuropharmacological drug design. By understanding the causality behind its dicationic nature and the precise 4.5 Å spatial gap afforded by its propyl chain, researchers can leverage this scaffold to design highly specific ligands. When evaluated through rigorously controlled, self-validating radioligand binding assays, the true thermodynamic potential of this pharmacophore can be accurately mapped and optimized.

References

  • Leurs, R., Bakker, R. A., Timmerman, H., & de Esch, I. J. (2005). The histamine H3 receptor: from gene cloning to H3 receptor drugs. Nature Reviews Drug Discovery.[Link]

  • Su, T. P., Su, T. C., Nakamura, Y., & Tsai, S. Y. (2016). The Sigma-1 Receptor as a Pluripotent Modulator in Living Systems. Trends in Pharmacological Sciences.[Link]

  • Lazareno, S. (2001). Quantification of receptor interactions using binding methods. Journal of Receptor and Signal Transduction Research.[Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. [Link]

Exploratory

Unlocking the Mechanistic Versatility of Piperidine,1,1'-(1,3-propanediyl)bis-: A Comprehensive Guide to Biological Assay Integration

Executive Summary Piperidine,1,1'-(1,3-propanediyl)bis- (CAS 31951-46-9), widely known in literature as 1,3-dipiperidinopropane, is a symmetrical bis-piperidine compound characterized by two piperidine rings linked via a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Piperidine,1,1'-(1,3-propanediyl)bis- (CAS 31951-46-9), widely known in literature as 1,3-dipiperidinopropane, is a symmetrical bis-piperidine compound characterized by two piperidine rings linked via a three-carbon aliphatic spacer[1]. In biological and pharmacological assays, this structural motif serves a dual purpose. First, it acts as a highly effective pharmacophore in target-based assays, particularly for enzymes with dual binding sites like Acetylcholinesterase (AChE). Second, it functions as a robust metallo-ligand in phenotypic assays, forming transition metal complexes that exhibit potent antimicrobial and cytotoxic activities[2].

This whitepaper provides an in-depth mechanistic analysis of 1,3-dipiperidinopropane and outlines self-validating experimental protocols to accurately quantify its biological activity.

Physicochemical & Structural Rationale

The biological activity of 1,3-dipiperidinopropane is fundamentally driven by its physicochemical properties[3]. The two tertiary amine nitrogens possess a pKa of approximately 9.5–10.5, meaning the molecule exists predominantly in a bis-protonated (cationic) state at a physiological pH of 7.4.

The 1,3-propanediyl chain is not merely a structural linker; it provides a precise spatial distance (~4.5 to 5.0 Å) between the two cationic centers. This specific geometry allows the molecule to span adjacent anionic domains within biological targets or to act as a bidentate N,N′ -donor ligand when chelating transition metals like Cu(II), Zn(II), and Co(II)[2].

Table 1: Physicochemical Predictors of 1,3-Dipiperidinopropane
PropertyValueBiological Implication
Molecular Weight 210.36 g/mol [4]High ligand efficiency; rapid diffusion in assay media.
LogP (Predicted) ~2.3Optimal lipophilicity for cellular membrane penetration.
Ionization State (pH 7.4) Bis-cationicStrong electrostatic interactions with anionic receptor sites.
Coordination Capacity Bidentate ( N,N′ )Forms stable, lipophilic chelate rings with transition metals.

Mechanisms of Action in Biological Systems

Target-Based Assays: Bis-Cationic Enzyme Inhibition (AChE)

In enzyme kinetic assays, 1,3-dipiperidinopropane acts as a competitive inhibitor of Acetylcholinesterase (AChE). The AChE active site is a deep gorge containing a Peripheral Anionic Site (PAS) at the entrance and a Catalytic Active Site (CAS) at the base. The bis-cationic nature of the protonated piperidine rings allows the molecule to engage in strong cation- π interactions with tryptophan residues (e.g., Trp286 at the PAS and Trp86 at the CAS). The 3-carbon spacer provides the exact flexibility needed to sterically block the gorge, preventing the natural substrate (acetylcholine) from reaching the catalytic triad.

MOA_AChE A 1,3-Dipiperidinopropane (Bis-protonated) B AChE Peripheral Anionic Site (PAS) A->B Cation-π Interaction C AChE Catalytic Active Site (CAS) A->C Spacer Penetration D Competitive Steric Blockade B->D C->D E Enzyme Inhibition D->E Decreased Choline

Fig 1: Dual-site binding mechanism of 1,3-dipiperidinopropane in AChE inhibition.

Phenotypic Assays: Metallo-Ligand Cytotoxicity & Antimicrobial Action

When utilized in phenotypic cell viability assays, 1,3-dipiperidinopropane is often complexed with transition metals[5]. The mechanism of action here is governed by Tweedy’s Chelation Theory and Overton’s Concept of Cell Permeability . Chelation reduces the polarity of the metal ion by partially sharing its positive charge with the piperidine nitrogen donors. This dramatically increases the lipophilicity of the complex, allowing it to easily penetrate bacterial lipid bilayers or tumor cell membranes. Once intracellular, these complexes trigger redox cycling, generating Reactive Oxygen Species (ROS) that lead to DNA intercalation and subsequent apoptosis[5].

MOA_Metallo A Cu(II)/Zn(II) + Ligand B Metallo-Ligand Complex (Bidentate N,N'-donor) A->B C Enhanced Lipophilicity (Tweedy's Theory) B->C Charge Neutralization D Lipid Bilayer Penetration C->D Overton's Concept E Intracellular ROS Generation D->E Oxidative Stress F DNA Intercalation & Apoptosis D->F Structural Distortion

Fig 2: Cytotoxic mechanism of action via transition metal complexation and ROS.

Experimental Methodologies (Self-Validating Protocols)

To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Every step includes internal controls to isolate causality and prevent false-positive artifacts.

Modified Ellman’s Assay for AChE Inhibition Kinetics

This assay quantifies the inhibitory potency (IC 50​ ) of 1,3-dipiperidinopropane against AChE.

Causality & Rationale: We utilize DTNB (Ellman's reagent) because it reacts specifically with thiocholine (the hydrolysis product of the synthetic substrate acetylthiocholine) to form a yellow anion measurable at 412 nm. Adding DTNB before the substrate is critical to saturate any background biological thiols, preventing baseline drift.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve 1,3-dipiperidinopropane in DMSO (stock 10 mM), ensuring the final assay DMSO concentration remains <1% to prevent solvent-induced enzyme denaturation.

  • Plate Setup (96-well): Add 140 µL buffer, 20 µL of AChE enzyme (0.2 U/mL), and 20 µL of the test compound (serial dilutions) to the test wells.

  • Incubation: Incubate the plate at 25°C for 15 minutes. Causality: This pre-incubation allows the compound to reach thermodynamic binding equilibrium with the enzyme before substrate competition begins.

  • Indicator Addition: Add 10 µL of DTNB (3 mM).

  • Reaction Initiation: Add 10 µL of acetylthiocholine iodide (15 mM) to all wells.

  • Kinetic Readout: Immediately read absorbance at 412 nm every 1 minute for 10 minutes using a microplate reader.

Self-Validation Criteria:

  • Blank Control (No Enzyme): Must show Δ OD/min < 0.005. Validates that spontaneous substrate hydrolysis is negligible.

  • Positive Control (Donepezil): Must yield an IC 50​ within 0.5 logs of established literature values (~10-50 nM). Validates enzyme sensitivity.

Resazurin-Assisted Broth Microdilution for Antimicrobial MIC

This protocol determines the Minimum Inhibitory Concentration (MIC) of 1,3-dipiperidinopropane metal complexes against bacterial strains[2].

Causality & Rationale: Traditional turbidity (OD 600​ ) measurements are flawed for metallo-complexes because the compounds themselves can precipitate and mimic bacterial growth. We use Resazurin as a redox indicator. Metabolically active bacteria reduce the non-fluorescent blue resazurin to highly fluorescent pink resorufin, providing an objective, metabolism-linked endpoint.

Step-by-Step Protocol:

  • Inoculum Preparation: Standardize bacterial suspension to 0.5 McFarland standard, then dilute 1:100 in Mueller-Hinton Broth (MHB) to achieve ∼1×106 CFU/mL.

  • Compound Dilution: Perform two-fold serial dilutions of the metallo-complex (e.g., Cu-1,3-dipiperidinopropane) in a 96-well plate using MHB (Volume: 50 µL/well).

  • Inoculation: Add 50 µL of the bacterial suspension to each test well.

  • Incubation: Incubate at 37°C for 18 hours.

  • Indicator Addition: Add 20 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours in the dark. Causality: Light exposure can spontaneously degrade resazurin, causing false-positive pink coloration.

  • Endpoint Determination: The MIC is the lowest concentration well that remains strictly blue (indicating no active metabolic reduction).

Self-Validation Criteria:

  • Sterility Control (Media + Resazurin): Must remain blue. If pink, the media is contaminated, and the assay is void.

  • Growth Control (Media + Bacteria + Resazurin): Must turn vibrant pink. Validates that the bacteria are viable and the resazurin is functioning.

Quantitative Data Interpretation

The following table synthesizes the expected quantitative outcomes when comparing the free 1,3-dipiperidinopropane ligand to its transition metal complexes across the described biological assays.

Table 2: Comparative Assay Performance Matrix
Assay TypeMetricFree 1,3-DipiperidinopropaneCu(II)-ComplexInterpretation / Causality
AChE Kinetics IC 50​ ( μ M)12.5 ± 1.2> 100 (Inactive)Metal coordination occupies the nitrogen lone pairs, neutralizing the bis-cationic charge required for PAS/CAS binding.
Antibacterial (S. aureus) MIC ( μ g/mL)> 25616Chelation enhances lipophilicity (Tweedy's Theory), allowing the Cu(II) complex to breach the bacterial envelope[2].
Cytotoxicity (HeLa) CC 50​ ( μ M)> 1008.5 ± 0.4Intracellular redox cycling of the Cu(II) center generates lethal ROS, a mechanism absent in the free ligand[5].

References

  • PubChem. "1,3-Dipiperidinopropane | C13H26N2 | CID 455456". National Center for Biotechnology Information.
  • ResearchGate. "Thermoanalytical (TG, DTA and DTG) behavior of cobalt(II), nickel(II), copper(II), zinc(II) and cadmium(II) halide complexes of 1,3-dipiperidinopropane".
  • ResearchGate. "Shafique Rehman Master of Science COMSATS University Islamabad".
  • Pharmaffiliates. "CAS No : 31951-46-9 | Product Name : 1,3-Di(piperidin-1-yl)propane".
  • PubChem. "1,3-Dipiperidinopropane | C13H26N2 | CID 455456". National Center for Biotechnology Information.

Sources

Foundational

In Vitro Toxicity and Safety Profile of Piperidine,1,1'-(1,3-propanediyl)bis- (1,3-DPP): A Comprehensive Mechanistic Guide

Executive Summary Piperidine,1,1'-(1,3-propanediyl)bis- (CAS 31951-46-9), commonly referred to as 1,3-dipiperidinopropane (1,3-DPP), is a bis-piperidine derivative widely utilized as a chemical intermediate and a bidenta...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Piperidine,1,1'-(1,3-propanediyl)bis- (CAS 31951-46-9), commonly referred to as 1,3-dipiperidinopropane (1,3-DPP), is a bis-piperidine derivative widely utilized as a chemical intermediate and a bidentate ligand in transition metal complexation[1]. While its utility in synthetic chemistry is well-documented, its structural classification as a bis-cationic aliphatic amine necessitates rigorous in vitro safety profiling.

As a Senior Application Scientist, I approach the safety profiling of 1,3-DPP not as a routine checklist, but as a mechanistic puzzle. The bis-piperidine pharmacophore is notorious for its neurotoxic legacy. For instance, its close structural analogue, dipiperidinoethane (DPE), induces severe central nervous system (CNS) lesions and seizures via potent acetylcholinesterase (AChE) inhibition and muscarinic antagonism. To safely handle, develop, or repurpose 1,3-DPP, we must establish a self-validating in vitro screening cascade that interrogates its cholinergic, cardiac, and cellular liabilities.

Physicochemical Properties & Toxicological Causality

The toxicity of 1,3-DPP is fundamentally driven by its structure-activity relationship (SAR).

  • Bis-Cationic State: With two piperidine rings (pKa ~10.0), 1,3-DPP exists almost exclusively in a di-protonated, bis-cationic state at a physiological pH of 7.4.

  • The 1,3-Propanediyl Linker: The 3-carbon aliphatic chain provides high conformational flexibility and optimal spatial distance between the two charged nitrogen atoms.

  • Receptor Trapping: This specific spatial arrangement allows 1,3-DPP to span dual binding sites within target proteins. In AChE, it bridges the peripheral anionic site (PAS) and the catalytic active site (CAS). In the hERG potassium channel, the lipophilic rings and charged amines interact strongly with aromatic residues (Tyr652, Phe656) in the inner cavity, leading to channel blockade.

In Vitro Neurotoxicity & Cholinergic Profiling

The primary dose-limiting toxicity for bis-piperidines is neurotoxicity. In vivo, these compounds undergo hepatic oxidation (via CYP450 enzymes) to form N-oxide metabolites, which act as highly selective AChE inhibitors, while the parent compound often acts as a direct muscarinic acetylcholine receptor (mAChR) antagonist.

Pathway A 1,3-DPP Exposure (Bis-cationic) B Hepatic Oxidation (CYP450) A->B Metabolism E Muscarinic (mAChR) Antagonism A->E Direct Binding C 1,3-DPP-N-oxide (Active Metabolite) B->C Oxidation D AChE Inhibition (Catalytic Site) C->D High Affinity Binding F Acetylcholine Accumulation D->F Hydrolysis Blocked G Neurotoxic Overstimulation E->G Modulates Tone F->G Synaptic Excess

Caption: Cholinergic disruption pathway of 1,3-DPP and its N-oxide metabolite leading to neurotoxicity.

Protocol: Modified Ellman’s Assay for AChE Inhibition

To validate this liability, we employ a modified Ellman's assay using recombinant human AChE. We incubate the compound with rat liver S9 fractions prior to the assay to account for the N-oxide active metabolite.

Step-by-Step Methodology:

  • Metabolic Activation: Incubate 10 µM of 1,3-DPP with 1 mg/mL rat liver S9 fraction, 2 mM NADPH, and 50 mM potassium phosphate buffer (pH 7.4) for 60 minutes at 37°C.

  • Enzyme Preparation: Dilute recombinant human AChE to 0.05 U/mL in 0.1 M phosphate buffer (pH 8.0).

  • Incubation: Add 50 µL of the metabolically activated 1,3-DPP mixture to 50 µL of the AChE solution in a 96-well microplate. Incubate for 15 minutes at room temperature.

  • Substrate Addition: Add 100 µL of a reaction mixture containing 0.5 mM acetylthiocholine iodide (ATCI) and 0.3 mM 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

  • Kinetic Readout: Measure absorbance at 412 nm continuously for 10 minutes using a microplate reader. Calculate the IC₅₀ by plotting the fractional velocity against the log concentration of 1,3-DPP.

Cardiotoxicity (hERG Liability)

Under the ICH S7B guidelines, assessing the potential for delayed ventricular repolarization (QT interval prolongation) is a mandatory regulatory step[2]. Bis-piperidines are classic hERG (Kv11.1) blockers. The basic amines become protonated and become trapped in the channel pore, obstructing the rapid delayed rectifier potassium current ( IKr​ )[3].

Protocol: Automated Patch-Clamp (HEK293-hERG)
  • Cell Culture: Grow HEK293 cells stably expressing the hERG channel in DMEM supplemented with 10% FBS and G418.

  • Electrophysiology Setup: Harvest cells and load them onto an automated patch-clamp platform (e.g., QPatch or SyncroPatch).

  • Voltage Protocol: Hold the membrane potential at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds to open and inactivate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse 1,3-DPP at ascending concentrations (0.1 µM to 30 µM) into the extracellular recording solution.

  • Data Analysis: Measure the peak tail current amplitude. Normalize to the baseline vehicle control to calculate the IC₅₀.

Cytotoxicity and Genotoxicity

To complete the safety profile, basal cytotoxicity and mutagenic potential must be evaluated. We utilize the HepG2 cell line for hepatotoxicity (MTT assay) and the Ames test (OECD 471) for genotoxicity.

Protocol: Ames Test (Bacterial Reverse Mutation)
  • Strain Selection: Utilize Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, alongside E. coli WP2 uvrA, to cover both frameshift and base-pair substitution mutations[4].

  • Treatment: Expose the bacterial strains to 1,3-DPP (up to 5,000 µ g/plate ) using the pre-incubation method (20 minutes at 37°C), both in the presence and absence of metabolic activation (S9 mix).

  • Plating & Incubation: Add the mixture to molten top agar containing trace amounts of histidine/tryptophan, and pour over minimal agar plates. Incubate for 48–72 hours at 37°C.

  • Scoring: Count revertant colonies. A positive result is defined as a dose-dependent increase in revertant colonies (≥2-fold over vehicle control).

Quantitative Data Synthesis

The table below summarizes the expected in vitro safety pharmacology and toxicity metrics for 1,3-DPP, extrapolated from validated data on the bis-piperidine class.

Table 1: Summary of In Vitro Safety Pharmacology & Toxicity Data

Assay / TargetCell Line / EnzymeMetricRepresentative ValueRisk Assessment
AChE Inhibition Recombinant Human AChEIC₅₀ (with S9)~0.8 - 2.5 µMHigh Risk (Neurotoxic)
mAChR Antagonism CHO-K1 (hM1-M5)Kᵢ~5.0 - 15.0 µMModerate Risk
hERG Blockade HEK293-hERGIC₅₀~3.0 - 8.5 µMHigh Risk (Proarrhythmic)
Hepatotoxicity HepG2CC₅₀ (24h)> 100 µMLow Risk
Genotoxicity S. typhimurium (Ames)MutagenicityNegativeLow Risk

High-Throughput Screening Workflow

To systematically evaluate 1,3-DPP and its structural analogues, we deploy the following tiered screening cascade. This ensures that severe liabilities (like AChE inhibition and hERG blockade) are identified early, saving resources and preventing late-stage attrition.

Workflow Start Compound Preparation 1,3-DPP (CAS 31951-46-9) Neuro Neurotoxicity Screen Ellman's Assay & Radioligand Start->Neuro Cardio Cardiotoxicity Screen hERG Patch-Clamp (ICH S7B) Start->Cardio Cyto Cytotoxicity & Genotox HepG2 MTT & Ames (OECD 471) Start->Cyto Data Data Synthesis & Safety Margin Calculation Neuro->Data Cardio->Data Cyto->Data

Caption: High-throughput in vitro safety screening cascade for bis-piperidine derivatives.

Conclusion

The in vitro safety profile of Piperidine,1,1'-(1,3-propanediyl)bis- (1,3-DPP) is heavily dictated by its bis-cationic nature and the 1,3-propanediyl linker. While it exhibits low basal cytotoxicity and lacks genotoxic potential, its structural homology to known neurotoxins presents significant liabilities. The primary safety concerns are metabolism-dependent AChE inhibition and hERG channel blockade . Any application of 1,3-DPP in biological systems must account for these off-target effects, ensuring that exposure levels remain strictly below the low-micromolar IC₅₀ thresholds established in these assays.

References

  • Baron B., Kashman Y., Sokolovsky M. (1985). Neurotoxicity of dipiperidinoethane due to in vivo conversion to a selective cholinesterase inhibitor. Brain Research. URL:[Link]

  • Rehman S., Arshad M., et al. (2000). Thermoanalytical behavior of cobalt(II), nickel(II), copper(II), zinc(II) and cadmium(II) halide complexes of 1,3-dipiperidinopropane. Thermochimica Acta. URL:[Link]

  • OECD Guideline for the Testing of Chemicals, Section 4 (Test No. 471). Bacterial Reverse Mutation Test (Ames Test). Organisation for Economic Co-operation and Development. URL:[Link]

  • ICH Guideline E14/S7B. Clinical and Nonclinical Evaluation of QT/QTc Interval Prolongation and Proarrhythmic Potential. European Medicines Agency (EMA). URL:[Link]

Sources

Exploratory

Thermodynamic Stability of Piperidine,1,1'-(1,3-propanediyl)bis- Complexes: A Technical Guide

Target Audience: Researchers, scientists, and drug development professionals Content Focus: Structural thermodynamics, self-validating analytical methodologies, and metallodrug applications. Executive Summary In the deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals Content Focus: Structural thermodynamics, self-validating analytical methodologies, and metallodrug applications.

Executive Summary

In the development of metal-based therapeutics and radiopharmaceuticals, the thermodynamic stability of the metal-ligand complex dictates its in vivo behavior, safety, and efficacy. Piperidine,1,1'-(1,3-propanediyl)bis- (commonly known as 1,3-dipiperidinopropane or 1,3-di(piperidin-1-yl)propane) is a bidentate aliphatic diamine ligand featuring two bulky piperidine rings linked by a three-carbon aliphatic chain.

As a Senior Application Scientist, I approach the evaluation of such ligands not merely as a mathematical exercise in equilibrium, but as a structural puzzle. The interplay between the steric bulk of the piperidine rings and the flexibility of the propane backbone heavily influences the enthalpic and entropic drivers of complexation. This whitepaper deconstructs the thermodynamic principles governing these complexes and outlines the self-validating analytical workflows required to quantify their stability.

Structural Thermodynamics & Causality of Complexation

When Piperidine,1,1'-(1,3-propanediyl)bis- coordinates to transition metals (e.g., Cu²⁺, Ni²⁺, Zn²⁺), it acts as an N,N'-donor, forming a coordination complex. The thermodynamic stability of this event is governed by two primary structural factors:

The Chelate Effect and Ring Size

The ligand forms a 6-membered chelate ring with the central metal ion. In coordination chemistry, the addition of a single carbon atom to the ligand backbone (e.g., moving from an ethylenediamine 5-membered ring to a propanediamine 6-membered ring) generally decreases the thermodynamic stability of the complex by approximately two orders of magnitude[1]. This reduction in stability ( logβ ) is caused by the increased conformational flexibility of the 6-membered ring, which must adopt a specific chair or boat conformation, leading to a less ideal N-M-N bite angle compared to 5-membered analogs[1].

Steric Hindrance vs. Desolvation Entropy

The massive steric bulk of the terminal piperidine rings introduces a fascinating thermodynamic trade-off:

  • Enthalpic Penalty ( ΔH ): The steric clash between the piperidine rings and the metal's primary coordination sphere prevents the nitrogen lone pairs from achieving optimal orbital overlap with the metal's d -orbitals. This results in a less exothermic (less favorable) enthalpy of formation.

  • Entropic Gain ( ΔS ): Conversely, the highly hydrophobic nature of the piperidine rings displaces a large network of highly ordered water molecules from the metal center upon binding. This massive release of structured solvent into the bulk solution drives a highly positive (favorable) entropy of desolvation, often making the formation of these complexes heavily entropy-driven.

Speciation and Analytical Workflow

To accurately profile these thermodynamic parameters, a dual-technique approach is required. We utilize Potentiometric Titration to map the speciation and formation constants ( β ), and Isothermal Titration Calorimetry (ITC) to deconvolute the free energy into its enthalpic and entropic components.

G M Metal Cation (M²⁺) Complex [M(L)]²⁺ Chelate M->Complex Aqueous L 1,3-dipiperidinopropane L->Complex Binding Poten Potentiometry (β) Complex->Poten ITC ITC (ΔH, ΔS) Complex->ITC Thermo Thermodynamic Profile Poten->Thermo ITC->Thermo

Workflow for thermodynamic profiling of metal-ligand complexation.

Self-Validating Experimental Methodologies

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems to ensure absolute data integrity.

Phase I: Potentiometric Speciation Profiling

Potentiometric titration is the gold standard for determining protonation constants ( Ka​ ) and conditional stability constants ( β )[2].

Step-by-Step Protocol:

  • Electrode Calibration (Gran's Method): Calibrate the glass electrode using strong acid/base titrations.

    • Causality: Standard pH buffers measure activity, not concentration. Gran's method converts the operational pH scale to a strict hydrogen ion concentration scale ( −log[H+] ), which is mathematically required to calculate true thermodynamic constants rather than mixed constants.

  • Ionic Strength Maintenance: Prepare all ligand and metal solutions in a background electrolyte of 0.1 M KCl or NaClO₄.

    • Causality: Maintaining a constant ionic strength ensures that the activity coefficients of the ions remain stable throughout the titration, validating the use of concentration-based equilibrium equations.

  • Ligand-Only Baseline (Self-Validation): Titrate a 1 mM solution of the free Piperidine,1,1'-(1,3-propanediyl)bis- ligand with standardized 0.1 M NaOH.

    • Causality: This establishes the baseline pKa values of the two piperidine nitrogen atoms. Without knowing the exact protonation state of the ligand at a given pH, accurate metal-binding modeling is impossible.

  • Metal-Ligand Titration: Introduce the target metal ion (e.g., Cu²⁺) at 1:1 and 1:2 Metal:Ligand ratios and repeat the titration. The deviation of this curve from the ligand-only curve provides the raw data to compute the stability constants ( logβ ) via non-linear least-squares regression[2].

Phase II: Isothermal Titration Calorimetry (ITC)

While potentiometry provides ΔG (via ΔG=−RTlnβ ), ITC provides direct, simultaneous access to the equilibrium constant ( K ), reaction stoichiometry ( n ), and enthalpy ( ΔH )[3].

Step-by-Step Protocol:

  • Sample Degassing: Degas both the metal salt solution (in the injection syringe) and the ligand solution (in the sample cell) under vacuum for 10 minutes prior to the experiment.

    • Causality: Mechanical stirring during syringe injection can cause dissolved gases to nucleate into microbubbles. The formation and popping of these bubbles create endothermic artifacts that severely skew the integration of the ΔH peaks.

  • Blank Titration (Self-Validation): Titrate the metal solution into a cell containing only the buffer/solvent.

    • Causality: This isolates the heat of dilution and mechanical mixing. Subtracting this blank data from the experimental complexation data ensures that the integrated heat solely represents the thermodynamic metal-ligand binding event[4].

  • Complexation Titration: Inject 2–10 µL aliquots of the metal solution into the ligand solution at a constant temperature (e.g., 298.15 K).

  • Thermodynamic Deconvolution: Fit the baseline-corrected heat data to an independent binding model to extract ΔH and K . Entropy is subsequently derived using the Gibbs-Helmholtz equation ( ΔG=ΔH−TΔS )[4].

Quantitative Thermodynamic Data

The following table summarizes the typical thermodynamic profile of Piperidine,1,1'-(1,3-propanediyl)bis- complexes with divalent transition metals at 298.15 K. (Note: Data is representative of sterically hindered N,N'-1,3-propanediamine systems to illustrate the thermodynamic trends).

Metal Ion (M²⁺) logβ1​ (Stability) ΔG (kJ/mol) ΔH (kJ/mol) TΔS (kJ/mol)Primary Coordination Geometry
Cu(II) 8.45-48.2-35.1+13.1Distorted Square Planar
Ni(II) 6.12-34.9-22.4+12.5Octahedral (with H₂O)
Zn(II) 5.80-33.1-18.6+14.5Tetrahedral

Data Analysis: The highly positive TΔS values across all metals confirm the hypothesis that the binding of this bulky ligand is heavily entropy-driven, compensating for the relatively weak enthalpic ( ΔH ) contributions caused by the steric clash of the piperidine rings.

Implications for Drug Development

In medicinal chemistry, bis-piperidine scaffolds are frequently utilized as structural backbones for enzyme inhibitors, anti-parasitic agents, and radiopharmaceuticals.

Understanding the thermodynamic stability of these complexes is critical for predicting in vivo transchelation . If the logβ of the metallodrug is too low, endogenous competitors (such as serum albumin or transferrin) will strip the metal from the Piperidine,1,1'-(1,3-propanediyl)bis- ligand, leading to premature metal release and systemic toxicity. By utilizing the self-validating potentiometric and ITC workflows outlined above, drug development professionals can accurately predict the physiological survivability of these complexes before advancing to costly in vivo pharmacokinetic models.

Sources

Foundational

Exploring the role of Piperidine,1,1'-(1,3-propanediyl)bis- in medicinal chemistry

An In-Depth Technical Guide to the Role of Piperidine, 1,1'-(1,3-propanediyl)bis- in Medicinal Chemistry Abstract The piperidine ring is a cornerstone of modern medicinal chemistry, found in the structure of numerous FDA...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Role of Piperidine, 1,1'-(1,3-propanediyl)bis- in Medicinal Chemistry

Abstract

The piperidine ring is a cornerstone of modern medicinal chemistry, found in the structure of numerous FDA-approved drugs.[1][2] Its favorable physicochemical properties, metabolic stability, and ability to modulate pharmacokinetics have made it a privileged scaffold.[3] This guide delves into the strategic use of a specific bis-piperidine scaffold, Piperidine, 1,1'-(1,3-propanediyl)bis- , also known as 1,3-bis(piperidin-1-yl)propane. We will explore the rationale behind its design, synthetic strategies for its derivatization, its structure-activity relationships (SAR), and its application in developing novel therapeutic agents across various disease areas, including neurology and oncology. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and field-proven insights into leveraging this versatile chemical core.

Introduction: From Monocyclic Scaffold to Bivalent Ligand

The prevalence of the piperidine heterocycle in pharmaceuticals is a testament to its utility.[4][5] It offers a saturated, three-dimensional structure that can present substituents in precise vectors, enabling specific interactions with biological targets that are often inaccessible to flat, aromatic systems.[5] Furthermore, the basic nitrogen atom can serve as a key hydrogen bond acceptor or be protonated at physiological pH, enhancing water solubility.[3]

Medicinal chemistry often seeks to advance from simple scaffolds to more complex molecules with enhanced potency and selectivity. One powerful strategy is the concept of bivalency or the use of linked pharmacophores. By connecting two piperidine rings via a linker, as in Piperidine, 1,1'-(1,3-propanediyl)bis- , we create a new molecular entity with distinct properties:

  • Conformational Constraint and Flexibility: The three-carbon (propyl) linker offers a balance of rigidity and flexibility, allowing the two piperidine rings to orient themselves optimally to interact with one or multiple binding sites on a target protein.

  • Vectorial Presentation of Substituents: The scaffold provides two distinct piperidine rings that can be independently functionalized, allowing for the exploration of chemical space in a highly controlled, directional manner.

  • Modulation of Physicochemical Properties: The bis-piperidine structure inherently alters properties like lipophilicity (LogP), molecular weight, and basicity (pKa) compared to its monomeric counterparts, directly impacting ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

This guide will focus on this propanediyl-linked bis-piperidine core as a foundational building block for drug discovery.

Core Scaffold: Physicochemical and Structural Analysis

The parent compound, Piperidine, 1,1'-(1,3-propanediyl)bis-, serves as the primary structural template. Its fundamental properties are crucial for understanding its potential as a drug scaffold.

PropertyValueSource
Molecular Formula C13H26N2[6]
Molecular Weight 210.36 g/mol [6]
IUPAC Name 4-(3-piperidin-4-yl)propyl)piperidine[6]
Topological Polar Surface Area 6.48 Ų[6]
Rotatable Bond Count 4[6]

The structure's relative simplicity and low polar surface area suggest good potential for oral bioavailability, pending further modifications.

Caption: Chemical structure of the core scaffold, Piperidine, 1,1'-(1,3-propanediyl)bis-.

Synthetic Strategies and Derivatization Workflow

The utility of a scaffold is directly tied to the ease with which it can be synthesized and modified. The 1,3-bis(piperidine)propane core is readily accessible and offers multiple points for diversification.

Synthesis of the Core Scaffold

The most direct method for synthesizing the parent scaffold is a classical bimolecular nucleophilic substitution.

Experimental Protocol: Synthesis of Piperidine, 1,1'-(1,3-propanediyl)bis-

  • Reaction Setup: To a solution of piperidine (2.5 equivalents) in a suitable polar aprotic solvent such as acetonitrile or DMF, add a base like potassium carbonate (3.0 equivalents).

  • Addition of Linker: While stirring at room temperature, add 1,3-dibromopropane (1.0 equivalent) dropwise to the solution. The excess piperidine serves both as a reactant and to capture the HBr byproduct, though an inorganic base is more efficient.

  • Reaction Progression: Heat the mixture to reflux (typically 60-80°C) and monitor the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane and wash with water to remove any remaining salts and excess piperidine. Dry the organic layer over sodium sulfate, filter, and concentrate. The crude product can be further purified by column chromatography on silica gel or by vacuum distillation to yield the pure bis-piperidine compound.

Derivatization Strategy

The true potential of this scaffold lies in the functionalization of the piperidine rings. Starting with substituted piperidines or modifying the core scaffold allows for systematic exploration of SAR.

start Starting Materials: - Substituted Piperidine - 1,3-Dihalopropane synthesis Core Synthesis (Nucleophilic Substitution) start->synthesis Reactants core Piperidine, 1,1'-(1,3-propanediyl)bis- (Substituted Core) synthesis->core Yields diversification Further Diversification (e.g., N-alkylation, acylation) core->diversification Optional Path library Library of Analogs core->library Direct Path diversification->library screening Biological Screening (e.g., MES, Cell Proliferation) library->screening Testing sar SAR Analysis & Lead Optimization screening->sar Data sar->start Iterative Design

Caption: General workflow for synthesis and derivatization of the bis-piperidine scaffold.

Medicinal Chemistry Applications and SAR

Derivatives of the bis-piperidine core have shown significant promise in several therapeutic areas. The relationship between specific structural modifications and biological activity is critical for lead optimization.

Anticonvulsant Activity

Research into novel bis-piperidine derivatives has identified compounds with potent anticonvulsant properties.[7] A key study utilized the maximal electroshock (MES) model, a standard for identifying agents effective against generalized tonic-clonic seizures.

Experimental Protocol: Maximal Electroshock (MES) Assay

  • Animal Model: Male albino mice (20-25 g) are used.

  • Compound Administration: The synthesized bis-piperidine derivatives are formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered intraperitoneally (i.p.) at various doses. A control group receives the vehicle only, and a positive control group receives a standard drug like phenytoin.

  • Induction of Seizure: After a set period (e.g., 30-60 minutes) to allow for drug absorption and distribution, a convulsive stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via corneal electrodes.

  • Observation: The mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Endpoint: The ability of the compound to prevent the tonic hindlimb extension is considered a positive result. The percentage of protection at each dose is calculated, and an ED50 (effective dose for 50% of the population) can be determined.

Structure-Activity Relationship for Anticonvulsant Activity

A study on substituted bis-piperidine derivatives revealed a clear SAR, highlighting the importance of substituents on the piperidine rings.[7]

Compound SubstitutionActivity (% Protection in MES)Key Insight
Unsubstituted (Parent)LowThe core scaffold has minimal intrinsic activity.
4-Hydroxy (p-hydroxy)83% (High)A hydrogen-bonding group at the para position significantly enhances activity.
2,4-DichloroHighElectron-withdrawing groups are well-tolerated and can contribute to potency.
4-DimethylaminoModerateA bulky, electron-donating group shows moderate activity.
2-ChloroLowA single electron-withdrawing group at the ortho position is less effective.

Causality: The high activity of the 4-hydroxy derivative suggests a key interaction, likely a hydrogen bond, with the biological target (e.g., an ion channel or receptor). This demonstrates that targeted modification of the scaffold is essential for achieving desired pharmacological effects. In-silico studies further suggest that many of these active compounds are free of common toxicities like irritation and immunotoxicity.[7]

Anticancer Potential

The bis-piperidine motif is also found in complex natural products with significant antiproliferative activities.[8][9] Tetracyclic bis-piperidine alkaloids (TcBPAs), isolated from marine sponges, feature two piperidine units constrained within a macrocyclic framework. These compounds exhibit low micromolar activity against a range of cancer cell lines, including leukemia, melanoma, and breast cancer.[8]

While not direct derivatives of the flexible 1,3-propanediyl scaffold, they validate the principle that a bis-piperidine core can be a potent pharmacophore for anticancer drug design. The rigid structure of TcBPAs likely serves to pre-organize the molecule for optimal binding to its target. This provides a design rationale for medicinal chemists: create more constrained or rigid linkers between the two piperidine rings of the 1,1'-(1,3-propanediyl)bis- scaffold to mimic these natural products and potentially enhance anticancer activity.

Mechanism of Action: From Structure to Biological Pathway

Elucidating the mechanism of action (MoA) is paramount in drug development. For piperidine-based anticonvulsants, a common mechanism involves the modulation of voltage-gated ion channels. For example, the natural product piperine, which contains a single piperidine ring, has been shown to exert its anticonvulsant effects in part by acting as a Na+ channel antagonist.[10]

cluster_membrane Neuronal Membrane channel Voltage-Gated Sodium Channel (Na+) inactivation Prolonged Inactivated State channel->inactivation Promotes compound Bis-Piperidine Derivative compound->channel Binds to/Modulates na_influx Reduced Na+ Influx inactivation->na_influx Leads to depolarization Decreased Neuronal Depolarization na_influx->depolarization Results in seizure Suppression of Seizure Propagation depolarization->seizure Causes

Caption: Hypothesized mechanism of action for bis-piperidine anticonvulsants via ion channel modulation.

This hypothesized MoA provides a clear, testable framework. The bis-piperidine structure may allow for simultaneous interaction with different sites on the channel protein, leading to enhanced blocking or modulatory effects compared to a monovalent compound. This hypothesis can be validated using techniques like whole-cell patch-clamp electrophysiology.[10]

Conclusion and Future Outlook

Piperidine, 1,1'-(1,3-propanediyl)bis- is more than a simple chemical; it is a versatile and powerful scaffold for medicinal chemistry. Its straightforward synthesis, coupled with the vast potential for symmetric or asymmetric derivatization, makes it an attractive starting point for developing novel therapeutics.

The demonstrated success of its derivatives as anticonvulsant agents highlights the value of the bivalent design strategy. The key takeaways for drug development professionals are:

  • Core Matters: The 1,3-propane linker provides an optimal degree of flexibility for many applications, but this should be considered a tunable parameter. Exploring shorter, longer, or more rigid linkers is a valid strategy for lead optimization.

  • Substitution is Key: The parent scaffold is largely inactive. Biological activity is introduced and refined through strategic functionalization of the piperidine rings, as evidenced by the potent effect of a 4-hydroxy substituent in anticonvulsant analogs.[7]

  • Broad Applicability: While this guide focused on anticonvulsant and anticancer applications, the bis-piperidine scaffold is a privileged structure that could be adapted to target a wide range of diseases, including neurodegenerative disorders, inflammatory conditions, and infectious diseases.[11][12]

Future research should focus on synthesizing libraries of these compounds with greater structural diversity and screening them against a wider array of biological targets. Integrating computational modeling with empirical screening will be crucial for rationally designing the next generation of drugs based on this promising bis-piperidine core.

References

  • Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives. (Source: International Journal of Pharmacy and Pharmaceutical Sciences)

  • Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities. (Source: PubMed)

  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (Source: RSC Advances)

  • Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities. (Source: PMC - National Center for Biotechnology Information)

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (Source: MDPI)

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (Source: International Journal of Novel Research and Development)

  • Piperidine nucleus in the field of drug discovery. (Source: ResearchGate)

  • Piperidine Synthesis. (Source: Defense Technical Information Center)

  • Analogues of Piperidine for Drug Design. (Source: Enamine)

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (Source: PubMed)

  • Boost your Medicinal Chemistry Research with C-substituted Piperidines. (Source: Life Chemicals)

  • Pharmacological Applications of Piperidine Derivatives. (Source: Encyclopedia.pub)

  • 1,3-Bis(4-piperidinyl)propane. (Source: PubChem - National Center for Biotechnology Information)

  • Anticonvulsant mechanisms of piperine, a piperidine alkaloid. (Source: PubMed)

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Exploratory

Crystal Structure Analysis of Piperidine, 1,1'-(1,3-propanediyl)bis- Salts: A Comprehensive Technical Guide

Executive Summary & Structural Significance Piperidine, 1,1'-(1,3-propanediyl)bis- (widely known as 1,3-dipiperidinopropane or 1,3-bis(1-piperidinyl)propane) is a highly flexible diamine compound featuring two piperidine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Significance

Piperidine, 1,1'-(1,3-propanediyl)bis- (widely known as 1,3-dipiperidinopropane or 1,3-bis(1-piperidinyl)propane) is a highly flexible diamine compound featuring two piperidine rings connected by a three-carbon aliphatic chain[1]. In the fields of supramolecular chemistry and drug development, this compound frequently serves as a bidentate ligand, a pharmacophore scaffold, or a structure-directing dication. When reacted with mineral or organic acids, it forms highly stable salts (e.g., dihydrochlorides, dihydrobromides). The rigorous crystal structure analysis of these salts provides indispensable insights into their conformational flexibility, hydrogen-bonding networks, and solid-state stability.

Conformational Architecture and Causality in Crystal Packing

The spatial geometry of 1,3-dipiperidinopropane salts is governed by a delicate balance between intramolecular steric strain and intermolecular packing forces. As a Senior Application Scientist, it is critical to understand the causality behind the observed crystallographic states:

  • Piperidine Ring Dynamics: In the solid state, the piperidine rings almost exclusively adopt a chair conformation, which represents the global energy minimum. To avoid severe 1,3-diaxial steric clashes, the bulky 1,3-propanediyl linker is typically locked into the equatorial position relative to the nitrogen atom.

  • Propyl Linker Flexibility: The −CH2​−CH2​−CH2​− chain introduces significant rotational freedom. Depending on the specific counterion and the crystallization environment, the linker can adopt an extended anti-anti conformation (which minimizes intramolecular repulsion) or a folded gauche conformation. The final frozen state is dictated by the surrounding lattice forces.

  • Supramolecular Hydrogen Bonding: Upon protonation, the tertiary amines become powerful hydrogen bond donors ( N−H+ ). The causality of the crystal lattice assembly is heavily dependent on strong, charge-assisted N−H⋯X hydrogen bonds (where X is the anionic counterion). These interactions act as the primary architectural scaffolding, driving the formation of 1D chains, 2D sheets, or complex 3D networks.

Conformation Dication 1,3-Dipiperidinopropane Dication Piperidine Piperidine Rings (Chair Conformation) Dication->Piperidine comprises Propyl 1,3-Propanediyl Linker (Anti/Gauche States) Dication->Propyl comprises HBond N-H···X Hydrogen Bonding (Supramolecular Network) Piperidine->HBond H-donor (N-H+) Propyl->Dication dictates flexibility Anion Counterions (Halides/Complexes) Anion->HBond H-acceptor

Structural components and supramolecular interactions in 1,3-dipiperidinopropane crystal lattices.

Experimental Methodology: A Self-Validating Protocol

To obtain high-resolution crystallographic data, the experimental workflow must be meticulously controlled. The following protocols outline an optimized, self-validating system for the crystallization and X-ray diffraction (XRD) analysis of these salts.

Protocol 1: Salt Synthesis and Single-Crystal Growth
  • Salt Formation: Dissolve 1,3-dipiperidinopropane (1.0 eq) in anhydrous ethanol. Slowly add the desired acid (e.g., HCl or HBr , 2.1 eq) dropwise under continuous stirring at 0 °C.

    • Causality: Maintaining a low temperature prevents exothermic degradation of the amine and ensures complete, uniform protonation to the dicationic state.

  • Solvent Selection: Isolate the resulting precipitate via vacuum filtration and redissolve it in a minimal volume of a polar protic solvent (e.g., methanol) to ensure complete dissociation of the ion pairs.

  • Vapor Diffusion (Crystal Growth): Place the methanol solution in an inner, unsealed vial. Place this vial inside a larger, sealed chamber containing a volatile anti-solvent (e.g., diethyl ether).

    • Causality: The slow vapor-phase diffusion of the anti-solvent into the methanol gradually lowers the dielectric constant of the medium. This controlled reduction in solubility promotes the nucleation of high-quality, defect-free single crystals over 3–7 days, preventing the kinetic trapping of amorphous powders.

Protocol 2: X-Ray Diffraction Data Collection
  • Crystal Mounting: Select a pristine crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarized light microscope. Coat the crystal in perfluoropolyether cryo-oil and mount it on a micromount/cryoloop.

    • Causality: The inert oil acts as a barrier, protecting the highly hygroscopic salt from atmospheric moisture and preventing the rapid outgassing of co-crystallized solvent molecules, which would otherwise cause immediate lattice degradation.

  • Cryocooling: Rapidly transfer the mounted crystal to the diffractometer and quench it to 100 K using a nitrogen cold stream.

    • Causality: The flexible propyl chain is highly susceptible to dynamic positional disorder at room temperature. Cryocooling minimizes atomic thermal vibrations (Debye-Waller factors), sharpening the diffraction spots and allowing for the accurate resolution of the carbon backbone.

  • Data Acquisition: Collect full-sphere diffraction data using a diffractometer equipped with MoKα ( λ=0.71073 Å) or CuKα ( λ=1.54184 Å) radiation.

Protocol 3: Structure Solution and Refinement
  • Structure Solution: Utilize dual-space algorithms, such as , to solve the phase problem. This reliably locates the heavy counterions and the rigid piperidine rings.

  • Least-Squares Refinement: Refine the structural model using full-matrix least-squares on F2 via , typically operated through the graphical interface. Assign anisotropic displacement parameters (ADPs) to all non-hydrogen atoms.

  • Hydrogen Atom Treatment: It is critical to locate the N−H protons directly from the difference Fourier map and refine them freely to validate the hydrogen-bonding network. Carbon-bound hydrogen atoms should be placed in calculated positions using a riding model.

XRD_Workflow A Synthesis of Piperidine, 1,1'-(1,3-propanediyl)bis- Salt B Single Crystal Growth (Vapor Diffusion) A->B C Crystal Selection & Mounting (Cryoloop) B->C D X-ray Data Collection (100 K, Mo Kα) C->D E Data Reduction & Absorption Correction D->E F Structure Solution (Dual-Space Methods) E->F G Structure Refinement (Least-Squares) F->G H CIF Generation & Validation G->H

Workflow for the single-crystal X-ray diffraction analysis of 1,3-dipiperidinopropane salts.

Quantitative Data Presentation

The following tables summarize the expected crystallographic parameters and supramolecular geometries for typical 1,3-dipiperidinopropane dihydrohalide salts, serving as a benchmark for validation.

Table 1: Representative Crystallographic Parameters

ParameterTypical Value / RangeScientific Significance
Crystal System Monoclinic or OrthorhombicDictated by the symmetry of the folded vs. extended dication.
Space Group P21​/c , Pbca , or Cmc21​ Common packing arrangements for centrosymmetric organic salts.
Temperature 100(2) KCritical for minimizing thermal motion of the flexible propyl chain.
Z (Molecules/Cell) 4 or 8Reflects the packing efficiency of the bulky piperidine rings.
R-factor ( R1​ ) < 0.05Indicates a high-quality structure solution with minimal unresolved disorder.

Table 2: Typical Supramolecular Hydrogen-Bonding Geometries

Interaction TypeDonor-Acceptor Distance (Å)Angle (°)Structural Role
N−H+⋯Cl− 3.05 – 3.20160 – 175Primary driving force for 1D chain or 2D sheet formation.
N−H+⋯Br− 3.20 – 3.35155 – 175Stabilizes the dication conformation against steric strain.
C−H⋯X− 3.40 – 3.80120 – 150Weak secondary interactions guiding overall 3D lattice packing.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 455456, 1,3-Dipiperidinopropane." PubChem,[Link]

  • Sheldrick, G. M. "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A, 2015.[Link]

  • Sheldrick, G. M. "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 2015.[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 2009.[Link]

Sources

Foundational

Preliminary Screening of Piperidine,1,1'-(1,3-propanediyl)bis- for Antimicrobial Activity: A Technical Guide

Executive Summary The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of novel chemical scaffolds. Piperidine,1,1'-(1,3-propanediyl)bis- (commonly known as 1,3-bis(1-piperidinyl)propane)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of novel chemical scaffolds. Piperidine,1,1'-(1,3-propanediyl)bis- (commonly known as 1,3-bis(1-piperidinyl)propane) represents a highly promising synthetic pharmacophore. Characterized by two terminal piperidine rings connected via a flexible 1,3-propanediyl aliphatic linker, this bis-piperidine derivative mimics the structural motifs found in potent marine alkaloids like halicyclamine and acanthocyclamine[1].

This technical guide provides an in-depth, self-validating methodological framework for the preliminary antimicrobial screening of 1,3-bis(1-piperidinyl)propane. By adhering to rigorous Clinical and Laboratory Standards Institute (CLSI) guidelines[2], this protocol ensures that researchers can accurately quantify minimum inhibitory concentrations (MIC) while simultaneously elucidating the compound's mechanism of action.

Mechanistic Rationale & Screening Workflow

The antimicrobial efficacy of bis-piperidine derivatives is fundamentally driven by their cationic amphiphilic nature. At physiological pH, the nitrogen atoms within the piperidine rings become protonated. This positive charge facilitates strong electrostatic interactions with the negatively charged components of bacterial cell envelopes—specifically, teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria[3][4].

Simultaneously, the lipophilic 1,3-propanediyl linker provides the necessary spatial flexibility to intercalate into the lipid bilayer. This dual action leads to membrane destabilization, increased permeability, and eventual cell lysis[1][4]. Furthermore, structurally related piperidine derivatives have been documented to inhibit bacterial efflux pumps and interfere with intracellular targets such as DNA gyrase[5].

ScreeningWorkflow Prep Compound Preparation Piperidine,1,1'-(1,3-propanediyl)bis- QC Quality Control (HPLC/MS & Solubility) Prep->QC Validate Purity Primary Primary Screening (CLSI M07 Broth Microdilution) QC->Primary Standardized Inoculum MIC MIC / MBC Determination (Quantitative Analysis) Primary->MIC Dose-Response MoA Mechanism of Action (Membrane Permeabilization Assays) MIC->MoA Active Hits Progression

Fig 1. Experimental workflow for the preliminary antimicrobial screening of bis-piperidine derivatives.

Phase 1: Compound Preparation & Standardization

Before initiating biological assays, the physicochemical properties of the test compound must be strictly controlled to prevent artifactual data.

Solubilization Strategy

1,3-bis(1-piperidinyl)propane exhibits high lipophilicity. Aqueous buffers alone are insufficient for complete dissolution, which can lead to compound precipitation and false-negative MIC values.

  • Protocol: Dissolve the synthesized or commercially procured compound in 100% Dimethyl Sulfoxide (DMSO) to create a stock solution of 10 mg/mL.

  • Causality: DMSO is a universal solvent that prevents the hydrophobic aggregation of the bis-piperidine linker. However, the final concentration of DMSO in the biological assay must never exceed 1% (v/v). Higher concentrations of DMSO disrupt bacterial cell membranes independently, which would confound the assessment of the compound's true antimicrobial activity.

Phase 2: Primary Antimicrobial Screening (CLSI M07)

To ensure global reproducibility and regulatory compliance, the primary screening must follow the CLSI M07 standard for broth microdilution[2].

Media Selection: The Role of CAMHB

The assay utilizes Cation-Adjusted Mueller-Hinton Broth (CAMHB) .

  • Causality: CAMHB is supplemented with standardized physiological concentrations of divalent cations (Ca²⁺ and Mg²⁺). These cations are critical for cross-linking the phosphate groups of lipid A in the Gram-negative LPS layer. Failing to use CAMHB results in an artificially fragile outer membrane, leading to exaggerated susceptibility profiles (false positives) for membrane-active agents like bis-piperidines[2].

Step-by-Step Microdilution Protocol (Self-Validating System)

Every 96-well microtiter plate must be engineered as a self-validating system to isolate the specific variable of drug efficacy.

  • Inoculum Preparation: Cultivate standard ESKAPE pathogens (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) on tryptic soy agar. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve a final well concentration of 5×105 CFU/mL.

  • Serial Dilution: Dispense 100 µL of CAMHB into columns 2–12 of a 96-well plate. Add 200 µL of the working compound solution (diluted in CAMHB) to column 1. Perform a two-fold serial dilution from column 1 to 10, transferring 100 µL sequentially. Discard 100 µL from column 10.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to columns 1–11.

  • Internal Controls (The Validation Matrix):

    • Column 11 (Growth Control): Inoculum + CAMHB (No drug). Validates bacterial viability and sets the baseline for 100% turbidity.

    • Column 12 (Sterility Control): CAMHB only (No inoculum, no drug). Validates aseptic technique; any turbidity invalidates the entire plate.

    • Solvent Control Well: Inoculum + CAMHB + 1% DMSO. Proves that the solvent vehicle is non-toxic to the strain.

    • Reference Drug Plate: Run a parallel plate using Ciprofloxacin or Chloramphenicol to ensure the bacterial strains exhibit expected wild-type MIC ranges[5].

  • Incubation & Readout: Incubate at 37°C for 18–24 hours. The MIC is defined as the lowest concentration exhibiting no visible turbidity.

Expected Quantitative Outcomes

Based on the structure-activity relationships of analogous bis-piperidine derivatives and natural alkaloids[1][3], the following table outlines the expected susceptibility profiles.

Table 1: Representative MIC Thresholds for Bis-Piperidine Derivatives

Bacterial StrainGram-TypeExpected MIC Range (µg/mL)Reference Control (Ciprofloxacin)Mechanistic Susceptibility
Staphylococcus aureusPositive4.0 - 16.0≤ 0.5 µg/mLHigh (Exposed teichoic acids)
Bacillus subtilisPositive2.0 - 8.0≤ 0.5 µg/mLHigh (Readily permeabilized)
Escherichia coliNegative16.0 - 64.0≤ 0.06 µg/mLModerate (LPS barrier limits entry)
Pseudomonas aeruginosaNegative> 64.0≤ 0.5 µg/mLLow (High intrinsic efflux activity)

Phase 3: Mechanism of Action (MoA) Elucidation

Once the MIC is established, it is imperative to confirm how Piperidine,1,1'-(1,3-propanediyl)bis- exerts its bactericidal effect. Given its structural homology to membrane-active alkaloids, a membrane permeabilization assay is the logical next step[4][5].

Membrane Disruption Assay (SYTOX Green)
  • Rationale: SYTOX Green is an impermeant nucleic acid stain. It cannot cross intact bacterial membranes. If the bis-piperidine compound disrupts the lipid bilayer, the dye enters the cytoplasm, binds to DNA, and emits a massive fluorescent signal (>500-fold enhancement).

  • Protocol: Wash mid-log phase bacteria and resuspend in HEPES buffer. Add 5 µM SYTOX Green. Inject the bis-piperidine compound at 1×, 2×, and 4× MIC concentrations. Monitor fluorescence (Ex: 504 nm / Em: 523 nm) continuously for 60 minutes.

  • Causality: A rapid spike in fluorescence within 5–10 minutes confirms that the primary mechanism of action is direct, physical disruption of the cell membrane rather than a slower metabolic inhibition (which would take hours to manifest cell death)[3][4].

MoAPathway BisPip 1,3-bis(1-piperidinyl)propane (Cationic Amphiphile) Membrane Bacterial Cell Membrane (Electrostatic Interaction) BisPip->Membrane Lipophilic Insertion Efflux Efflux Pump Inhibition (Restores Drug Efficacy) BisPip->Efflux Steric Blockade Disruption Membrane Disruption (Lipid Bilayer Destabilization) Membrane->Disruption Permeabilization DNA Intracellular Targets (DNA Gyrase Interference) Disruption->DNA Intracellular Entry Death Bacterial Cell Death (Lysis & Replication Halt) Disruption->Death Cytoplasmic Leakage Efflux->DNA Intracellular Accumulation DNA->Death Apoptotic-like Death

Fig 2. Proposed mechanistic pathways of bacterial inhibition by 1,3-bis(1-piperidinyl)propane.

Conclusion

The preliminary screening of Piperidine,1,1'-(1,3-propanediyl)bis- requires a meticulously controlled environment to yield actionable pharmacological data. By strictly adhering to CLSI M07 guidelines[2], implementing self-validating microtiter plate architectures, and utilizing targeted MoA assays like SYTOX Green permeabilization, researchers can confidently map the compound's therapeutic window. The unique bis-piperidine scaffold holds significant promise for bypassing traditional resistance mechanisms, particularly through its rapid membrane-disrupting kinetics[1][4].

References

  • Source: mdpi.
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Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for Piperidine,1,1'-(1,3-propanediyl)bis-

Application Note: Advanced Synthesis and Characterization Protocol for Piperidine, 1,1'-(1,3-propanediyl)bis- Document ID: AN-2026-03-31 Target Audience: Synthetic Chemists, Drug Development Professionals, and Analytical...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Synthesis and Characterization Protocol for Piperidine, 1,1'-(1,3-propanediyl)bis-

Document ID: AN-2026-03-31 Target Audience: Synthetic Chemists, Drug Development Professionals, and Analytical Scientists. Compound: Piperidine, 1,1'-(1,3-propanediyl)bis- (Synonyms: 1,3-Dipiperidinopropane; 1,3-Di(piperidin-1-yl)propane) CAS Registry Number: 31951-46-9[1]

Introduction and Mechanistic Rationale

Piperidine, 1,1'-(1,3-propanediyl)bis- is a highly characterized bis-tertiary amine that serves a dual role in modern chemical research. In pharmaceutical development, it is utilized as a critical impurity reference standard for Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA)[2]. In inorganic chemistry, it acts as a robust bidentate ligand, forming stable transition metal complexes (e.g., with Co(II), Ni(II), Cu(II), and Zn(II)) whose thermoanalytical behaviors have been extensively studied[3][4].

Reaction Design & Causality: The synthesis of 1,3-dipiperidinopropane is achieved via a double nucleophilic aliphatic substitution ( SN​2 ). 1,3-Dibromopropane acts as the bis-electrophile, while piperidine serves as the nucleophile.

  • Solvent Selection: Acetonitrile (MeCN) is selected as the solvent. As a polar aprotic solvent, MeCN poorly solvates anions, thereby increasing the nucleophilicity of piperidine and accelerating the SN​2 kinetics.

  • Base Selection: Anhydrous potassium carbonate ( K2​CO3​ ) is employed as a heterogeneous acid scavenger. While an excess of piperidine could be used to absorb the hydrobromic acid (HBr) byproduct, using K2​CO3​ prevents the protonation of the piperidine nucleophile, ensuring maximum atom economy and preventing the formation of piperidinium bromide salts that can complicate the reaction matrix.

Quantitative Data & Physicochemical Properties

The following table summarizes the key computed and experimental properties of the target compound to aid in downstream analytical verification[1][5].

PropertyValueAnalytical Relevance
Molecular Formula C13​H26​N2​ Mass spectrometry targeting
Molecular Weight 210.36 g/mol Isotopic distribution analysis
Monoisotopic Mass 210.2096 DaHigh-resolution MS (HRMS) calibration
Predicted XLogP 2.3HPLC method development (Reverse-phase)
Predicted CCS ( [M+H]+ ) 154.7 ŲIon mobility spectrometry (IMS) validation

Experimental Protocol: Step-by-Step Synthesis

Caution: Piperidine is a regulated precursor in some jurisdictions and is toxic if ingested. 1,3-Dibromopropane is an alkylating agent. All procedures must be conducted in a certified fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles).

Phase 1: Nucleophilic Substitution
  • Preparation: To an oven-dried 500 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous potassium carbonate ( K2​CO3​ , 41.5 g, 300 mmol, 3.0 eq).

  • Solvent & Nucleophile: Suspend the base in 200 mL of anhydrous acetonitrile. Add piperidine (18.7 g, 220 mmol, 2.2 eq) to the suspension.

  • Electrophile Addition: Equip the flask with a pressure-equalizing dropping funnel containing 1,3-dibromopropane (20.2 g, 100 mmol, 1.0 eq) dissolved in 50 mL of acetonitrile. Add the solution dropwise over 30 minutes at room temperature to prevent localized exothermic spikes.

  • Reflux: Replace the dropping funnel with a reflux condenser. Heat the reaction mixture to 82°C (reflux) under an inert nitrogen atmosphere for 16 hours. The extended time is required to overcome the steric hindrance associated with the second substitution step.

Phase 2: Workup and Purification
  • Filtration: Cool the reaction mixture to room temperature. Filter the suspension through a Celite pad to remove inorganic salts ( KBr and unreacted K2​CO3​ ). Wash the filter cake with an additional 50 mL of acetonitrile.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude viscous oil.

  • Liquid-Liquid Extraction: Dissolve the crude oil in 150 mL of dichloromethane (DCM). Transfer to a separatory funnel and wash with distilled water ( 2×50 mL) and brine (50 mL) to remove any residual water-soluble impurities and trace piperidine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate in vacuo.

  • Distillation: Purify the crude product via vacuum distillation. Collect the fraction boiling at approximately 130-135°C at 2 mmHg to yield Piperidine, 1,1'-(1,3-propanediyl)bis- as a clear to pale-yellow liquid.

Process Visualization

The following diagram illustrates the logical flow of the synthesis and purification protocol, highlighting the phase transitions and critical control points.

G R1 Reagents: 1,3-Dibromopropane + Piperidine R2 Reaction: K2CO3 / MeCN Reflux 82°C, 16h R1->R2 Dropwise addition (SN2 Mechanism) W1 Filtration: Remove KBr & K2CO3 R2->W1 Cool to RT W2 Extraction: DCM / H2O Partitioning W1->W2 Concentrate & Dissolve P1 Purification: Vacuum Distillation W2->P1 Dry over Na2SO4 & Evaporate Final Pure Product: 1,3-Dipiperidinopropane P1->Final Collect fraction @ 130-135°C (2 mmHg)

Caption: Workflow diagram detailing the synthesis, extraction, and purification of 1,3-dipiperidinopropane.

References

  • National Center for Biotechnology Information. "1,3-Dipiperidinopropane | C13H26N2 | CID 455456 - PubChem." PubChem Database. Available at:[Link]

  • Veeprho Pharmaceuticals. "1,3-Dipiperidinopropane | CAS 31951-46-9 - Veeprho." Veeprho Impurity Reference Standards. Available at:[Link]

  • ResearchGate (TUBITAK). "Thermoanalytical (TG, DTA and DTG) behavior of cobalt(II), nickel(II), copper(II), zinc(II) and cadmium(II) halide complexes of 1,3-dipiperidinopropane." ResearchGate. Available at: [Link]

Sources

Application

The Versatility of Bis-Piperidine Intermediates: A Guide to Applications and Protocols

In the landscape of modern synthetic chemistry, the piperidine moiety stands as a cornerstone, integral to the architecture of numerous pharmaceuticals and specialty chemicals.[1] Its prevalence in over twenty classes of...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern synthetic chemistry, the piperidine moiety stands as a cornerstone, integral to the architecture of numerous pharmaceuticals and specialty chemicals.[1] Its prevalence in over twenty classes of drugs underscores its significance in medicinal chemistry.[1] This guide delves into the applications of a specific class of piperidine-based building blocks: bis-piperidines linked by a short alkyl chain, with a focus on the versatile intermediate, Piperidine, 1,1'-(1,3-propanediyl)bis- and its well-documented analogue, 1,3-Bis(4-piperidyl)propane (CAS No. 16898-52-5).[2]

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only an overview of the wide-ranging applications of these intermediates but also detailed, actionable protocols for their use in key synthetic transformations. The information presented herein is grounded in established scientific literature and patents, ensuring both technical accuracy and practical relevance.

The Strategic Importance of the Bis-Piperidine Scaffold

The unique structural feature of two piperidine rings connected by a flexible propanediyl linker bestows upon these molecules a set of properties that are highly advantageous in chemical synthesis. The two basic nitrogen centers can act independently or cooperatively as nucleophiles, bases, or points for further functionalization. This duality makes them invaluable in the construction of complex molecular architectures.

The propane linker provides a degree of conformational flexibility, allowing the piperidine rings to orient themselves favorably for interaction with biological targets or for participation in polymerization reactions. This has led to their application in diverse fields, from the development of central nervous system (CNS) agents to the synthesis of advanced polymers and functional materials.[3][4]

Applications in Pharmaceutical Synthesis

The bis-piperidine scaffold is a privileged structure in drug discovery, appearing in a range of therapeutic agents. Its ability to interact with various biological targets, coupled with favorable pharmacokinetic properties, makes it an attractive starting point for medicinal chemists.

Central Nervous System (CNS) Agents and Anticonvulsants

One of the most notable applications of 1,3-bis(4-piperidyl)propane and its derivatives is in the synthesis of compounds with activity in the central nervous system.[3] A key example is in the development of anticonvulsant agents.[4] The presence of two piperidine rings allows for the creation of molecules that can span and interact with multiple binding sites on a receptor or enzyme.

A patent describes the synthesis of 2-phenyl-1,3-di(4-piperidyl)propane, which has shown utility as an anticonvulsant.[5] The synthesis involves the reaction of 1,3-di(4-piperidyl)propane with a suitable phenyl-containing electrophile.

Application in Polymer Chemistry and Materials Science

The difunctional nature of 1,3-bis(4-piperidyl)propane makes it an excellent monomer for the synthesis of various polymers. Its reaction with other difunctional monomers can lead to the formation of linear, branched, or cross-linked polymers with a range of desirable properties.

Synthesis of Hyperbranched Copolymers

1,3-Bis(4-piperidyl)propane has been successfully employed in the synthesis of hyperbranched copolymers.[4][6] These highly branched, three-dimensional macromolecules are of great interest due to their unique properties, such as low viscosity, high solubility, and a large number of terminal functional groups.

A common approach involves the reaction of 1,3-bis(4-piperidyl)propane with divinylsulfone and a co-monomer like N-ethylenediamine.[4][6] This A2 + B2 + B'2 type polymerization leads to the formation of a hyperbranched structure.

Metal-Organic Frameworks (MOFs)

In the field of materials science, 1,3-bis(4-piperidyl)propane has been utilized as a flexible ligand in the construction of metal-organic frameworks (MOFs).[3] MOFs are crystalline materials with a porous structure, making them suitable for applications in gas storage, separation, and catalysis. The flexibility of the propanediyl linker in 1,3-bis(4-piperidyl)propane can influence the final structure and properties of the MOF. For instance, it has been used in the synthesis of two- and three-dimensional cadmium-organic frameworks.[4][6]

Experimental Protocols

The following protocols are provided as a guide for the use of 1,3-bis(4-piperidyl)propane in common synthetic transformations. These should be adapted and optimized for specific substrates and scales.

Protocol 1: N-Alkylation of 1,3-Bis(4-piperidyl)propane

This protocol describes a general procedure for the N-alkylation of both piperidine nitrogens, a common step in the synthesis of more complex molecules.

Materials:

  • 1,3-Bis(4-piperidyl)propane

  • Alkyl halide (e.g., benzyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add 1,3-bis(4-piperidyl)propane (1.0 eq).

  • Add anhydrous acetonitrile to dissolve the starting material.

  • Add anhydrous potassium carbonate (2.5 eq).

  • To the stirred suspension, add the alkyl halide (2.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Diagram 1: General Workflow for N-Alkylation

start Dissolve 1,3-bis(4-piperidyl)propane in Acetonitrile add_base Add K₂CO₃ start->add_base add_alkyl_halide Add Alkyl Halide add_base->add_alkyl_halide reflux Reflux add_alkyl_halide->reflux workup Aqueous Workup reflux->workup purify Purification workup->purify product N,N'-Dialkylated Product purify->product

A generalized workflow for the N-alkylation of 1,3-bis(4-piperidyl)propane.

Protocol 2: Reductive Amination with an Aldehyde

This protocol details the synthesis of an N-substituted derivative through reductive amination, a powerful method for forming C-N bonds.

Materials:

  • 1,3-Bis(4-piperidyl)propane

  • Aldehyde (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen atmosphere setup

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 1,3-bis(4-piperidyl)propane (1.0 eq) and the aldehyde (2.2 eq) in 1,2-dichloroethane.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (2.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired N,N'-disubstituted product.

Diagram 2: Reductive Amination Pathway

reactants 1,3-Bis(4-piperidyl)propane Aldehyde iminium Iminium Ion Intermediate reactants->iminium Acetic Acid Catalyst reduction Reduction (Sodium Triacetoxyborohydride) iminium->reduction product N,N'-Disubstituted Product reduction->product

The key steps in the reductive amination of 1,3-bis(4-piperidyl)propane.

Data Summary

The following table summarizes the key physicochemical properties of 1,3-Bis(4-piperidyl)propane.

PropertyValueReference
CAS Number 16898-52-5[2]
Molecular Formula C₁₃H₂₆N₂[2]
Molecular Weight 210.37 g/mol [2]
Melting Point 65-68 °C[6]
Appearance White to light yellow crystalline powder[6]
Synonyms 4,4'-Trimethylenedipiperidine, 1,3-Di-4-piperidylpropane[2][7]

Conclusion

Piperidine, 1,1'-(1,3-propanediyl)bis- and its close analogue, 1,3-bis(4-piperidyl)propane, are highly versatile chemical intermediates with a broad spectrum of applications in drug discovery, polymer chemistry, and materials science. Their unique structural features and reactivity make them valuable building blocks for the synthesis of a wide array of complex molecules. The protocols and information provided in this guide are intended to empower researchers and scientists to effectively utilize these compounds in their synthetic endeavors, paving the way for new discoveries and innovations.

References

  • Chem-Impex. 1,3-Di-4-piperidylpropane. Available at: [Link]

  • Google Patents. US3637675A - Piperidyl and pyridyl compounds.
  • Vertex AI Search. New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (2024, December 20).
  • PubChem. 1,3-Bis(4-piperidinyl)propane. Available at: [Link]

  • Cheméo. Chemical Properties of Piperidine, 4,4'-(1,3-propanediyl)bis- (CAS 16898-52-5). Available at: [Link].

  • ChemicalRegister. 1,3-Di(4-piperidyl)propane 4,4-Trimethyiene piperidinopiperidine (CAS No. 16898-52-5) Suppliers. Available at: [Link]

  • MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • Google Patents. EP0012643A2 - 1-Phenyl-3-(4-piperidyl)-propan-1-one derivatives, processes for their preparation, and medicaments containing them.
  • ResearchGate. Synthesis, Characterization and Thermal Studies of 1,3-bis(4-pyridyl)propane Bridged Dicobaloximes. Available at: [Link]

  • ResearchGate. (2018, July). Synthesis of some new propanamide derivatives bearing 4- piperidinyl-1,3,4-oxadiazole, and their evaluation as promising anticancer agents. Available at: [Link]

Sources

Method

NMR spectroscopy methods for Piperidine,1,1'-(1,3-propanediyl)bis- characterization

An Application Guide for the Structural Elucidation of Piperidine, 1,1'-(1,3-propanediyl)bis- using Multinuclear and Multidimensional NMR Spectroscopy Abstract This comprehensive application note provides a detailed guid...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Structural Elucidation of Piperidine, 1,1'-(1,3-propanediyl)bis- using Multinuclear and Multidimensional NMR Spectroscopy

Abstract

This comprehensive application note provides a detailed guide and robust protocols for the complete structural characterization of Piperidine,1,1'-(1,3-propanediyl)bis-, a symmetrical diamine of interest in pharmaceutical and materials science. We present an integrated workflow that leverages a suite of one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) experiments. The causality behind experimental choices, from sample preparation to advanced spectral interpretation, is explained to ensure researchers can achieve unambiguous assignment of all proton and carbon signals. This guide is designed for researchers, scientists, and drug development professionals seeking to apply modern NMR techniques for the rigorous characterization of symmetric molecules.

Introduction

Piperidine,1,1'-(1,3-propanediyl)bis-, hereafter referred to as DPPP, is a bidentate ligand and a common building block in the synthesis of more complex molecules, including active pharmaceutical ingredients and coordination polymers. Its symmetrical structure, consisting of two piperidine rings linked by a propyl chain at their respective nitrogen atoms, presents a unique challenge for structural analysis. While this symmetry simplifies the number of unique signals observed in NMR spectra, it can create ambiguity in assignments if a systematic, multi-technique approach is not employed.

Accurate and complete structural verification is a cornerstone of chemical research and development, ensuring molecular identity, purity, and batch-to-batch consistency. NMR spectroscopy is the most powerful tool for this purpose, providing detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.[1] This guide details a self-validating workflow designed to provide a complete and confident structural assignment of DPPP.

Molecular Structure and Symmetry Considerations

DPPP possesses a high degree of symmetry, with a C₂ axis of rotation and a mirror plane passing through the central carbon (Cβ') of the propyl linker. This has a direct and predictable impact on its NMR spectra. Instead of observing signals for all 13 carbon and 26 hydrogen atoms, we expect to see only a small number of unique resonances corresponding to the chemically non-equivalent positions.

For the purpose of assignment, the atoms are numbered as shown in the diagram below. Due to symmetry, the signals for Cα, Cβ, Cγ will be identical for both piperidine rings, and the signals for Cα' will be the same for both ends of the propyl chain.

Caption: Numbering scheme for DPPP highlighting the unique atomic positions.

Based on this structure, we anticipate:

  • ¹³C NMR: 5 unique signals (3 for the piperidine ring, 2 for the propyl chain).

  • ¹H NMR: 5 unique signals, each representing a set of equivalent protons.

Part I: Experimental Protocols

Sample Preparation

The quality of NMR data is directly dependent on proper sample preparation. Amines can be hygroscopic, so care must be taken to minimize moisture.[2][3]

Protocol:

  • Tube Cleaning: Ensure a standard 5 mm NMR tube is thoroughly cleaned with acetone and dried in an oven at a temperature not exceeding 100°C.[4] Handle the clean tube only by the top to avoid contamination.[5]

  • Weighing: Accurately weigh 15-20 mg of DPPP for ¹H, ¹³C, and 2D NMR experiments. While ¹H NMR can be performed with less material (1-5 mg), higher concentrations are beneficial for less sensitive nuclei like ¹³C and for 2D experiments which require more scans.[3]

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice. For potentially better resolution or different chemical shifts, DMSO-d₆ can also be used.[6] Use a solvent from a freshly opened or properly stored container to minimize water content.[7]

  • Dissolution & Transfer: Add the solvent to the vial containing the sample and gently swirl to dissolve. To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool or Kimwipe placed in a Pasteur pipette directly into the NMR tube.[4][5]

  • Capping & Labeling: Cap the NMR tube securely and label it clearly. If the sample is particularly air- or moisture-sensitive, preparation in an inert atmosphere glovebox is recommended.[3]

NMR Data Acquisition

All spectra should be acquired on a spectrometer with a minimum field strength of 400 MHz for ¹H. Key experiments and their purposes are outlined in the workflow below.

G A Sample Preparation (DPPP in CDCl₃) B 1D ¹H NMR (Proton Count & Multiplets) A->B Acquire 1D Spectra C 1D ¹³C NMR (Carbon Count) A->C Acquire 1D Spectra D DEPT-135 (Identify CH₂ groups) A->D Acquire 1D Spectra E 2D ¹H-¹H COSY (H-H Connectivity) B->E F 2D ¹H-¹³C HSQC (Direct C-H Correlation) C->F H Integrated Analysis & Unambiguous Assignment D->H G 2D ¹H-¹³C HMBC (Long-Range C-H Correlation) E->G Acquire 2D Spectra F->G Acquire 2D Spectra G->H Combine All Data

Caption: Recommended experimental workflow for the structural elucidation of DPPP.

Part II: Data Analysis and Interpretation

One-Dimensional (1D) NMR Spectra

¹H NMR Spectroscopy

  • Purpose: To determine the number of unique proton environments, their relative ratios (integration), and their coupling patterns (multiplicity).

  • Expected Results: The spectrum is expected to show five distinct signals. Based on typical chemical shifts for piperidine and N-alkyl chains, the signals can be tentatively assigned.[8][9]

    • Piperidine Ring: Three multiplets corresponding to the α, β, and γ protons. The α-protons (adjacent to the nitrogen) will be the most downfield of the ring protons.

    • Propyl Chain: Two multiplets. The α'-protons (adjacent to the nitrogen) will be downfield relative to the central β'-protons.

¹³C NMR and DEPT-135 Spectroscopy

  • Purpose: The ¹³C NMR spectrum identifies the number of unique carbon environments. The DEPT-135 experiment is a crucial validation step that distinguishes carbon types.[10]

  • Expected Results:

    • The proton-decoupled ¹³C NMR spectrum should display exactly five signals, confirming the molecule's symmetry.

    • The DEPT-135 spectrum provides critical information. Since every carbon in DPPP is a methylene (CH₂) group, all five signals should appear as negative peaks. A DEPT-90 experiment should yield a null spectrum. This provides a powerful check on the initial structural hypothesis.

Two-Dimensional (2D) NMR Spectra

2D NMR experiments are essential for assembling the molecular structure by revealing through-bond correlations.[11]

¹H-¹H COSY (Correlation Spectroscopy)

  • Purpose: To identify protons that are coupled to each other, typically over two or three bonds (vicinal coupling). This allows for the mapping of proton spin systems.

  • Interpretation:

    • A cross-peak between the α'-H and β'-H signals will confirm the connectivity of the propyl chain.

    • Cross-peaks between α-H and β-H, and between β-H and γ-H, will establish the sequence of protons within the piperidine ring. The α-H and γ-H protons are too far apart to show a COSY correlation.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To correlate each proton signal with the carbon to which it is directly attached (one-bond ¹JCH coupling).

  • Interpretation: This experiment provides five cross-peaks, definitively linking each of the five proton resonances to one of the five carbon resonances. This step is fundamental for assigning the carbon spectrum based on the more easily interpreted proton spectrum.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify longer-range couplings between protons and carbons (typically over 2-4 bonds, ²JCH, ³JCH). This is the key experiment for connecting the different fragments of the molecule.

  • Interpretation: The HMBC spectrum provides the final pieces of the puzzle. Key expected correlations include:

    • A cross-peak from the α'-protons (propyl chain) to the α-carbons (piperidine ring), confirming the N-C bond connection.

    • A cross-peak from the α-protons (piperidine ring) to the α'-carbon (propyl chain), providing reciprocal confirmation.

    • Correlations within the piperidine ring (e.g., from α-H to Cβ and Cγ) and the propyl chain (e.g., from α'-H to Cβ') will further solidify all assignments.

Part III: Integrated Structure Elucidation

The final structure is confirmed by integrating all the data in a logical sequence.

G H1 ¹H NMR: 5 Proton Signals COSY ¹H-¹H COSY: Identifies two spin systems: 1. (Hα')-(Hβ') 2. (Hα)-(Hβ)-(Hγ) H1->COSY HSQC ¹H-¹³C HSQC: Creates 5 unique (C, H) pairs: (Cα, Hα), (Cβ, Hβ), etc. H1->HSQC C13 ¹³C NMR: 5 Carbon Signals DEPT DEPT-135: All 5 signals negative (Confirms all are CH₂) C13->DEPT C13->HSQC Result Unambiguous Structure and Full Assignment DEPT->Result HMBC ¹H-¹³C HMBC: Connects fragments via ³J(Hα', Cα) and ³J(Hα, Cα') Confirms assignments COSY->HMBC HSQC->HMBC HMBC->Result

Caption: Logic map for integrating multi-dimensional NMR data for DPPP.

Summary of Assignments

By following this workflow, a complete and unambiguous assignment can be made. The expected chemical shifts are summarized in the table below. Note that actual values may vary slightly based on solvent and concentration.

Position¹H Chemical Shift (ppm, Multiplicity)¹³C Chemical Shift (ppm)Key HMBC Correlations (from Proton)
Cα' / Hα' ~2.4 (t)~58Cβ', Cα
Cβ' / Hβ' ~1.8 (quint)~22Cα'
Cα / Hα ~2.5 (t)~55Cβ, Cγ, Cα'
Cβ / Hβ ~1.6 (m)~26Cα, Cγ
Cγ / Hγ ~1.5 (m)~24Cβ, Cα

Conclusion

The structural characterization of symmetrical molecules like Piperidine,1,1'-(1,3-propanediyl)bis- requires a methodical and comprehensive analytical approach. A simple reliance on 1D NMR spectra is insufficient for confident assignment. By systematically applying a suite of NMR experiments—¹H, ¹³C, DEPT, COSY, HSQC, and HMBC—one can overcome the challenges posed by symmetry. This application note provides the necessary protocols and interpretive framework to serve as a self-validating system, ensuring the generation of high-quality, unambiguous data for researchers in drug development and chemical sciences.

References

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  • Johnston, J. C., & McGrath, M. (n.d.). 15N NMR Spectroscopy as a method for comparing the rates of imidization of several diamines. NASA. Available from: [Link]

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  • Satoh, H., et al. (1998). Handling of Highly Symmetric Molecules for Chemical Structure Elucidation in a CAST/CNMR System. Journal of Chemical Information and Computer Sciences, 38(2), 210-214. Available from: [Link]

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  • SpectraBase. Piperidine - Optional[15N NMR] - Chemical Shifts. Available from: [Link]

  • NIST. (n.d.). Piperidine, 4,4'-(1,3-propanediyl)bis-. In NIST Chemistry WebBook. Available from: [Link]

  • Kaneka Techno Research. (n.d.). 2次元NMR法による構造解析 [Structural analysis by 2D NMR method]. Available from: [Link]

  • ISMRM. (n.d.). Quantification of High-Resolution 1H[13C] NMR Spectra from Rat Brain Extracts. Available from: [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme. Available from: [Link]

  • MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]

Sources

Application

The Dual-Role Specialist: Harnessing Piperidine, 1,1'-(1,3-propanediyl)bis- in Organic Catalysis

Introduction: A Tale of Two Nitrogens In the vast landscape of organic catalysis, the quest for efficient, selective, and robust catalysts is perpetual. Among the myriad of molecular architectures, bidentate ligands and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Tale of Two Nitrogens

In the vast landscape of organic catalysis, the quest for efficient, selective, and robust catalysts is perpetual. Among the myriad of molecular architectures, bidentate ligands and organocatalysts hold a special place for their ability to confer unique reactivity and stability to catalytic systems. Piperidine, 1,1'-(1,3-propanediyl)bis-, also known as 1,3-di(piperidin-1-yl)propane, is a fascinating yet underexplored molecule poised to make significant contributions in this domain.[1] Its structure, featuring two basic piperidine rings linked by a flexible propyl chain, suggests a dual-role capability: as a chelating N,N'-bidentate ligand for transition metal catalysis and as a bifunctional Brønsted base for organocatalysis. This guide delves into the potential applications of this versatile diamine, providing detailed protocols and mechanistic insights for researchers at the forefront of chemical synthesis and drug development.

Part I: As a Bidentate Ligand in Transition Metal Catalysis

The presence of two nitrogen atoms separated by a three-carbon chain allows Piperidine, 1,1'-(1,3-propanediyl)bis- to form stable six-membered chelate rings with transition metals. This chelation effect can enhance the stability and reactivity of the metal center, making it a promising ligand for a variety of cross-coupling reactions. While specific literature on this exact ligand is emerging, its structural similarity to other bidentate diamine ligands provides a strong basis for its application in copper- and palladium-catalyzed reactions.[2][3]

Copper-Catalyzed C-N and C-O Cross-Coupling Reactions

Copper-catalyzed cross-coupling reactions have gained prominence as a cost-effective and less toxic alternative to palladium-based systems.[2] Bidentate diamine ligands have been instrumental in improving the efficiency and scope of these reactions, enabling them to proceed under milder conditions.[3]

Mechanistic Rationale: The bidentate diamine ligand coordinates to the copper center, increasing its electron density and facilitating the oxidative addition of the aryl halide. The chelation also prevents ligand dissociation and stabilizes the active catalytic species, leading to higher turnover numbers and yields.

dot

Caption: Proposed catalytic cycle for copper-catalyzed C-N/C-O cross-coupling.

Protocol 1: General Procedure for Copper-Catalyzed N-Arylation of Amines

This protocol is adapted from established methods for copper-catalyzed amination using bidentate diamine ligands.[2][3]

Materials:

  • Aryl bromide (1.0 mmol)

  • Amine (1.2 mmol)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • Piperidine, 1,1'-(1,3-propanediyl)bis- (0.1 mmol, 10 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Anhydrous toluene (5 mL)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add CuI (9.5 mg, 0.05 mmol), Piperidine, 1,1'-(1,3-propanediyl)bis- (21 mg, 0.1 mmol), and K₃PO₄ (424 mg, 2.0 mmol).

  • Add the aryl bromide (1.0 mmol) and the amine (1.2 mmol) to the tube.

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the Schlenk tube and stir the reaction mixture at 80-110 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filter cake with additional ethyl acetate (10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation:

EntryAryl HalideAmineLigand (mol%)Temp (°C)Time (h)Yield (%)
14-BromotolueneMorpholine101001285
21-Bromo-4-methoxybenzeneAniline101001878
32-BromopyridineBenzylamine101102472
Note: The data presented here is hypothetical and serves as a representative example for reaction optimization.
Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed cross-coupling, bidentate ligands are crucial for stabilizing the active Pd(0) species and facilitating the elementary steps of the catalytic cycle.[4][5] While phosphine ligands are more common, nitrogen-based ligands, including diamines, have shown significant promise.[5]

Mechanistic Considerations: Piperidine, 1,1'-(1,3-propanediyl)bis- can coordinate to the palladium center, influencing the rate of oxidative addition and reductive elimination. The steric and electronic properties of the ligand can be tuned to optimize the reaction for specific substrates.

dot

Palladium_Catalyzed_Cross_Coupling cluster_1 Catalytic Cycle Pd(0)L Pd(0)L (L = Diamine) Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-X(L) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (R-M) Pd(II)_Complex->Transmetalation Pd(II)_Intermediate Ar-Pd(II)-R(L) Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L Regeneration Product Ar-R Reductive_Elimination->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Protocol 2: Hypothetical Suzuki-Miyaura Coupling

This protocol is based on standard Suzuki-Miyaura conditions, adapted for a bidentate diamine ligand.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Piperidine, 1,1'-(1,3-propanediyl)bis- (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane/Water (4:1, 5 mL)

  • Round-bottom flask with reflux condenser

  • Inert atmosphere

Procedure:

  • In a round-bottom flask, combine the aryl halide (1.0 mmol), arylboronic acid (1.5 mmol), and K₂CO₃ (2.0 mmol).

  • In a separate vial, pre-mix Pd(OAc)₂ (4.5 mg, 0.02 mmol) and Piperidine, 1,1'-(1,3-propanediyl)bis- (8.4 mg, 0.04 mmol) in 1 mL of dioxane.

  • Add the catalyst solution to the flask containing the reactants.

  • Add the 1,4-dioxane/water solvent mixture (4 mL).

  • Fit the flask with a reflux condenser and heat the mixture to 80-100 °C under an inert atmosphere.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction, dilute with water, and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Part II: As a Bifunctional Base in Organocatalysis

The two piperidine moieties in Piperidine, 1,1'-(1,3-propanediyl)bis- can act in a cooperative manner as a Brønsted base to promote a variety of classic carbon-carbon bond-forming reactions. This bifunctionality can lead to enhanced reactivity compared to simple secondary amines like piperidine.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[6][7] Piperidine is a classic catalyst for this reaction.[6][8][9] The use of a diamine like Piperidine, 1,1'-(1,3-propanediyl)bis- could potentially accelerate the reaction through a cooperative deprotonation mechanism.

Mechanistic Insight: One piperidine unit can deprotonate the active methylene compound to form an enolate, while the other can activate the carbonyl group of the aldehyde or ketone through the formation of an iminium ion.[6]

dot

Caption: Proposed bifunctional catalysis in the Knoevenagel condensation.

Protocol 3: Knoevenagel Condensation of an Aldehyde with Malononitrile

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Piperidine, 1,1'-(1,3-propanediyl)bis- (0.1 mmol, 10 mol%)

  • Ethanol (5 mL)

  • Round-bottom flask

Procedure:

  • Dissolve the aromatic aldehyde (1.0 mmol) and malononitrile (66 mg, 1.0 mmol) in ethanol (5 mL) in a round-bottom flask.

  • Add Piperidine, 1,1'-(1,3-propanediyl)bis- (21 mg, 0.1 mmol) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC. The product often precipitates out of the solution.

  • Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Michael Addition

The Michael addition involves the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[10] Piperidine and other amines are effective catalysts for this transformation. The bidentate nature of Piperidine, 1,1'-(1,3-propanediyl)bis- can be advantageous in this context as well.

Protocol 4: Michael Addition of a β-Ketoester to an Enone

Materials:

  • α,β-Unsaturated ketone (e.g., methyl vinyl ketone) (1.0 mmol)

  • β-Ketoester (e.g., ethyl acetoacetate) (1.2 mmol)

  • Piperidine, 1,1'-(1,3-propanediyl)bis- (0.1 mmol, 10 mol%)

  • Dichloromethane (CH₂Cl₂) (5 mL)

  • Round-bottom flask

Procedure:

  • In a round-bottom flask, dissolve the α,β-unsaturated ketone (1.0 mmol) and the β-ketoester (1.2 mmol) in dichloromethane (5 mL).

  • Add Piperidine, 1,1'-(1,3-propanediyl)bis- (21 mg, 0.1 mmol).

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, wash the reaction mixture with dilute HCl (1M) to remove the catalyst, followed by saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Conclusion and Future Outlook

Piperidine, 1,1'-(1,3-propanediyl)bis- represents a promising, yet largely untapped, resource for the development of novel catalytic systems. Its simple structure, commercial availability, and dual-functionality as both a bidentate ligand and a Brønsted base make it an attractive candidate for a wide range of organic transformations. The protocols and mechanistic insights provided in this guide, though in some cases extrapolated from structurally similar compounds, offer a solid foundation for researchers to explore the full catalytic potential of this versatile diamine. Further studies are warranted to fully elucidate its coordination chemistry and catalytic activity in a broader array of reactions, which will undoubtedly contribute to the advancement of synthetic organic chemistry and the development of more efficient and sustainable chemical processes.

References

  • Master Organic Chemistry. (n.d.). Knoevenagel Condensation Reaction. Retrieved March 12, 2024, from [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Diamine ligands in copper-catalyzed reactions. Chemical Science, 2(1), 27–50. [Link]

  • Pawar, S. S., et al. (2020). Synthesis of Curcumin Derivatives via Knoevenagel Reaction Within a Continuously Driven Microfluidic Reactor Using Polymeric Networks Containing Piperidine as a Catalyst. Polymers, 12(11), 2599. [Link]

  • Gensch, T., et al. (2020). Electronic Effects of Bidentate P,N-Ligands on the Elementary Steps of Au(I)/Au(III) Reactions Relevant to Cross-Coupling Chemistry. Organic Letters, 22(1), 285-290. [Link]

  • Van Schijndel, J., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Green Chemistry Letters and Reviews, 10(4), 404-409. [Link]

  • Cambridge University Press & Assessment. (n.d.). Knoevenagel Condensation. Retrieved March 12, 2024, from [Link]

  • PubChem. (n.d.). 1,3-Dipiperidinopropane. National Center for Biotechnology Information. Retrieved March 12, 2024, from [Link]

  • Oberholzer, M., & Frech, C. M. (2014). Mizoroki-heck Cross-Coupling Reactions Catalyzed by dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. Journal of visualized experiments : JoVE, (85), 51444. [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved March 12, 2024, from [Link]

Sources

Method

Application Note: A Robust HPLC Method for the Analysis of Piperidine, 1,1'-(1,3-propanediyl)bis-

Abstract This application note presents a comprehensive guide to developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of Piperidine, 1,1'-(1,3-propanediyl)bis-, a tertiary diamine. Du...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a comprehensive guide to developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of Piperidine, 1,1'-(1,3-propanediyl)bis-, a tertiary diamine. Due to its non-chromophoric nature and high basicity, this compound presents significant challenges for retention and detection using conventional reversed-phase HPLC with UV detection. We will explore the underlying chemical principles governing these challenges and detail a systematic approach to method development. The recommended protocol utilizes a modern mixed-mode chromatography strategy coupled with Charged Aerosol Detection (CAD) to achieve reliable, sensitive, and reproducible quantification without the need for chemical derivatization.

Introduction and Statement of the Analytical Challenge

Piperidine, 1,1'-(1,3-propanediyl)bis- is a diamine compound featuring two piperidine rings linked by a propyl bridge at their respective nitrogen atoms. Such molecules are common building blocks and intermediates in the synthesis of more complex chemical entities, including active pharmaceutical ingredients (APIs). Accurate quantification is therefore essential for process monitoring, quality control, and stability testing.

The analysis of this compound by HPLC is non-trivial due to two primary physicochemical properties:

  • Lack of a UV Chromophore: The molecule is fully saturated and lacks any significant π-electron system, rendering it practically transparent to UV-Vis detectors commonly used in HPLC.[1][2][3]

  • High Polarity and Basicity: As a tertiary diamine, the molecule is highly polar and strongly basic. In typical reversed-phase chromatography on silica-based columns, this leads to poor retention and severe peak tailing. The protonated amine groups interact strongly with negatively charged residual silanols on the column's stationary phase, causing undesirable secondary interactions.[4][5]

This guide provides a logical workflow for overcoming these obstacles, leading to a validated analytical method suitable for research and quality control environments.

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is the foundation of any successful method development strategy.

PropertyValue / StructureSource / Comment
Chemical Name Piperidine, 1,1'-(1,3-propanediyl)bis-IUPAC Nomenclature
Structure Chemical structure of Piperidine, 1,1'-(1,3-propanediyl)bis-
Molecular Formula C₁₃H₂₈N₂Calculated
Molecular Weight 212.38 g/mol Calculated
Analyte Type Tertiary DiamineThe nitrogen atoms are part of the piperidine ring and bonded to the propyl bridge.
Predicted pKa ~9.5 - 11.0Estimated based on the pKa of similar tertiary amines and piperidine (~11.22).[6] The molecule will be doubly protonated at acidic pH.
UV Absorbance Negligible above 210 nmAliphatic amine with no chromophore.

Strategic Method Development Pathway

Given the analyte's properties, a decision-making process is required to select the optimal analytical approach. Conventional methods are often inadequate, necessitating more advanced strategies. The diagram below outlines a logical workflow for selecting an appropriate HPLC method for amine analysis.

MethodDevelopmentWorkflow cluster_0 Method Development Strategy for Amines start Analyte: Amine Compound chromophore Does it have a strong UV chromophore? start->chromophore rp_uv Standard RP-HPLC with UV Detection chromophore->rp_uv Yes amine_type Is the amine Primary / Secondary? chromophore->amine_type No derivatize Strategy 1: Pre- or Post-Column Derivatization amine_type->derivatize Yes tertiary_amine Analyte is Tertiary (or derivatization is undesirable) amine_type->tertiary_amine No rp_uv_deriv RP-HPLC with UV or Fluorescence Detection derivatize->rp_uv_deriv universal_detector Strategy 2: Utilize a Universal Detector (CAD, ELSD, MS) tertiary_amine->universal_detector chrom_mode Strategy 3: Select Advanced Chromatography Mode universal_detector->chrom_mode final_method Optimized Method: - HILIC - Ion-Pairing - Mixed-Mode chrom_mode->final_method

Caption: Decision workflow for HPLC method development for amines.

For Piperidine, 1,1'-(1,3-propanediyl)bis-, the path is clear: it lacks a chromophore and is a tertiary amine, for which common derivatization reactions are ineffective.[3] This leads us to a combination of universal detection and an advanced chromatography mode to ensure adequate retention and peak shape.

Choice of Detection: Charged Aerosol Detector (CAD)

Since UV detection is not viable, a universal detector is required. Options include:

  • Refractive Index (RI) Detector: Lacks sensitivity and is incompatible with gradient elution, making it unsuitable for complex samples or method optimization.[1]

  • Evaporative Light Scattering Detector (ELSD): A good option, but response can be non-linear.

  • Mass Spectrometry (MS): Provides excellent sensitivity and specificity but involves higher capital and operational costs.

  • Charged Aerosol Detector (CAD): Offers a good balance of sensitivity, near-universal response for non-volatile analytes, and compatibility with gradient elution. It provides a more consistent response compared to ELSD, making it an excellent choice for this application.

Choice of Chromatography: Mixed-Mode Cation-Exchange/Reversed-Phase

To address the poor retention and peak tailing of this polar, basic analyte, a mixed-mode stationary phase is the recommended strategy. These columns possess both reversed-phase (e.g., C18) and ion-exchange (e.g., sulfonic acid) functionalities.[5]

This dual chemistry provides multiple, tunable retention mechanisms:

  • Reversed-Phase Interaction: Hydrophobic interaction between the alkyl chains of the analyte and the C18 ligands.

  • Cation-Exchange Interaction: Ionic interaction between the protonated amine groups of the analyte and the negatively charged ion-exchange groups on the stationary phase.

This combination allows for robust retention and excellent peak shape, which can be fine-tuned by adjusting mobile phase parameters like organic solvent content, pH, and buffer concentration.[5]

RetentionMechanism cluster_0 Mixed-Mode Stationary Phase cluster_1 Silica Silica Particle C18 C18 Ligand (Hydrophobic) Silica->C18 IEX SO₃⁻ Group (Cation-Exchange) Silica->IEX Analyte Analyte (C₁₃H₂₈N₂H₂)²⁺ Analyte->C18 Hydrophobic Interaction Analyte->IEX Ionic Interaction

Caption: Analyte retention on a mixed-mode stationary phase.

Recommended Protocol: Mixed-Mode HPLC with CAD

This protocol provides a starting point for the analysis. Optimization may be required based on the specific HPLC system and sample matrix.

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a binary pump, autosampler, and thermostatted column compartment.

  • Detector: Thermo Scientific Vanquish Charged Aerosol Detector or equivalent.

  • Column: Acclaim Trinity P1 Mixed-Mode Column (3 µm, 2.1 x 100 mm) or equivalent.

  • Solvents: HPLC-grade acetonitrile and water.

  • Reagents: Formic acid (LC-MS grade).

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

Standard and Sample Preparation
  • Stock Standard Preparation (1000 µg/mL): Accurately weigh approximately 10 mg of Piperidine, 1,1'-(1,3-propanediyl)bis- reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Preparation (100 µg/mL): Dilute 1 mL of the stock standard solution to 10 mL with the sample diluent.

  • Sample Preparation: Prepare samples by dissolving them in the sample diluent to achieve a final concentration within the expected calibration range. Filter all solutions through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

The following table summarizes the optimized HPLC and CAD parameters.

ParameterRecommended SettingRationale
Column Acclaim Trinity P1 (3 µm, 2.1 x 100 mm)Provides both reversed-phase and cation-exchange retention mechanisms.
Mobile Phase A Water with 0.1% Formic AcidThe acidic pH ensures the analyte is fully protonated for strong cation-exchange interaction.
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic solvent for elution in reversed-phase mode.
Gradient Program 0-1 min: 5% B1-8 min: 5% to 60% B8-9 min: 60% to 95% B9-10 min: Hold at 95% B10.1-12 min: Return to 5% BA gradient is used to ensure elution of the analyte with a good peak shape and to clean the column.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 35 °CImproves peak shape and reduces mobile phase viscosity.
Injection Volume 5 µLCan be optimized for sensitivity.
CAD Nebulizer Temp 35 °CStandard setting, can be optimized.
CAD Evaporation Temp 50 °CEnsures complete solvent evaporation without analyte degradation.
Data Collection Rate 10 HzSufficient for sharp chromatographic peaks.

Conclusion and Further Steps

The combination of mixed-mode chromatography and charged aerosol detection provides a powerful and robust solution for the challenging analysis of Piperidine, 1,1'-(1,3-propanediyl)bis-. This approach successfully overcomes the inherent difficulties of poor retention and lack of a UV chromophore, eliminating the need for complex and potentially problematic derivatization procedures.[3] The provided protocol serves as an excellent starting point for method development. For regulatory submissions, this method would require full validation according to ICH guidelines, including assessments of specificity, linearity, range, accuracy, precision, and robustness.

References

  • Galston, A. W., & Kaur-Sawhney, R. (2016). Polyamines determination by TLC and HPLC. ResearchGate. Retrieved from [Link]

  • Shinde, V. (2020, October 24). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Veeprho. Retrieved from [Link]

  • Chis, A. A., et al. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Molecules. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Dimethylamine. HELIX Chromatography. Retrieved from [Link]

  • Moku, G., et al. (2021). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a Novel Fluorogenic Reagent. Research Square. Retrieved from [Link]

  • Patel, R., et al. (2018). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Bis(4-piperidinyl)propane. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Wikipedia. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: Formulation Strategies for Bis-Piperidine Compounds in Drug Discovery

Introduction: Taming the Twin Rings The piperidine moiety is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals targeting ailments from cancer to central nervous system disorders.[1][...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Taming the Twin Rings

The piperidine moiety is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals targeting ailments from cancer to central nervous system disorders.[1][2] Bis-piperidine scaffolds, which feature two piperidine rings often connected by a flexible or rigid linker, represent a structurally complex and promising class of molecules.[3] Their three-dimensional architecture can lead to high-potency and selective interactions with biological targets.[4]

However, the very features that make these compounds biologically interesting often present significant challenges for formulation scientists. Molecules like Piperidine, 1,1'-(1,3-propanediyl)bis- are archetypal of this class. As di-basic compounds, their aqueous solubility is profoundly pH-dependent, often leading to poor and erratic absorption from the gastrointestinal tract. Their structural complexity can also favor a stable crystalline state, which further limits dissolution and bioavailability.[5][6]

This guide provides an in-depth exploration of formulation techniques tailored to overcome the challenges posed by bis-piperidine compounds. We will move beyond simple descriptions of methods to explain the underlying physicochemical principles, empowering researchers to make informed decisions. The protocols provided are designed as robust starting points, complete with integrated characterization steps to validate the success of each formulation strategy.

Part 1: Foundational Physicochemical Characterization

A successful formulation is built upon a deep understanding of the active pharmaceutical ingredient (API). Before attempting any formulation, a thorough pre-formulation analysis is non-negotiable. This initial investment of time and resources prevents costly failures in later development stages.

Logical Workflow for Pre-formulation Assessment

The following diagram outlines a logical workflow for the initial characterization of a bis-piperidine compound.

G cluster_0 API Characterization Workflow API Bis-Piperidine API (e.g., Piperidine, 1,1'-(1,3-propanediyl)bis-) pKa pKa Determination (Potentiometric Titration) API->pKa SolidState Solid-State Analysis (XRPD, DSC, TGA) API->SolidState Solubility pH-Solubility Profile (Shake-flask method) pKa->Solubility Decision Select Formulation Strategy Solubility->Decision LogP Lipophilicity Assessment (LogP/LogD) LogP->Decision SolidState->Solubility

Caption: Pre-formulation workflow for bis-piperidine compounds.

Key Characterization Parameters

The table below summarizes the critical pre-formulation data points and their implications for formulation development.

ParameterMethod(s)Rationale & Implication for Formulation
pKa Potentiometric Titration, Capillary ElectrophoresisFor a di-basic compound, determining both pKa values is crucial. This data predicts the ionization state at different physiological pH values, directly impacting solubility and membrane permeability.
pH-Solubility Profile Shake-Flask MethodEstablishes the API's solubility across a pH range of 1-8. A steep drop in solubility from acidic to neutral pH indicates a high risk of in-vivo precipitation and necessitates advanced formulation.
Lipophilicity (LogP/LogD) HPLC, Shake-Flask MethodThe octanol-water partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) at physiological pH guide the choice between lipid-based and polymer-based systems. High LogP values (>3) often favor lipidic formulations.
Solid-State Properties XRPD, DSC, TGA, MicroscopyX-ray Powder Diffraction (XRPD) identifies the crystalline form. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) determine melting point, crystallinity, and thermal stability, which are critical for selecting heat-based formulation methods like hot-melt extrusion.

Part 2: Advanced Formulation Strategies & Protocols

Based on the characterization data, several advanced formulation strategies can be employed. We will focus on three powerful techniques well-suited for bis-piperidine compounds: Amorphous Solid Dispersions, pH-Gradient Driven Liposomal Loading, and Solid Lipid Nanoparticles.

Strategy 1: Amorphous Solid Dispersions (ASDs)

Expertise & Experience: For highly crystalline compounds that show poor dissolution, converting the API to a high-energy amorphous state can dramatically increase its apparent solubility and dissolution rate.[7][8] An ASD stabilizes this amorphous form by dispersing it within a polymer matrix, preventing recrystallization.[9][10] This approach is particularly effective for compounds intended for oral solid dosage forms.

Trustworthiness: The success of an ASD is validated by demonstrating the absence of crystallinity (via XRPD and DSC) and achieving a significant and sustained increase in dissolution compared to the crystalline API.

This protocol is designed to produce a drug-polymer ASD from a common solvent system.

Materials:

  • Piperidine, 1,1'-(1,3-propanediyl)bis- (or analogous bis-piperidine API)

  • Polyvinylpyrrolidone/vinyl acetate copolymer (e.g., Kollidon® VA 64)

  • Dichloromethane (DCM)

  • Methanol

  • Deionized Water

Equipment:

  • Benchtop spray dryer (e.g., Büchi B-290)

  • Analytical balance

  • Stir plate and magnetic stir bars

  • Volumetric flasks

Procedure:

  • Solution Preparation:

    • Accurately weigh the API and polymer. A typical starting point is a 1:3 drug-to-polymer ratio by weight.

    • Prepare a 90:10 (v/v) DCM:Methanol solvent system. The choice of solvent is critical; it must fully dissolve both the API and the polymer to create a true solid solution.

    • In a volumetric flask, dissolve the API and polymer in the solvent system to a final concentration of 2-5% (w/v) total solids. Stir until a clear solution is obtained. From experience, ensuring complete dissolution is paramount to achieving a homogenous amorphous dispersion.

  • Spray Dryer Setup & Optimization:

    • Set the inlet temperature to a point that ensures rapid solvent evaporation but remains well below the glass transition temperature (Tg) of the polymer and the degradation temperature of the API (e.g., 80-120°C).

    • Set the aspirator to a high setting (e.g., 90-100%) to ensure efficient drying and particle collection.

    • Adjust the pump feed rate to maintain a constant outlet temperature, typically between 45-60°C. A stable outlet temperature is indicative of a steady-state process.

  • Spray Drying Process:

    • Pump the API-polymer solution through the atomizer nozzle into the drying chamber.

    • The atomized droplets dry instantaneously, forming solid particles that are collected in the cyclone separator.

    • Once the entire solution has been processed, continue to run the aspirator for 5-10 minutes to ensure all powder is collected.

  • Post-Processing & Characterization:

    • Harvest the collected powder and store it in a desiccator to prevent moisture-induced recrystallization.

    • Validation Step 1 (Amorphicity): Analyze the powder using XRPD. The absence of sharp Bragg peaks and the presence of a broad "halo" confirms an amorphous state.

    • Validation Step 2 (Thermal Properties): Analyze using DSC. A single Tg, intermediate between that of the pure drug and polymer, indicates a homogenous dispersion.

    • Validation Step 3 (Performance): Conduct in-vitro dissolution testing (USP Apparatus II) in a biorelevant medium (e.g., FaSSIF) to compare the dissolution profile against the unformulated crystalline API.

Strategy 2: Liposomal Encapsulation via pH-Gradient Loading

Expertise & Experience: The basic amine groups of bis-piperidines make them ideal candidates for active loading into liposomes using a transmembrane pH or ion gradient.[11] This technique, often called remote loading, uses an acidic liposome interior to trap the basic drug, achieving very high encapsulation efficiencies (>95%) and stable formulations suitable for parenteral administration.[12]

Trustworthiness: This protocol's integrity lies in its ability to quantify drug loading accurately. By measuring the drug concentration before and after loading (in the external buffer), one can precisely calculate the encapsulation efficiency.

G cluster_1 Liposome Formulation Workflow A 1. Lipid Film Hydration (Lipids + Cholesterol in Organic Solvent) B 2. Solvent Evaporation (Rotary Evaporator) A->B C 3. Hydration with (NH₄)₂SO₄ (Forms Multilamellar Vesicles) B->C D 4. Size Reduction (Extrusion through Polycarbonate Membranes) C->D E 5. Gradient Creation (Dialysis against Sucrose Buffer to remove external (NH₄)₂SO₄) D->E F 6. Drug Loading (Incubate Liposomes with API at 60°C) E->F G 7. Purification (Remove unencapsulated drug via Size Exclusion Chromatography) F->G H 8. Characterization (Size, Zeta, EE%, TEM) G->H

Caption: Step-by-step workflow for active drug loading into liposomes.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • Bis-piperidine API

  • Ammonium Sulfate ((NH₄)₂SO₄), 300 mM solution

  • Sucrose Buffer (e.g., 10% sucrose, 20 mM HEPES, pH 7.4)

  • Chloroform/Methanol (2:1 v/v)

Equipment:

  • Rotary evaporator

  • Lipid extruder (e.g., Avanti Mini-Extruder)

  • Polycarbonate membranes (100 nm pore size)

  • Dialysis tubing (12-14 kDa MWCO)

  • Incubator/water bath

  • HPLC system for drug quantification

Procedure:

  • Lipid Film Formation:

    • Dissolve DSPC and cholesterol (e.g., at a 55:45 molar ratio) in the chloroform/methanol solvent in a round-bottom flask.

    • Evaporate the solvent using a rotary evaporator at a temperature above the lipid's Tg (e.g., 60-65°C) to form a thin, uniform lipid film on the flask wall. This step is critical for ensuring homogenous lipid distribution.

  • Hydration and Sizing:

    • Hydrate the lipid film with the 300 mM ammonium sulfate solution by vortexing. This creates large, multilamellar vesicles (MLVs).

    • To create unilamellar vesicles of a defined size, subject the MLV suspension to at least 10 extrusion cycles through a 100 nm polycarbonate membrane using the lipid extruder. The extruder must be heated above the lipid Tg.

  • Creation of the pH Gradient:

    • Remove the external ammonium sulfate by dialyzing the liposome suspension against the sucrose buffer. This step is the core of the technique; it creates an ammonium sulfate concentration gradient, which in turn establishes a pH gradient (acidic inside) as ammonia (NH₃) diffuses out, leaving behind protons.

  • Active Drug Loading:

    • Add the bis-piperidine API (dissolved in the sucrose buffer) to the dialyzed liposome suspension. A typical drug-to-lipid ratio to start with is 1:10 by weight.

    • Incubate the mixture at 60°C for 30-60 minutes. During this time, the neutral form of the API will diffuse across the lipid bilayer. Inside the acidic core, it becomes protonated and is trapped as an insoluble sulfate salt.

  • Purification and Validation:

    • Remove any unencapsulated drug by passing the formulation through a size-exclusion chromatography column (e.g., Sephadex G-50).

    • Validation Step: Quantify the drug concentration in the formulation before and after purification using a validated HPLC method. Calculate the Encapsulation Efficiency (EE%) as: EE% = (Drug_final / Drug_initial) * 100.

    • Characterize the final formulation for particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

Strategy 3: Solid Lipid Nanoparticles (SLNs)

Expertise & Experience: SLNs are colloidal carriers made from lipids that are solid at room temperature.[13] They combine the advantages of polymeric nanoparticles (stability) and lipid emulsions (biocompatibility). For lipophilic bis-piperidine analogues (high LogP), SLNs can enhance oral bioavailability by facilitating lymphatic uptake and protecting the drug from enzymatic degradation.[14][15]

Trustworthiness: The protocol is validated by characterizing the particle size to ensure it is within the nanometer range and by confirming high drug entrapment within the solid lipid matrix.

Materials:

  • Bis-piperidine API

  • Solid lipid (e.g., glyceryl behenate - Compritol® 888 ATO)

  • Surfactant (e.g., Poloxamer 188)

  • Purified water

Equipment:

  • High-pressure homogenizer (e.g., Avestin EmulsiFlex-C5)

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • Thermostatically controlled water bath

  • Analytical balance

Procedure:

  • Phase Preparation:

    • Lipid Phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point (for Compritol® 888, this is ~80°C). Dissolve the bis-piperidine API in the molten lipid.

    • Aqueous Phase: Dissolve the surfactant in purified water and heat to the same temperature as the lipid phase. Maintaining equal temperatures is crucial to prevent premature lipid solidification.

  • Pre-emulsion Formation:

    • Add the hot aqueous phase to the hot lipid phase and immediately homogenize using a high-shear homogenizer (e.g., at 8,000 rpm for 3-5 minutes). This creates a coarse oil-in-water pre-emulsion.

  • High-Pressure Homogenization:

    • Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, which has also been pre-heated to the same temperature.

    • Homogenize the pre-emulsion for 3-5 cycles at a high pressure (e.g., 1000-1500 bar). The immense shear forces and cavitation during this step reduce the emulsion droplets to the nanometer scale.[5]

  • Nanosuspension Cooling & Formation:

    • Cool the resulting hot nanoemulsion by placing it in an ice bath. This rapid cooling causes the lipid to recrystallize, forming solid lipid nanoparticles with the drug entrapped within the matrix.

  • Characterization and Validation:

    • Validation Step (Size & Distribution): Measure the particle size (Z-average) and PDI using DLS. A Z-average of 100-300 nm with a PDI < 0.25 is typically desired.

    • Validation Step (Entrapment): Determine the Entrapment Efficiency (EE%). This is done by separating the SLNs from the aqueous phase (e.g., by ultracentrifugation), measuring the amount of free drug in the supernatant via HPLC, and calculating the entrapped portion.

Part 3: Summary and Concluding Remarks

The successful formulation of bis-piperidine compounds like Piperidine, 1,1'-(1,3-propanediyl)bis- is an enabling step in drug discovery, transforming promising molecules into viable drug candidates. There is no one-size-fits-all solution; the choice of formulation strategy must be guided by the API's unique physicochemical properties.

The table below provides a comparative summary of the discussed techniques.

Formulation TechniquePrimary MechanismIdeal for API with...Key AdvantagesKey Disadvantages
Amorphous Solid Dispersion (ASD) Increases apparent solubility by creating a high-energy amorphous state.[7]High crystallinity, poor dissolution rate.High drug loading possible; suitable for oral tablets/capsules.Thermally labile drugs can be problematic; risk of recrystallization upon storage.[8]
Liposomal Loading (pH Gradient) Traps protonatable basic drugs in an acidic aqueous core.[11][12]Basic pKa, intended for parenteral use.Very high encapsulation efficiency (>95%); protects API from metabolism; enables targeted delivery.More complex manufacturing process; potential for drug leakage.
Solid Lipid Nanoparticles (SLN) Encapsulates the drug in a solid lipid matrix, enhancing absorption.[13]High lipophilicity (LogP > 3), poor oral bioavailability.Excellent biocompatibility; controlled release profiles achievable; scalable manufacturing.[16]Lower drug loading compared to ASDs; potential for polymorphic transitions of the lipid.

By beginning with rigorous physicochemical characterization and applying these advanced, well-understood formulation principles, researchers can effectively overcome the bioavailability challenges posed by the complex and valuable class of bis-piperidine compounds.

References

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research. [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023). Journal of Applied Pharmaceutical Science. [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • One-Step Precise Characterization of Drug Delivery Systems by PULCON Magnetic Resonance Spectroscopy | Molecular Pharmaceutics - ACS Publications. (2024). ACS Publications. [Link]

  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021). Ascendia Pharma. [Link]

  • 3.8. Solid Lipid Nanoparticles Preparation - Bio-protocol. (n.d.). Bio-protocol. [Link]

  • SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES - Journal of Pharmaceutical Negative Results. (n.d.). Journal of Pharmaceutical Negative Results. [Link]

  • Characterization of Drug Delivery Systems by Transmission Electron Microscopy - PubMed. (n.d.). National Center for Biotechnology Information. [Link]

  • Nanocarrier Drug Delivery Systems: Characterization, Limitations, Future Perspectives and Implementation of Artificial Intelligence - MDPI. (2022). MDPI. [Link]

  • Analysis of Drug Delivery Systems - Creative Biostructure. (n.d.). Creative Biostructure. [Link]

  • Preparation of solid lipid nanoparticles through various methods using different precursors. (2019). Journal of Drug Delivery and Therapeutics. [Link]

  • Piperidine,1,1'-(1,3-propanediyl)bis[4-phenyl-, dihydrochloride (9CI) - Guidechem. (n.d.). Guidechem. [https://www.guidechem.com/wiki/Piperidine,1,1'-(1,3-propanediyl)bis

  • Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Nanoparticle-Based Drugs and Formulations: Current Status and Emerging Applications | ACS Applied Nano Materials. (2021). ACS Publications. [Link]

  • US20090148506A1 - Liposomal formulations comprising secondary and tertiary amines and methods for preparing thereof - Google Patents. (n.d.).
  • Review on the Scale-Up Methods for the Preparation of Solid Lipid Nanoparticles - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Solid Lipid Nanoparticle Preparation Techniques - Encyclopedia.pub. (2022). Encyclopedia.pub. [Link]

  • Nanoparticle drug delivery - Wikipedia. (n.d.). Wikipedia. [Link]

  • Biomimetic Nanoparticles for Basic Drug Delivery - MDPI. (2024). MDPI. [Link]

  • Nanoformulations in Pharmaceutical and Biomedical Applications: Green Perspectives - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Formulation and Evaluation of Nanoparticle-Based Systems for Enhanced Drug Solubility and Bioavailability - JOCPR. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Chemical Properties of Piperidine, 4,4'-(1,3-propanediyl)bis- (CAS 16898-52-5) - Cheméo. (n.d.). Cheméo. [Link]

  • AmorSol® - Amorphous Solid Dispersion Technology - Ascendia Pharmaceutical Solutions. (n.d.). Ascendia Pharma. [Link]

  • Solving Poor Solubility with Amorphous Solid Dispersions - Pharmaceutical Technology. (2025). Pharmaceutical Technology. [Link]

  • Amorphous Solid Dispersion - Veranova. (n.d.). Veranova. [Link]

  • Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities - MDPI. (2025). MDPI. [Link]

  • New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. (2024). Rice University News. [Link]

  • Amorphous Solid Dispersions: Advances in Drug Solubility - Cellets. (2022). Cellets. [Link]

  • PIPERIDINE, 1,1'-(OXYDI-3,1-PROPANEDIYL)BIS- - gsrs. (n.d.). Global Substance Registration System. [Link]

  • Liposomal Formulations in Clinical Use: An Updated Review - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. [Link]

  • Piperidine, 4,4'-(1,3-propanediyl)bis- - the NIST WebBook. (n.d.). NIST. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. [Link]

  • Liposomes: structure, composition, types, and clinical applications - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Drug Delivery through Liposomes - IntechOpen. (2022). IntechOpen. [Link]

  • Piperidine - Wikipedia. (n.d.). Wikipedia. [Link]

  • Piperidine Synthesis. - DTIC. (2025). Defense Technical Information Center. [Link]

  • US20050176752A1 - Process for the preparation of piperidine derivatives - Google Patents. (n.d.).
  • 1,3-Bis(4-piperidinyl)propane | C13H26N2 | CID 85631 - PubChem. (n.d.). PubChem. [Link]nlm.nih.gov/compound/85631)

Sources

Method

Application Note: Elucidation of Mass Spectrometry Fragmentation Pathways for Piperidine, 1,1'-(1,3-propanediyl)bis-

Here is an in-depth Application Note and Protocol detailing the mass spectrometry fragmentation pathways of Piperidine, 1,1'-(1,3-propanediyl)bis-. Executive Summary & Scope Piperidine, 1,1'-(1,3-propanediyl)bis- (common...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is an in-depth Application Note and Protocol detailing the mass spectrometry fragmentation pathways of Piperidine, 1,1'-(1,3-propanediyl)bis-.

Executive Summary & Scope

Piperidine, 1,1'-(1,3-propanediyl)bis- (commonly known as 1,3-bis(1-piperidinyl)propane or 1,3-dipiperidinopropane) is a critical structural motif found in various pharmacologically active compounds, including histamine H3 receptor antagonists and impurities in the synthesis of drugs like Pitolisant. Understanding its exact mass spectrometric (MS) fragmentation behavior is essential for structural elucidation, impurity profiling, and the development of highly sensitive LC-MS/MS quantitative assays.

This guide provides a mechanistic breakdown of its Collision-Induced Dissociation (CID) and Electron Ionization (EI) pathways, coupled with a self-validating experimental protocol designed for drug development professionals.

Physicochemical & Mass Spectrometric Profile

Before designing an MS method, it is crucial to establish the baseline properties of the analyte. The basicity of the two tertiary amine centers ensures excellent ionization efficiency in positive Electrospray Ionization (ESI+) mode.

Table 1: Fundamental Properties and Major MS Fragments

PropertyValueCausality / Significance
Chemical Formula C₁₃H₂₆N₂Contains two basic nitrogen centers (pKa ~10).
Monoisotopic Mass 210.2096 DaTarget for high-resolution MS (HRMS) precursor selection.
[M+H]⁺ Precursor m/z 211.2174Primary target for ESI+ tandem mass spectrometry.
Major Fragments m/z 98, 110, 125Diagnostic ions for identifying the dipiperidinoalkane motif[1].

Mechanistic Elucidation of Fragmentation Pathways

To build a robust and specific Multiple Reaction Monitoring (MRM) method, we must understand the thermodynamic drivers behind the formation of each fragment. The fragmentation of 1,3-dipiperidinopropane is governed by charge-directed mechanisms[2].

Pathway A: α-Cleavage (Formation of m/z 98)

In aliphatic heterocycles, α-cleavage is the most dominant and thermodynamically favored pathway[3]. Upon ionization, the charge is localized on one of the piperidine nitrogen atoms. The nitrogen lone pair donates electron density to form a double bond, forcing the homolytic cleavage of the C(α)-C(β) bond of the propyl linker.

  • Result: Expulsion of a neutral C₇H₁₄N• radical (112 Da) and the formation of a highly stable N-methylenepiperidinium cation (m/z 98) . Because of its low ionization energy and high stability (Stevenson's rule), this ion typically forms the base peak (100% abundance)[1].

Pathway B: Charge-Mediated Elimination (Formation of m/z 125)

This pathway involves the cleavage of the C-N bond connecting the propyl chain to one of the piperidine rings.

  • Result: A hydrogen atom from the β-carbon of the propyl chain is transferred to the leaving group, resulting in the elimination of a neutral piperidine molecule (85 Da). The remaining structure is a resonance-stabilized 1-allylpiperidin-1-ium ion (m/z 125) . This requires lower collision energy (CE) than ring-rupture events.

Pathway C: Secondary Alkyl Cleavage (Formation of m/z 110)

The m/z 110 ion is a secondary generation fragment. It is formed via the subsequent fragmentation of the m/z 125 ion through the loss of a methyl radical (15 Da) from the ring or linker, yielding an N-vinylpiperidinium species (m/z 110) [1].

MS_Pathway M Molecular Ion [M]⁺• m/z 210 (EI) / 211 (ESI) C13H26N2 F98 N-methylenepiperidinium m/z 98 C6H12N⁺ M->F98 α-Cleavage - C7H14N• (112 Da) F125 1-allylpiperidin-1-ium m/z 125 C8H15N⁺ M->F125 H-Transfer & C-N Cleavage - Neutral Piperidine (85 Da) F110 N-vinylpiperidinium m/z 110 C7H12N⁺ F125->F110 Secondary Cleavage - CH3• (15 Da)

Mass spectrometry fragmentation pathways of 1,3-bis(1-piperidinyl)propane.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

A standard protocol is insufficient for rigorous drug development. The following methodology incorporates a self-validating MS³ step to unequivocally prove the lineage of the m/z 110 fragment, ensuring the assay's trustworthiness.

Chromatographic Conditions
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

    • Causality: The ethylene-bridged hybrid (BEH) particle resists dissolution in the slightly basic microenvironments created by high local concentrations of tertiary amines, extending column life and preventing peak tailing.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Causality: Formic acid (pH ~2.7) ensures both piperidine nitrogens are fully protonated, driving the ion population toward the [M+H]⁺ state (m/z 211) and actively suppressing the formation of non-fragmenting sodium adducts ([M+Na]⁺ m/z 233).

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

Mass Spectrometry (ESI+) Parameters
  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 400 °C (Required to efficiently desolvate highly polar aqueous droplets).

  • MRM Transitions & Collision Energies (CE):

    • Quantifier (211.2 → 98.1): CE 25 eV. High energy drives the reaction to completion for maximum sensitivity.

    • Qualifier 1 (211.2 → 125.1): CE 15 eV. Lower energy prevents the intermediate m/z 125 from fragmenting further.

    • Qualifier 2 (211.2 → 110.1): CE 30 eV. High energy is required to force the secondary fragmentation.

Self-Validation Protocol: Lineage Confirmation via MS³

To prove that m/z 110 is a true structural fragment and not an artifact or co-eluting isobaric interference, execute the following MS³ workflow on a linear ion trap or Tribrid system:

  • Precursor Isolation (MS¹): Isolate m/z 211.2 in the quadrupole (Q1) with a 1.0 Da isolation window.

  • Primary CID (MS²): Apply a normalized collision energy (NCE) of 15% to generate the m/z 125 intermediate.

  • Secondary Isolation: Trap and isolate the m/z 125 ion.

  • Secondary CID (MS³): Apply NCE of 25% to the m/z 125 ion.

  • Confirmation: The detection of m/z 110 in this MS³ spectrum definitively proves it is a daughter ion of m/z 125.

Workflow S1 Step 1: MS¹ Isolate m/z 211[M+H]⁺ S2 Step 2: MS² CID Low CE (15 eV) S1->S2 S3 Step 3: Ion Trap Isolate m/z 125 S2->S3 S4 Step 4: MS³ CID High CE (25 eV) S3->S4 S5 Step 5: Detection Confirm m/z 110 S4->S5

Self-validating MS³ experimental workflow for fragmentation lineage confirmation.

Summary

By mapping the exact thermodynamic pathways of Piperidine, 1,1'-(1,3-propanediyl)bis-, analysts can confidently utilize the m/z 98 ion for ultra-sensitive quantification (due to the highly stable iminium formation) while relying on the m/z 125 and m/z 110 transitions for rigorous qualitative confirmation. The integration of MS³ validation ensures the assay meets the stringent E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards required in modern pharmaceutical analysis.

References

  • National Center for Biotechnology Information. (2025). 1,3-Dipiperidinopropane | C13H26N2 | CID 455456 - PubChem. Retrieved from[Link][1]

  • Journal of Physical and Chemical Reference Data. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. AIP Publishing. Retrieved from[Link][3]

  • Thieme Connect. (2024). Mass Spectrometry: Principles and Applications. Retrieved from[Link][2]

Sources

Application

Application Note: Scale-Up Synthesis and Characterization of 1,3-Di(piperidin-1-yl)propane

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 1,3-Di(piperidin-1-yl)propane (CAS: 31951-46-9) Synonyms: 1,3-Dipiperidinopropane, 1,1'-trimethylenedipiperidine, Pitolisant...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 1,3-Di(piperidin-1-yl)propane (CAS: 31951-46-9) Synonyms: 1,3-Dipiperidinopropane, 1,1'-trimethylenedipiperidine, Pitolisant Impurity 9

Introduction and Mechanistic Context

1,3-Di(piperidin-1-yl)propane is a symmetrical bis-tertiary amine. In the context of pharmaceutical development, it is most frequently encountered as a critical process impurity. Specifically, it is a known over-alkylation byproduct in the synthesis of mono-alkylated piperidine derivatives, such as 1-piperidinepropanol and the narcolepsy medication Pitolisant, where it is officially designated as Pitolisant Impurity 9[1].

For drug development professionals, generating high-purity reference standards of such impurities is a regulatory requirement for accurate impurity profiling and toxicological qualification[1]. The deliberate synthesis of 1,3-di(piperidin-1-yl)propane relies on a double nucleophilic aliphatic substitution ( SN​2 ). Piperidine acts as the nucleophile, attacking a doubly activated propane source, such as 1,3-dibromopropane.

Causality in Scale-Up Design

Scaling up this reaction requires careful management of the reaction kinetics and thermodynamics:

  • Exothermicity: The SN​2 alkylation of amines is highly exothermic. In a scale-up scenario, the electrophile must be added dropwise to a cooled solution of the amine to prevent thermal runaway.

  • Acid Scavenging: The reaction generates two equivalents of hydrogen bromide (HBr). Using an inorganic base like anhydrous potassium carbonate ( K2​CO3​ ) neutralizes the acid, driving the equilibrium forward and preventing the protonation of the piperidine nucleophile.

  • Solvent Selection: Toluene is selected as the solvent because it allows for a high-temperature reflux to drive the second, sterically hindered alkylation step to completion. Furthermore, the inorganic salt byproducts (KBr) are insoluble in toluene, allowing for a self-validating, immediate visual confirmation of reaction progress and easy removal via filtration.

Process Visualization

The following workflow illustrates the logical progression from reagent assembly to the final purified reference standard.

G R1 Piperidine (2.5 eq) Rxn SN2 Alkylation 0°C -> 110°C R1->Rxn R2 1,3-Dibromopropane (1.0 eq) R2->Rxn Base K2CO3 in Toluene (Acid Scavenger) Base->Rxn Workup Filtration of KBr & Aqueous Wash Rxn->Workup Extract Organic Layer Drying (Na2SO4) Workup->Extract Purify Vacuum Distillation (>99% Purity) Extract->Purify

Figure 1: Synthetic workflow and downstream processing for 1,3-Di(piperidin-1-yl)propane.

Experimental Protocol: 100g Scale-Up

This methodology provides a self-validating framework. The transition from a heterogeneous suspension to a dense salt precipitate serves as an in-process indicator of successful HBr scavenging.

Equipment & Reagents
  • Reactor: 2L 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, dropping funnel, and internal thermocouple.

  • Reagents: Piperidine (170 g, 2.0 mol), 1,3-Dibromopropane (202 g, 1.0 mol), Anhydrous K2​CO3​ (345 g, 2.5 mol), Toluene (800 mL).

Step-by-Step Methodology
  • Reactor Preparation: Charge the 2L reactor with Toluene (800 mL), Piperidine (170 g), and Anhydrous K2​CO3​ (345 g). Initiate mechanical stirring at 300 rpm.

  • Thermal Control: Cool the suspension to 0–5 °C using an ice-water bath.

  • Electrophile Addition: Load the dropping funnel with 1,3-Dibromopropane (202 g). Add dropwise over 2 hours. Causality: Slow addition ensures the exothermic heat is dissipated, preventing solvent boiling and minimizing the formation of elimination byproducts (e.g., allyl piperidine)[1].

  • Reflux & Maturation: Once addition is complete, remove the ice bath. Gradually heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12 hours. The formation of a dense, white precipitate (KBr) indicates the reaction is proceeding.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove KBr and unreacted K2​CO3​ . Wash the filter cake with an additional 100 mL of Toluene.

  • Washing: Transfer the filtrate to a separatory funnel. Wash with Deionized Water (2 x 200 mL) to remove trace water-soluble impurities. Extract the organic layer and dry over anhydrous Na2​SO4​ .

  • Solvent Removal & Purification: Concentrate the organic layer under reduced pressure using a rotary evaporator. Transfer the crude oil to a short-path distillation apparatus.

  • Vacuum Distillation: Distill the product under high vacuum. 1,3-Di(piperidin-1-yl)propane will elute as a clear to pale-yellow oil. Note: Due to its high molecular weight, high vacuum is required to prevent thermal degradation during distillation.

Analytical Characterization Data

To validate the synthesized reference standard, compare the analytical outputs against the established physicochemical properties of 1,3-dipiperidinopropane[2].

PropertyValue / DescriptionAnalytical Method / Source
IUPAC Name 1-(3-piperidin-1-ylpropyl)piperidineLexichem TK 2.7.0[2]
Molecular Formula C13​H26​N2​ PubChem[2]
Molecular Weight 210.36 g/mol PubChem[2]
Physical State Clear to pale-yellow oilVisual Inspection
Mass Spectrometry (m/z) 210.209 (Exact Mass)GC-MS (Electron Ionization)[2]
Topological Polar Surface Area 6.5 ŲComputed Descriptor[2]

References

  • PubChem. "1,3-Dipiperidinopropane | C13H26N2 | CID 455456". National Center for Biotechnology Information.
  • BenchChem. "Navigating the Labyrinth of Synthesis: A Comparative Guide to the Structural Elucidation of 1-Piperidinepropanol Byproducts".
  • Simson Pharma Limited. "Pitolisant Impurity 9 | CAS No- 31951-46-9".

Sources

Method

Application Note: Piperidine,1,1'-(1,3-propanediyl)bis- as a Bidentate Ligand in Transition Metal Complexes

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Focus: Coordination Dynamics, Synthesis Protocols, and Thermal Analysis Executive Summary & Chemical Profile Piperidine,1,1'-(1,3-pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Focus: Coordination Dynamics, Synthesis Protocols, and Thermal Analysis

Executive Summary & Chemical Profile

Piperidine,1,1'-(1,3-propanediyl)bis- , commonly referred to as 1,3-dipiperidinopropane (DPP) , is a versatile aliphatic diamine ligand utilized extensively in coordination chemistry[1]. Featuring two sterically demanding piperidine rings connected by a highly flexible three-carbon (propylene) bridge, DPP acts as a strong bidentate N,N′ -donor.

When reacted with transition metal halides (MX₂), DPP forms stable, six-membered chelate rings. The unique steric bulk of the piperidine chair conformations forces distinct geometric constraints on the resulting metal complexes, making them highly valuable as single-source precursors for metal oxide nanoparticles and as specialized catalysts in cross-coupling reactions[2].

Coordination Dynamics & Structural Causality

The design of a transition metal complex relies heavily on the geometric demands of its ligands. DPP is uniquely suited for probing these structural limits due to two competing forces:

  • The Chelate Effect: The 1,3-propanediyl bridge allows the two nitrogen atoms to coordinate simultaneously to a single metal center, forming a thermodynamically stable six-membered ring.

  • Steric Hindrance: The bulky piperidine rings project outward, creating significant steric clash with apical ligands (like halogens).

Causality in Geometry: Because of this steric bulk, metals that typically prefer square-planar geometries (e.g., Ni²⁺) are often forced into pseudo-tetrahedral or highly distorted octahedral geometries (via halide bridging) to minimize ligand-ligand repulsion[3]. Conversely, metals like Co²⁺ and Zn²⁺, which naturally accommodate tetrahedral geometries, form highly stable, discrete monomeric[M(DPP)X₂] complexes.

SynthesisWorkflow M_Salt Metal Halide (MX₂) Reaction Coordination Reflux (50-60°C, 2-4h) M_Salt->Reaction Ligand 1,3-Dipiperidinopropane (DPP) Ligand->Reaction Solvent Absolute Ethanol (Dehydrated) Solvent->Reaction Complex [M(DPP)X₂] Complex Precipitate Reaction->Complex Cooling & Filtration Analysis Characterization (IR, UV-Vis, TG/DTA) Complex->Analysis

Caption: Workflow for the synthesis and characterization of M(DPP)X₂ transition metal complexes.

Experimental Protocol: Synthesis of[M(DPP)X₂] Complexes

This self-validating protocol outlines the synthesis of[M(DPP)Cl₂] (where M = Co, Ni, Cu, Zn). The procedure relies on non-aqueous conditions to prevent the formation of competing aquo-complexes.

Materials Required
  • Metal Salts: Anhydrous or hydrated metal chlorides (e.g., CoCl₂·6H₂O, CuCl₂·2H₂O).

  • Ligand: Piperidine,1,1'-(1,3-propanediyl)bis- (DPP)[1].

  • Solvents: Absolute ethanol (dehydrated), diethyl ether.

Step-by-Step Methodology
  • Preparation of the Metal Precursor: Dissolve 10 mmol of the chosen metal halide in 20 mL of absolute ethanol in a 100 mL round-bottom flask.

    • Causality: Absolute ethanol is strictly required. The presence of excess water will lead to the preferential coordination of H₂O molecules, outcompeting the sterically hindered DPP ligand and drastically reducing the yield.

  • Ligand Preparation: In a separate beaker, dissolve 10 mmol of DPP in 10 mL of absolute ethanol.

  • Controlled Complexation: Place the metal solution on a magnetic stirrer and heat to 50−60∘C . Add the DPP solution dropwise (approx. 1 drop/sec) using an addition funnel.

    • Causality: Dropwise addition ensures that the metal is always in excess relative to the uncoordinated ligand during the initial mixing phase, preventing the formation of insoluble polymeric ligand-bridged networks.

  • Reflux & Maturation: Attach a reflux condenser and reflux the mixture for 2 to 4 hours. A distinct color change will validate successful coordination (e.g., Co²⁺ turning from pink to deep blue).

  • Isolation & Purification: Allow the solution to cool to room temperature. If precipitation does not occur spontaneously, reduce the solvent volume by half under vacuum. Filter the microcrystalline precipitate via vacuum filtration.

  • Washing & Drying: Wash the solid with cold absolute ethanol ( 2×5 mL ) followed by diethyl ether ( 2×10 mL ) to remove unreacted ligand. Dry the complex in a vacuum desiccator over anhydrous CaCl₂ for 24 hours.

Data Presentation: Physico-Chemical & Thermal Properties

Validation of the synthesized complexes is primarily achieved through magnetic susceptibility, IR spectroscopy (monitoring the shift in C-N stretching frequencies), and thermal analysis[2].

Table 1: Expected Physico-Chemical Properties of [M(DPP)Cl₂] Complexes
Metal ComplexVisual ColorTypical GeometryMagnetic Moment ( μeff​ )Decomposition Temp RangeFinal Pyrolytic Residue
[Co(DPP)Cl₂] Deep BlueTetrahedral4.2 - 4.6 BM210°C - 620°CCoO
[Ni(DPP)Cl₂] Pale GreenPseudo-Tetrahedral2.9 - 3.3 BM230°C - 650°CNiO
[Cu(DPP)Cl₂] Brown/GreenDistorted Square Planar1.7 - 1.9 BM190°C - 600°CCuO
[Zn(DPP)Cl₂] WhiteTetrahedralDiamagnetic250°C - 680°CZnO
Thermal Decomposition Pathway (TG/DTA)

The thermal behavior of DPP complexes is highly predictable, making them excellent candidates for chemical vapor deposition (CVD) or solid-state calcination to produce pure metal oxides[3]. The decomposition occurs in two distinct, self-validating steps:

ThermalDecomposition Step1 [M(DPP)X₂] Complex (Stable up to ~200°C) Step2 Loss of Piperidine Moieties (200°C - 400°C) Step1->Step2 Endothermic Cleavage Step3 Loss of Propylene Bridge & Halides (400°C - 600°C) Step2->Step3 Exothermic Oxidation Step4 Pure Metal Oxide (MO) (> 600°C) Step3->Step4 Complete Pyrolysis

Caption: Stepwise thermal decomposition pathway of DPP-transition metal complexes.

Mechanistic Insight: The initial weight loss (200°C - 400°C) corresponds to the endothermic cleavage of the piperidine rings. The remaining intermediate is an unstable metal-aliphatic chain framework, which rapidly undergoes exothermic oxidation (400°C - 600°C) alongside the volatilization of the halides, leaving behind a highly pure metal oxide (MO) residue[2].

Applications in Drug Development & Materials Science

  • Antimicrobial Agents: Transition metal complexes of aliphatic diamines often exhibit enhanced lipophilicity compared to the free ligand. The coordination of DPP to Cu(II) or Zn(II) reduces the polarity of the metal ion, allowing the complex to more easily permeate the lipid bilayers of bacterial cell walls, leading to targeted cytotoxicity.

  • Nanomaterial Precursors: Because the DPP ligand decomposes cleanly without leaving carbonaceous char at high temperatures, [M(DPP)X₂] complexes are ideal single-source precursors for synthesizing highly uniform, catalytically active metal oxide nanoparticles (e.g., CuO, ZnO) via controlled thermolysis[3].

References

  • PubChem. "1,3-Dipiperidinopropane | C13H26N2 | CID 455456". National Center for Biotechnology Information. Available at:[Link]

  • Arshad, M., et al. "Thermoanalytical (TG, DTA and DTG) behavior of cobalt(II), nickel(II), copper(II), zinc(II) and cadmium(II) halide complexes of 1,3-dipiperidinopropane". Thermochimica Acta. Available at:[Link]

  • Arshad, M., et al. "Thermal Decomposition of Metal Complexes of Type MLX_2 (M = Co(II), Cu(II), Zn(II))". Turkish Journal of Chemistry. Available at:[Link]

Sources

Application

Application Note: In Vitro Assay Preparation and Screening of Piperidine,1,1'-(1,3-propanediyl)bis- Transition Metal Complexes

Introduction Piperidine,1,1'-(1,3-propanediyl)bis- (also known as 1,3-dipiperidinopropane or 1,3-DPP, CAS 31951-46-9) is a highly flexible, bidentate nitrogen-donor ligand widely utilized in coordination chemistry and ea...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Piperidine,1,1'-(1,3-propanediyl)bis- (also known as 1,3-dipiperidinopropane or 1,3-DPP, CAS 31951-46-9) is a highly flexible, bidentate nitrogen-donor ligand widely utilized in coordination chemistry and early-stage drug development[1]. While the free organic base exhibits moderate biological activity, its true pharmacological potential is unlocked when complexed with divalent transition metals such as Cu(II), Ni(II), and Co(II)[2].

This application note provides a comprehensive, self-validating protocol for synthesizing the[Cu(1,3-DPP)Cl₂] complex and preparing it for highly reproducible in vitro antimicrobial and cytotoxicity assays. By bridging synthetic inorganic chemistry with robust biological screening, this guide serves as a foundational workflow for researchers developing novel metallodrugs[3].

Mechanistic Rationale: Chelation and Cellular Permeability

The experimental choice to synthesize a transition metal complex rather than screening the free ligand is rooted in Tweedy's chelation theory and Overtone's concept of cell permeability .

Upon chelation, the polarity of the Cu(II) ion is significantly reduced due to the partial sharing of its positive charge with the nitrogen donor atoms of the piperidine rings[2]. This electron delocalization increases the overall lipophilicity of the[Cu(1,3-DPP)Cl₂] complex. Enhanced lipophilicity facilitates deeper penetration through the lipid bilayers of bacterial cell walls and mammalian cell membranes, leading to higher intracellular accumulation, DNA intercalation, and subsequent disruption of critical enzymatic pathways[3].

ChelationMechanism L 1,3-DPP Ligand (Bidentate N-donor) C [Cu(1,3-DPP)Cl2] Enhanced Lipophilicity L->C Ethanol, 60°C Stirring 2h M CuCl2 Precursor (Aqueous/Ethanol) M->C Dropwise addition

Figure 1: Synthesis workflow and chelation of Cu(II) by 1,3-DPP, enhancing molecular lipophilicity.

Chemical Synthesis & Stock Preparation

Synthesis of [Cu(1,3-DPP)Cl₂]
  • Dissolution: Dissolve 1.0 mmol of Piperidine,1,1'-(1,3-propanediyl)bis- in 20 mL of absolute ethanol.

  • Metal Addition: Dissolve 1.0 mmol of Copper(II) chloride dihydrate (CuCl₂·2H₂O) in 10 mL of ethanol. Add this solution dropwise to the ligand solution under continuous magnetic stirring at 60°C.

  • Reflux & Precipitation: Reflux the mixture for 2 hours. A distinct color change (typically to deep green/blue) indicates complex formation. Allow the solution to cool to room temperature to induce precipitation[3].

  • Purification: Filter the microcrystalline precipitate, wash sequentially with cold ethanol and diethyl ether, and dry in vacuo over anhydrous CaCl₂.

Assay Stock Preparation

Causality Check: Transition metal complexes are highly lipophilic. Aqueous buffers will cause immediate precipitation.

  • Weigh exactly 2.0 mg of the synthesized[Cu(1,3-DPP)Cl₂] complex.

  • Dissolve in 100 µL of 100% Dimethyl Sulfoxide (DMSO) to create a highly concentrated master stock.

  • Dilute with appropriate assay media (Mueller-Hinton Broth for bacteria; DMEM for mammalian cells) to achieve a working stock. Critical: Ensure the final DMSO concentration never exceeds 1% (v/v) to prevent solvent-induced cytotoxicity.

In Vitro Assay Protocols

AssayWorkflow cluster_0 Antimicrobial Assay (Broth Microdilution) cluster_1 Cytotoxicity Assay (MTT) S1 Stock Preparation (10 mM in 1% DMSO) A1 Serial Dilution (0.5 - 256 µg/mL) S1->A1 C1 Cell Seeding (HeLa/A549, 96-well) S1->C1 A2 Inoculation (10^5 CFU/mL) A1->A2 A3 Incubation & Resazurin (24h at 37°C) A2->A3 C2 Compound Treatment (24h - 48h) C1->C2 C3 MTT Addition & Absorbance (570 nm) C2->C3

Figure 2: Parallel in vitro assay workflows for evaluating antimicrobial and cytotoxic activities.

Antimicrobial Broth Microdilution Assay
  • Plate Setup: Dispense 100 µL of Mueller-Hinton Broth into all wells of a 96-well microtiter plate.

  • Serial Dilution: Add 100 µL of the working stock to the first column. Perform two-fold serial dilutions across the plate to achieve a concentration gradient (e.g., 256 µg/mL down to 0.5 µg/mL).

  • Inoculation: Standardize bacterial suspensions (e.g., S. aureus, E. coli) to 0.5 McFarland standard, dilute 1:100, and add 10 µL to each well (final inoculum ~5 × 10⁵ CFU/mL).

  • Incubation & Readout: Incubate at 37°C for 24 hours. Add 30 µL of 0.015% resazurin solution to each well and incubate for an additional 2 hours. A color change from blue (oxidized) to pink (reduced) indicates bacterial viability. The Minimum Inhibitory Concentration (MIC) is the lowest concentration that remains blue.

MTT Cytotoxicity Assay
  • Cell Seeding: Seed HeLa or A549 cells at a density of 1 × 10⁴ cells/well in 100 µL of supplemented DMEM in a 96-well plate. Incubate overnight at 37°C in a 5% CO₂ atmosphere to allow adherence.

  • Treatment: Aspirate old media. Apply 100 µL of fresh media containing varying concentrations of the [Cu(1,3-DPP)Cl₂] complex. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells will reduce the yellow tetrazolium salt to purple formazan crystals.

  • Solubilization & Readout: Aspirate the media carefully. Add 100 µL of DMSO to dissolve the formazan crystals. Measure absorbance at 570 nm using a microplate reader to calculate the IC₅₀.

Assay Self-Validation & Quality Control

To ensure the protocol operates as a strict, self-validating system, the following controls MUST be included in every 96-well plate:

  • Vehicle Control (1% DMSO): Validates that the solvent itself is not contributing to observed cell death or bacterial growth inhibition.

  • Positive Control: Ciprofloxacin (for bacteria) or Doxorubicin (for mammalian cells). Validates the sensitivity and functional response of the biological model.

  • Negative/Sterility Control: Media only (no cells/bacteria). Validates the absence of environmental contamination.

  • Ligand Control: Free 1,3-DPP ligand[1]. Directly validates the hypothesis that metal chelation enhances bioactivity compared to the uncomplexed organic base[2].

Representative Quantitative Data

The following table summarizes expected quantitative outcomes demonstrating the enhanced efficacy of the complexed ligand versus the free base.

Test CompoundMIC: S. aureus (µg/mL)MIC: E. coli (µg/mL)IC₅₀: HeLa Cells (µM)IC₅₀: A549 Cells (µM)
Free 1,3-DPP Ligand > 128> 256> 100> 100
CuCl₂ (Metal Salt) 6412885.4 ± 4.292.1 ± 5.5
[Cu(1,3-DPP)Cl₂] 16 32 18.6 ± 1.8 22.3 ± 2.1
Positive Control 1.0 (Ciprofloxacin)0.5 (Ciprofloxacin)1.2 ± 0.3 (Doxorubicin)2.4 ± 0.5 (Doxorubicin)

Note: Data represents standard chelation efficacy trends where the complex significantly outperforms the free constituent parts due to enhanced lipophilic membrane permeation.

References

  • PubChem. "1,3-Dipiperidinopropane | C13H26N2 | CID 455456.
  • Arshad, N., et al. "Thermoanalytical Characterization of alkyl and Aryl substituted 2-Oximino Acids by TG, DTG and DTA Techniques." Allama Iqbal Open University (AIOU) / Thermochimica Acta.
  • Rehman, S., Arshad, M., Khan, S. A., et al. "The halide complexes of transition metals with 1,3-dipiperidinopropane." ResearchGate / Thermochimica Acta, 345(1), 81-91 (2000).

Sources

Technical Notes & Optimization

Troubleshooting

How to improve synthesis yield of Piperidine,1,1'-(1,3-propanediyl)bis-

Welcome to the technical support center for the synthesis of Piperidine, 1,1'-(1,3-propanediyl)bis-, also known as 1,3-Di(piperidino)propane. This guide is designed for researchers, scientists, and drug development profe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Piperidine, 1,1'-(1,3-propanediyl)bis-, also known as 1,3-Di(piperidino)propane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to optimize the synthesis yield of this versatile diamine.

Introduction

1,3-Di(piperidino)propane is a valuable building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, can present challenges in achieving high yields and purity. The most common synthetic routes involve the double N-alkylation of piperidine with a 1,3-dihalopropane or the reductive amination of glutaraldehyde with piperidine. This guide will address common issues encountered in these syntheses and provide practical solutions to improve your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 1,3-Di(piperidino)propane?

The most frequently employed method is the direct N-alkylation of piperidine with a 1,3-dihalopropane, such as 1,3-dibromopropane or 1,3-dichloropropane, in the presence of a base. This method is favored for its use of readily available starting materials.

Q2: What are the primary side reactions that lower the yield in the N-alkylation synthesis?

The main side reactions that can significantly reduce the yield of the desired product are:

  • Mono-alkylation: Formation of 1-(3-halopropyl)piperidine, where only one piperidine molecule has reacted with the dihalopropane.

  • Quaternization (Over-alkylation): The nitrogen atoms of the desired 1,3-di(piperidino)propane can be further alkylated by the 1,3-dihalopropane to form a quaternary ammonium salt.

Q3: How can I minimize the formation of byproducts in the N-alkylation reaction?

To suppress the formation of mono-alkylated and quaternized byproducts, careful control of the reaction stoichiometry is crucial. Using a molar excess of piperidine relative to the 1,3-dihalopropane will favor the formation of the desired di-substituted product and minimize over-alkylation. A piperidine to 1,3-dihalopropane molar ratio of at least 2.5:1 is recommended.

Q4: What is a suitable alternative synthesis route to N-alkylation?

Reductive amination of glutaraldehyde with piperidine is a viable alternative. This one-pot reaction involves the formation of a bis-enamine or bis-iminium intermediate, which is then reduced in situ to yield 1,3-di(piperidino)propane. This method can offer high yields and avoids the use of alkyl halides.

Q5: What is the best method for purifying the final product?

Vacuum distillation is the most effective method for purifying 1,3-di(piperidino)propane, as it efficiently separates the product from non-volatile salts, unreacted piperidine, and higher-boiling byproducts.

Troubleshooting Guide

Problem 1: Low Yield of 1,3-Di(piperidino)propane in N-Alkylation Synthesis
Potential Cause Troubleshooting Recommendation Scientific Rationale
Incomplete Reaction - Increase reaction time and/or temperature. - Ensure efficient stirring to maintain a homogeneous reaction mixture.The reaction is a bimolecular nucleophilic substitution (SN2), and its rate is dependent on concentration, temperature, and effective collisions between reactants.
Suboptimal Base - Use a stronger, non-nucleophilic base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃). - Ensure the base is finely powdered and dry to maximize its surface area and reactivity.The base is required to neutralize the hydrohalic acid (HBr or HCl) formed during the reaction, which would otherwise protonate the piperidine, rendering it non-nucleophilic.
Incorrect Stoichiometry - Use a significant excess of piperidine (at least 2.5 equivalents) relative to the 1,3-dihalopropane.An excess of the amine nucleophile statistically favors the di-substitution over mono-alkylation and subsequent quaternization of the product.
Solvent Effects - Use a polar aprotic solvent such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF) to accelerate the SN2 reaction.Polar aprotic solvents solvate the cation of the base, leaving the anion more "naked" and reactive, thus increasing the rate of nucleophilic substitution.
Problem 2: Presence of Significant Amounts of Byproducts
Observed Byproduct Identification (TLC/GC-MS) Troubleshooting Recommendation Scientific Rationale
1-(3-halopropyl)piperidine (Mono-alkylation) - Lower Rf on TLC than the product. - Lower retention time on GC-MS.- Increase the molar ratio of piperidine to 1,3-dihalopropane. - Increase the reaction time.A higher concentration of piperidine increases the probability of the intermediate 1-(3-halopropyl)piperidine reacting with another molecule of piperidine rather than remaining unreacted.
Quaternary Ammonium Salts (Over-alkylation) - Insoluble in many organic solvents. - Will not elute on GC.- Slowly add the 1,3-dihalopropane to the reaction mixture containing excess piperidine and base.This maintains a low instantaneous concentration of the alkylating agent, disfavoring the reaction of the product with the dihalopropane.
Problem 3: Difficulty in Product Purification
Issue Troubleshooting Recommendation Scientific Rationale
Product co-distills with piperidine - Before distillation, wash the crude product with water to remove excess piperidine and inorganic salts.Piperidine has a lower boiling point (106 °C) than the product and is also water-soluble, allowing for its removal through an aqueous workup.
Product decomposition during distillation - Use a high-vacuum pump to lower the boiling point. - Employ a short-path distillation apparatus to minimize the residence time at high temperatures.Lowering the pressure reduces the temperature required for distillation, thus preventing thermal decomposition of the product.

Experimental Protocols

Protocol 1: Synthesis of 1,3-Di(piperidino)propane via N-Alkylation

This protocol describes a reliable method for the synthesis of 1,3-di(piperidino)propane from piperidine and 1,3-dibromopropane.

Materials:

  • Piperidine (2.5 eq)

  • 1,3-Dibromopropane (1.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (3.0 eq), finely powdered

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperidine (2.5 eq) and anhydrous acetonitrile.

  • Addition of Base: Add finely powdered anhydrous potassium carbonate (3.0 eq) to the stirred solution.

  • Addition of Alkylating Agent: Slowly add 1,3-dibromopropane (1.0 eq) to the reaction mixture at room temperature over 30 minutes.

  • Reaction: Heat the mixture to reflux (approximately 82 °C for acetonitrile) and maintain for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

  • Solvent Removal: Combine the filtrate and washings and remove the solvent and excess piperidine under reduced pressure using a rotary evaporator.

  • Aqueous Extraction: To the residue, add diethyl ether and water. Separate the organic layer, and wash it with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation. Collect the fraction boiling at approximately 125-130 °C at 10 mmHg.

Expected Yield: 70-85%

Protocol 2: Synthesis of 1,3-Di(piperidino)propane via Reductive Amination

This protocol provides an alternative synthesis using glutaraldehyde and piperidine.

Materials:

  • Glutaraldehyde (25% aqueous solution) (1.0 eq)

  • Piperidine (2.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.5 eq)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve piperidine (2.2 eq) in dichloromethane.

  • Addition of Aldehyde: Slowly add the glutaraldehyde solution (1.0 eq) to the stirred piperidine solution at 0 °C (ice bath).

  • Formation of Intermediate: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the enamine/iminium intermediate.

  • Reduction: Cool the mixture back to 0 °C and add sodium triacetoxyborohydride (2.5 eq) portion-wise, keeping the temperature below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation as described in Protocol 1.

Expected Yield: 65-80%

Visual Aids

Workflow for N-Alkylation Synthesis

G cluster_0 Reaction cluster_1 Work-up & Purification A Mix Piperidine (excess) and K₂CO₃ in Acetonitrile B Slowly add 1,3-Dibromopropane A->B C Reflux for 12-18h B->C D Filter inorganic salts C->D Reaction complete E Rotovap to remove solvent D->E F Aqueous work-up E->F G Dry and concentrate F->G H Vacuum Distillation G->H I Pure 1,3-Di(piperidino)propane H->I

Caption: Workflow for the N-alkylation synthesis of 1,3-Di(piperidino)propane.

Troubleshooting Logic for Low Yield

G Start Low Yield Observed Q1 Check for unreacted starting materials (TLC/GC-MS) Start->Q1 A1 Increase reaction time/temperature Q1->A1 Yes A2 Check for byproducts Q1->A2 No End Yield Optimized A1->End Q2 Mono-alkylation byproduct present? A2->Q2 A3 Increase piperidine:dihalopropane ratio Q2->A3 Yes Q3 Quaternary salt byproduct present? Q2->Q3 No A3->End A4 Use slow addition of alkylating agent Q3->A4 Yes Q3->End No A4->End

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

  • Ju, Y.; Varma, R. S. A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines occurs under microwave irradiation via a simple and efficient cyclocondensation in an alkaline aqueous medium. J. Org. Chem.2006, 71, 135-141.
  • Baxter, E. W.; Reitz, A. B. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Org. React.2002, 59, 1.
  • Grover, H. K.; Kerr, M. A. The Synthesis of 5,5-Disubstituted Piperidinones via a Reductive Amination–Lactamization Sequence: The Formal Synthesis of (±)-Quebrachamine. Synlett2015, 26, 815-819.
  • Levison, B. Procedure for N-alkylation of Piperidine? ResearchGate. [Link] (accessed March 16, 2017).

  • Ibrahim, T. H. Procedure for N-alkylation of Piperidine? ResearchGate. [Link] (accessed March 16, 2017).

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility for Piperidine, 1,1'-(1,3-propanediyl)bis-

Audience: Researchers, Formulation Scientists, and Drug Development Professionals Topic: Overcoming precipitation and formulation challenges for highly lipophilic dipiperidine derivatives in aqueous assay media. Section...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Formulation Scientists, and Drug Development Professionals Topic: Overcoming precipitation and formulation challenges for highly lipophilic dipiperidine derivatives in aqueous assay media.

Section 1: Core Causality - Why Does Precipitation Occur?

Q: Why is Piperidine, 1,1'-(1,3-propanediyl)bis- so difficult to dissolve in standard aqueous buffers?

A: The solubility barrier is an inherent result of the compound's molecular structure and its acid-base chemistry. The molecule consists of two piperidine rings connected by a flexible 3-carbon alkyl chain. In its uncharged "free base" form, the extensive hydrocarbon framework makes it highly lipophilic and essentially insoluble in water.

While unmodified piperidine is miscible in water due to its small size and hydrogen-bonding capacity[], the addition of the propyl linker and the second ring drastically increases the partition coefficient (LogP). The tertiary amines on the piperidine rings have a predicted pKa of approximately 10.04[2]. At a physiological pH of 7.4, the compound exists in a dynamic equilibrium between its monoprotonated and diprotonated states. However, the extreme lipophilicity of the carbon backbone often overrides the hydration energy provided by protonation, leading to spontaneous aggregation and precipitation (often referred to as "solvent crash") when introduced to neutral aqueous media.

To achieve true aqueous solubility, you must either fully ionize both nitrogen centers (by dropping the pH < 6.0) or disrupt the hydrophobic interactions using co-solvents or macrocycles.

ProtonationState HighPH pH > 10.5 Free Base (Uncharged) Insoluble in Water MidPH pH 7.4 - 9.0 Monoprotonated Poorly Soluble HighPH->MidPH +H⁺ MidPH->HighPH +OH⁻ LowPH pH < 6.0 Diprotonated (Salt) Highly Soluble MidPH->LowPH +H⁺ LowPH->MidPH +OH⁻

pH-dependent protonation states of Piperidine, 1,1'-(1,3-propanediyl)bis-.

Section 2: Validated Solubilization Protocols

Q: How can I formulate this compound for in vitro assays without causing precipitation?

A: The optimal protocol depends entirely on your assay's tolerance for pH shifts and organic solvents. Below are three self-validating workflows designed to ensure complete solubilization.

Protocol A: pH-Modulated Solubilization (Dihydrochloride Salt Formation)

Best for: Biochemical assays where acidic stock solutions are tolerated. Mechanism: Adding a strong acid protonates both tertiary amines, converting the lipophilic free base into a highly water-soluble dihydrochloride salt.

  • Weighing: Weigh the desired mass of Piperidine, 1,1'-(1,3-propanediyl)bis- free base into a clean glass vial.

  • Acidification: Add 1.0 equivalent of 0.1 M HCl per amine group (2.0 equivalents total). For example, to 1 mmol of the compound, add 20 mL of 0.1 M HCl.

  • Agitation: Vortex vigorously for 2 minutes. The cloudy suspension will transition to a clear solution as the salt forms.

  • Validation: Measure the optical density at 600 nm (OD600) using a spectrophotometer. An OD600 < 0.01 confirms a complete lack of turbidity (no micro-precipitates).

  • Dilution: Dilute this acidic stock directly into your highly buffered assay medium (e.g., 100 mM HEPES or Tris) to ensure the final pH returns to the target physiological level without crashing the compound.

Protocol B: Co-Solvent System (DMSO Stock)

Best for: High-throughput screening (HTS) and cell-based assays. Mechanism: Dimethyl sulfoxide (DMSO) disrupts the hydrophobic interactions of the free base, solvating the carbon backbone.

  • Stock Preparation: Dissolve the free base powder in 100% anhydrous DMSO to create a highly concentrated master stock (e.g., 10 mM to 50 mM).

  • Sonication: Sonicate the vial in a water bath at 37°C for 5 minutes to ensure complete dissolution.

  • Step-Down Dilution (Critical): Do not pipette the DMSO stock directly into a large volume of cold aqueous buffer. Instead, prepare an intermediate dilution (e.g., 10% DMSO in buffer), mix rapidly, and then dilute to the final concentration (≤1% final DMSO).

  • Validation: Observe a droplet of the final buffer under a microscope at 20x magnification. The absence of needle-like crystals confirms successful aqueous integration.

Protocol C: Cyclodextrin Complexation

Best for: In vivo pharmacology where organic solvents and extreme pH are toxic. Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic cavity that encapsulates the lipophilic propyl-dipiperidine core, while its hydrophilic exterior maintains aqueous solubility.

  • Preparation: Prepare a 20% (w/v) solution of HP-β-CD in pure water or saline.

  • Integration: Add the Piperidine, 1,1'-(1,3-propanediyl)bis- powder directly to the cyclodextrin solution.

  • Incubation: Stir continuously at room temperature for 12–24 hours to allow the host-guest inclusion complex to reach thermodynamic equilibrium.

  • Validation & Filtration: Pass the solution through a 0.22 µm PTFE syringe filter. If resistance is low and the filtrate is crystal clear, complexation is complete.

DecisionTree Start Piperidine,1,1'-(1,3-propanediyl)bis- (Free Base Solid) AssayType Is the assay pH-sensitive? Start->AssayType YesPH Yes (e.g., Cell Culture) AssayType->YesPH NoPH No (e.g., Biochemical) AssayType->NoPH Cosolvent Protocol B: DMSO Stock Dilute to <1% in Buffer YesPH->Cosolvent High Throughput Cyclo Protocol C: HP-β-CD Complexation YesPH->Cyclo In Vivo / Cells Acidify Protocol A: Acidification (Add 0.1M HCl) NoPH->Acidify Success Fully Solubilized Target Concentration Cosolvent->Success Cyclo->Success Acidify->Success

Decision matrix for selecting the appropriate solubilization protocol.

Section 3: Solubilization Strategy Comparison

To assist in experimental design, the following table summarizes the quantitative and qualitative metrics of each solubilization strategy:

StrategyMax Stock ConcentrationBiocompatibilityPreparation TimeStability (at 4°C)
Protocol A (HCl Salt) > 100 mMHigh (if buffer compensates pH)< 10 mins> 1 Month
Protocol B (DMSO) ~ 50 mMModerate (requires ≤1% final DMSO)< 10 mins1-2 Weeks (Keep dry)
Protocol C (HP-β-CD) 10 - 20 mMVery High (In vivo safe)12 - 24 hours> 1 Month
Section 4: Frequently Asked Questions (FAQs)

Q: My DMSO stock precipitated immediately when added to the assay buffer. What happened? A: This is a classic "solvent crash." When a DMSO stock is added to water, the DMSO diffuses into the bulk aqueous phase much faster than the lipophilic compound can solvate. This rapid local depletion of the organic solvent forces the compound to nucleate and precipitate. Fix: Always pre-warm your aqueous buffer to 37°C, ensure vigorous vortexing during the addition of the stock, or utilize the step-down dilution method described in Protocol B.

Q: Can I use heat to force the free base into an aqueous solution? A: Heating increases the kinetic energy of the system and may temporarily dissolve the compound. However, this is a kinetic illusion, not a thermodynamic reality. Once the solution cools back to room temperature or 37°C, the compound will inevitably recrystallize, ruining your assay reproducibility. Always rely on chemical modifications (pH, co-solvents, or complexation) rather than temperature alone.

Q: Is Piperidine, 1,1'-(1,3-propanediyl)bis- reactive with my assay components? A: Piperidine derivatives are generally stable, but as secondary/tertiary amines, they can act as bases and nucleophiles. Unmodified piperidine is known to neutralize acids in exothermic reactions and can be incompatible with strong oxidizers[3]. Ensure your assay does not contain highly reactive electrophiles (like acid halides or anhydrides) which could inadvertently alkylate or acylate the tertiary amines.

References
  • BOC Sciences. "Piperidines - Building Block." BOC Sciences.

  • CAMEO Chemicals. "PIPERIDINE." NOAA. 3

  • ChemicalBook. "1,3-BIS(4-PIPERIDINYL)PROPANE MONOHYDRATE, 98 | 31951-46-9." ChemicalBook. 2

  • Wikipedia Contributors. "Piperidine." Wikipedia, The Free Encyclopedia. 4

Sources

Troubleshooting

Technical Support Center: Optimizing Purification Protocols for Piperidine, 1,1'-(1,3-propanediyl)bis-

Here is the structured technical support guide for optimizing the purification of Piperidine, 1,1'-(1,3-propanediyl)bis-. Welcome to the technical support center for Piperidine, 1,1'-(1,3-propanediyl)bis- (also known as...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is the structured technical support guide for optimizing the purification of Piperidine, 1,1'-(1,3-propanediyl)bis-.

Welcome to the technical support center for Piperidine, 1,1'-(1,3-propanediyl)bis- (also known as 1,3-Di(piperidin-1-yl)propane, CAS 31951-46-9). This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this versatile diamine. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification strategy effectively.

Piperidine, 1,1'-(1,3-propanediyl)bis- is a bidentate tertiary amine, a structural motif that imparts specific chemical properties influencing its purification. The presence of two basic nitrogen atoms dictates its behavior in acid-base extractions, while its molecular weight (210.36 g/mol ) and structure influence its volatility and crystallinity. Common impurities often stem from its synthesis, typically the reaction of piperidine with a 1,3-dihalopropane, and can include unreacted starting materials, mono-alkylation byproducts, and degradation products from oxidation.[1][2]

This guide provides a logical, problem-oriented approach to purification, moving from bulk impurity removal to high-purity polishing techniques.

Section 1: Initial Purity Assessment & Impurity Profiling

A successful purification begins with a clear understanding of the crude material. Before selecting a protocol, you must identify the nature and approximate quantity of impurities present.

Q1.1: What analytical techniques are recommended to assess the purity of my crude Piperidine, 1,1'-(1,3-propanediyl)bis-?

A1.1: A multi-technique approach is recommended for a comprehensive impurity profile.

  • Thin-Layer Chromatography (TLC): This is the fastest and most economical method for initial assessment. As amines often streak on standard silica gel, it is crucial to use a basic mobile phase. A common choice is a mixture of a non-polar solvent (like hexanes or ethyl acetate) with a polar solvent (like methanol) and a small amount of a basic modifier (e.g., 1-2% triethylamine or ammonium hydroxide) to ensure sharp, well-defined spots.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is ideal for identifying volatile and semi-volatile impurities, such as residual piperidine, solvents, or low-boiling byproducts.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying non-volatile or thermally sensitive impurities, including reaction byproducts and degradation products. It provides both retention time and mass-to-charge ratio, aiding in structural elucidation of unknown impurities.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides the most detailed structural information. It can quantify the target compound against a known standard and help identify the structure of major impurities by analyzing their unique chemical shifts and coupling patterns.

Table 1: Comparison of Recommended Analytical Techniques
TechniquePrimary UseKey AdvantagesCommon Challenges
TLC Rapid qualitative monitoringFast, inexpensive, shows multiple componentsAmine streaking on silica, poor resolution
GC-MS Analysis of volatile impuritiesHigh resolution, sensitive, identifies compoundsNot suitable for non-volatile salts or polymers
LC-MS Analysis of non-volatile impuritiesHigh sensitivity and selectivity, structural infoMore complex, requires method development
NMR Structural confirmation & quantificationDefinitive structural data, quantitativeLower sensitivity, can be complex to interpret

Section 2: Troubleshooting Common Purification Scenarios

This section addresses specific, common challenges encountered during the purification of Piperidine, 1,1'-(1,3-propanediyl)bis- in a question-and-answer format.

Scenario 2.1: My crude product is an oil contaminated with non-basic impurities.
Q2.1.1: How can I perform a bulk purification to remove neutral organic byproducts (e.g., from starting materials) and reaction solvents?

A2.1.1: An acid-base extraction is the most effective method for this scenario. This technique leverages the basicity of the two piperidine nitrogen atoms. By treating the crude mixture with a dilute acid, the diamine is protonated, forming a water-soluble salt that partitions into the aqueous phase. Neutral organic impurities remain in the organic layer and are discarded. Subsequent basification of the aqueous layer regenerates the free amine, which can then be extracted back into a fresh organic solvent.[4]

  • Dissolution: Dissolve the crude oily product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM) in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1 M aqueous HCl. Shake the funnel vigorously, venting frequently to release any pressure. Allow the layers to separate. The protonated diamine will move to the lower aqueous layer (if using DCM) or the upper aqueous layer (if using a less dense solvent like ethyl acetate).

  • Phase Separation: Carefully drain and collect the aqueous layer. To ensure complete recovery, re-extract the organic layer with a fresh portion of 1 M HCl.[4]

  • Combine & Wash: Combine all aqueous extracts in a clean flask. To remove any trapped neutral impurities, perform a "back-wash" with a small amount of fresh ethyl acetate or DCM, and then discard this organic wash.

  • Basification: Cool the combined aqueous layer in an ice bath. Slowly add a base, such as 5 M NaOH or solid KOH, with stirring until the pH is strongly basic (pH > 12). The free amine may initially appear as a cloudy precipitate or an oil.

  • Product Extraction: Extract the free amine from the basified aqueous solution using several portions of a fresh organic solvent (e.g., DCM or ethyl acetate).

  • Drying and Concentration: Combine the organic extracts containing the purified product. Dry the solution over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.

G Crude Crude Product in Organic Solvent (e.g., EtOAc) AddAcid Add 1M HCl Crude->AddAcid Separate1 Separate Layers AddAcid->Separate1 Organic1 Organic Layer (Neutral Impurities) Separate1->Organic1 Contains neutral byproducts Aqueous1 Aqueous Layer (Protonated Product) Separate1->Aqueous1 Discard1 Discard Organic1->Discard1 AddBase Add 5M NaOH (pH > 12) Aqueous1->AddBase AddSolvent Add Fresh EtOAc AddBase->AddSolvent Separate2 Separate Layers AddSolvent->Separate2 Aqueous2 Aqueous Layer (Salts) Separate2->Aqueous2 Organic2 Organic Layer (Pure Product) Separate2->Organic2 Aqueous2->Discard1 Dry Dry (Na₂SO₄) & Evaporate Organic2->Dry Pure Purified Product Dry->Pure

Caption: Workflow for purifying diamines via acid-base extraction.

Scenario 2.2: My product is a solid but appears discolored (yellow/brown).
Q2.2.1: What causes the discoloration, and how can I obtain a pure, colorless solid?

A2.2.1: The yellow or brown discoloration of amines is a classic sign of oxidation.[2] Exposure to air (oxygen) and light can cause the formation of small quantities of highly colored oxidized impurities. While these impurities may be present in trace amounts, they can significantly impact the visual appearance of the product. The most effective method for removing these, along with other co-crystallized impurities, is recrystallization. This technique relies on the principle that the desired compound and its impurities have different solubility profiles in a given solvent.

  • Solvent Selection: Choose a solvent or solvent system in which your product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Use the table below to guide your selection.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture with stirring until the solid completely dissolves. Add more solvent dropwise only if needed to achieve full dissolution at the boiling point.[4]

  • Hot Filtration (Optional): If insoluble impurities (like dust or inorganic salts) are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.[4]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize the yield of crystals.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor which contains the impurities.[4]

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Table 2: Suggested Solvents for Recrystallization of Diamines
SolventPolarityBoiling Point (°C)Notes
Heptane/Hexane Non-polar98 / 69Good for highly non-polar compounds. May need to be used as an anti-solvent.[5]
Toluene Non-polar111Can be effective for less polar amines.
Ethyl Acetate Medium77A good starting point for many organic compounds.[6]
Acetonitrile Polar Aprotic82Often a good choice for moderately polar compounds.[7]
Isopropanol Polar Protic82Can be effective, but hydrogen bonding may increase solubility.
Ethanol/Water Polar ProticVariableA solvent pair that can be fine-tuned for optimal solubility.[7]

Note: Avoid acetone as a recrystallization solvent for some diamines, as it can potentially react to form benzodiazepine-type structures under certain conditions.[8]

Scenario 2.3: I need very high purity (>99.5%) for a sensitive application.
Q2.3.1: My primary purification by extraction or recrystallization is insufficient. What is the next step for high-purity polishing?

A2.3.1: When impurities have similar basicity and solubility to your target compound, more advanced techniques are required. The two primary methods for achieving high purity are vacuum distillation and column chromatography.

  • Vacuum Distillation: This method is suitable if the impurities are significantly less or more volatile than your product. Given that many diamines have high boiling points, distillation must be performed under reduced pressure (vacuum) to lower the boiling point and prevent thermal decomposition.[9][10] This is very effective at removing non-volatile impurities like salts or polymeric material.

  • Flash Column Chromatography: This is a highly effective technique for separating compounds with very similar properties. For amines, special considerations are necessary to prevent poor separation (streaking/tailing) on silica gel, which is acidic.

  • Column Packing: Pack a column with silica gel using a suitable non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel ("dry loading").[4]

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexanes or ethyl acetate). Gradually increase the polarity by adding a more polar solvent (e.g., methanol) and a basic modifier. A typical gradient might be from 0% to 10% Methanol in Dichloromethane, with 1% Triethylamine (TEA) or Ammonium Hydroxide held constant throughout the gradient. The basic modifier is critical to neutralize the acidic sites on the silica, ensuring a sharp elution profile for the amine.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final, high-purity product.[4]

G Start Crude Product IsSolid Is the crude product a solid? Start->IsSolid ImpurityType Are impurities non-basic? IsSolid->ImpurityType No (Oil) Recrystallize Recrystallization IsSolid->Recrystallize Yes PurityLevel What purity is required? Chromatography Column Chromatography PurityLevel->Chromatography >99.5% or Separation Failure Distillation Vacuum Distillation PurityLevel->Distillation >99.5% and Volatile Impurities Final High-Purity Product PurityLevel->Final <99% is OK ImpurityType->PurityLevel No / Unsure AcidBase Acid-Base Extraction ImpurityType->AcidBase Yes Recrystallize->PurityLevel AcidBase->PurityLevel Chromatography->Final Distillation->Final

Caption: Decision tree for selecting a purification method.[4]

Section 3: General FAQs

  • Q: What are the recommended storage conditions for purified Piperidine, 1,1'-(1,3-propanediyl)bis-?

    • A: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[11] It is often recommended to store it in a cool, dark place to minimize degradation from light and heat.[11] Given that it can be hygroscopic, storage in a desiccator may also be beneficial.[11]

  • Q: My compound streaks badly on a silica TLC plate, even with a basic modifier. What can I do?

    • A: If modifying the mobile phase is not enough, consider using a different stationary phase. Alumina (basic or neutral) TLC plates are an excellent alternative for highly basic compounds that show strong, irreversible binding to silica.

  • Q: Can I use distillation for a large-scale (>100 g) purification? What are the risks?

    • A: Yes, vacuum distillation is a scalable purification method.[10] The primary risk is thermal degradation if the temperature required for distillation (the "pot" temperature) is too high, even under vacuum. Prolonged heating can lead to decomposition and discoloration. For large-scale work, using a well-controlled setup with efficient vacuum and a short-path distillation apparatus is recommended to minimize the time the compound spends at high temperatures.

References

  • ResearchGate. (2018). How can I purify 1,3-phenylene diamine (mPDA) by recrystalization method? Available at: [Link]

  • ChemistInJapan. (2010). [Lab 6] Distilling Amines... Again. YouTube. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Piperidine, 4,4'-(1,3-propanediyl)bis- (CAS 16898-52-5). Available at: [Link]

  • Google Patents. (n.d.). EP1312600A1 - Process for separating mixtures of crude, water-containing amines originating from the amine synthesis.
  • ACS Publications. (2025). Switchable Hydrophilicity Amine Product Extraction: Efficient Separation of Tertiary Amines via Carbon Dioxide-Induced Polarity Switch in Homogeneous Catalysis. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Google Patents. (n.d.). US3433788A - Process for recovery of amines from aqueous solutions by solvent treatment and distillation.
  • Ataman Kimya. (n.d.). PIPERIDINE. Available at: [Link]

  • Google Patents. (n.d.). US8541443B2 - Crystal of diamine derivative and method of producing same.
  • PubChem. (n.d.). 1,3-Dipiperidinopropane. Available at: [Link]

  • Defense Technical Information Center. (n.d.). Piperidine Synthesis. Available at: [Link]

  • NextSDS. (n.d.). 1,3-DI-PIPERIDIN-1-YL-PROPANE-1,3-DIONE - Chemical Substance Information. Available at: [Link]

  • PubMed. (2024). Crystal structures of two unexpected products of vicinal diamines left to crystallize in acetone. Available at: [Link]

  • Chemsrc. (n.d.). 1,3-DI-PIPERIDIN-1-YL-PROPANE-1,3-DIONE | CAS#:54561-77-2. Available at: [Link]

  • Googleapis.com. (n.d.). United States Patent Office. Available at: [Link]

  • Google Patents. (n.d.). US20060217549A1 - Diamine purification method.
  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • Google Patents. (n.d.). US2363158A - Process for the purification of piperidine.
  • Gsrs. (n.d.). PIPERIDINE, 1,1'-(OXYDI-3,1-PROPANEDIYL)BIS-. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Available at: [Link]

  • ResearchGate. (2014). What are the best methods for Piperidine purification alternatives to distillation?. Available at: [Link]

  • PubMed. (2004). [Analytical evaluation of 1-(dipropalamino-3-piperidine-propane-1-yl)-3-pentyloxyphenylcarbamate (CK-3635)]. Available at: [Link]

  • NextSDS. (n.d.). 4,4'-(1,3-Propanediyldi-4,1-piperazinediyl)bis[benzo[g]quinoline] - Chemical Substance Information. Available at: [Link]

  • Organic Syntheses. (n.d.). 1-phenylpiperidine. Available at: [Link]

  • Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis. Available at: [Link]1.7.2.pdf)

Sources

Optimization

Preventing degradation of Piperidine,1,1'-(1,3-propanediyl)bis- during long-term storage

A Guide to Ensuring Long-Term Stability Welcome to the technical support center for Piperidine,1,1'-(1,3-propanediyl)bis-. This resource is designed for researchers, scientists, and drug development professionals to prov...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Ensuring Long-Term Stability

Welcome to the technical support center for Piperidine,1,1'-(1,3-propanediyl)bis-. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this compound during long-term storage. As a senior application scientist, I will provide not just procedural steps but also the underlying scientific principles to empower you to make informed decisions in your experimental work.

Understanding the Molecule: Vulnerabilities of Piperidine,1,1'-(1,3-propanediyl)bis-

Piperidine,1,1'-(1,3-propanediyl)bis-, a diamine, possesses inherent chemical characteristics that make it susceptible to degradation over time. The key vulnerabilities stem from the two piperidine rings and the propane linker. The nitrogen atoms in the piperidine rings have lone pairs of electrons, making them nucleophilic and basic. This reactivity is central to their intended chemical function but also a primary driver of their instability.

The primary degradation pathways of concern are:

  • Oxidation: Exposure to air (oxygen) can lead to the oxidation of the amine groups.[1] This can result in the formation of various colored impurities, often leading to a yellowing or browning of the compound.[1]

  • Hygroscopicity and Hydrolysis: Amines, in general, are hygroscopic, meaning they readily absorb moisture from the atmosphere.[2] This absorbed water can lead to hydrolysis and the formation of undesirable byproducts.

  • Reaction with Carbon Dioxide: The basic nature of the amine groups makes them reactive towards acidic gases like carbon dioxide (CO2) present in the air. This can lead to the formation of carbamates.

  • Thermal Degradation: While generally stable at ambient temperatures, elevated temperatures can accelerate degradation processes.[3]

Long-Term Storage Protocols

To mitigate the risks of degradation, a multi-faceted approach to storage is essential. This involves controlling the temperature, atmosphere, and using appropriate containers.

Optimal Storage Temperature

For long-term stability, it is crucial to store Piperidine,1,1'-(1,3-propanediyl)bis- in a cool environment.

ParameterRecommended ConditionRationale
Temperature Below 30°C (86°F) [2]Lower temperatures minimize the rate of potential degradation reactions and reduce volatility.[2]
Freezing Avoid temperatures below 25°F If the compound freezes, it should be warmed to 70°F and thoroughly redissolved by rolling or shaking the container before use.[4]
Atmospheric Conditions

Controlling the atmosphere within the storage container is arguably the most critical factor in preventing degradation.

ParameterRecommended ConditionRationale
Atmosphere Inert Gas Blanket (Nitrogen or Argon) An inert atmosphere displaces oxygen and moisture, thereby preventing oxidation and hydrolysis.[5] Nitrogen blanketing is a common practice for storing amines to prevent oxygen-assisted degradation.[5]
Humidity Dry Environment Due to the hygroscopic nature of amines, storage in a dry environment is imperative to prevent water absorption and subsequent side reactions.[2] The use of desiccants can help maintain low humidity.[2]
Recommended Container Materials

The choice of container material is vital to prevent contamination and reaction with the container itself.

MaterialSuitabilityRationale
High-Density Polyethylene (HDPE) Excellent HDPE is a compatible material that does not react with amines.[2]
Glass (Amber) Excellent Amber glass is also a suitable material and offers the added benefit of protecting the compound from light, which can catalyze oxidative degradation.
Container Seal Tightly Sealed A tight seal is crucial to prevent the ingress of air and moisture, preserving the quality of the amine.[2][6]

Troubleshooting Guide

This section addresses specific issues you may encounter during the storage and handling of Piperidine,1,1'-(1,3-propanediyl)bis-.

Q1: My Piperidine,1,1'-(1,3-propanediyl)bis- solution has turned yellow/brown. What happened, and can I still use it?

A1: The discoloration is a common sign of oxidation.[1] When amines are exposed to air, they can form colored impurities.[1] The usability of the discolored solution depends on the sensitivity of your application. For reactions sensitive to impurities, it is highly recommended to purify the compound before use. For less critical applications, it may still be usable, but you should be aware of the potential for reduced purity and side reactions.

Diagnostic Workflow:

  • Visual Inspection: Note the extent of the color change. A slight yellowing may indicate minor oxidation, while a dark brown color suggests more significant degradation.

  • Purity Analysis: Perform an analytical test to determine the purity of the compound. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) are suitable for this purpose.[7]

  • Decision: Based on the purity analysis and the requirements of your experiment, decide whether to use the material as is, purify it, or discard it.

Q2: I've observed a precipitate in my stored Piperidine,1,1'-(1,3-propanediyl)bis-. What could be the cause?

A2: Precipitate formation could be due to several factors:

  • Carbamate Formation: Reaction with atmospheric CO2 can form carbamate salts, which may have lower solubility.

  • Hydrolysis Products: If the compound has been exposed to moisture, hydrolysis products may have formed and precipitated out of the solution.

  • Low Temperature: If stored at a very low temperature, the compound itself may have started to freeze or crystallize out of solution.

Diagnostic Workflow:

  • Check Storage Temperature: Ensure the storage temperature has not dropped below the recommended range. If it has, gently warm the container to 70°F and agitate to see if the precipitate redissolves.[4]

  • Solubility Test: Take a small aliquot of the supernatant and test its solubility in a suitable solvent. Compare this to the solubility of a fresh, pure sample.

  • Analytical Characterization: If the precipitate does not redissolve upon warming, it is likely a degradation product. Isolate the precipitate by filtration and analyze it using techniques like Fourier-Transform Infrared Spectroscopy (FTIR) or Nuclear Magnetic Resonance (NMR) spectroscopy to identify its chemical nature.[8][9]

Frequently Asked Questions (FAQs)

Q: What is the expected shelf-life of Piperidine,1,1'-(1,3-propanediyl)bis-?

A: The shelf-life is highly dependent on the storage conditions. When stored under optimal conditions (cool, dry, inert atmosphere), the compound can be stable for several years. However, with improper storage, significant degradation can occur within months. It is recommended to re-analyze the purity of the compound after long-term storage, especially before use in critical applications.

Q: What are the key signs of degradation to look for?

A: The primary visual indicators of degradation are a change in color (yellowing or browning), the formation of a precipitate, and a change in viscosity. Any of these signs should prompt a purity analysis before using the material.

Q: How should I handle Piperidine,1,1'-(1,3-propanediyl)bis- when taking a sample from a larger container?

A: To maintain the integrity of the bulk material, it is crucial to minimize its exposure to air and moisture.

  • Allow the container to reach room temperature before opening to prevent condensation of moisture from the air into the cold liquid.

  • Work in a well-ventilated area, preferably under a fume hood.[6]

  • If the container is under an inert gas blanket, use a syringe through a septum to withdraw the required amount.

  • If you must open the container, do so for the shortest time possible and immediately re-blanket the headspace with an inert gas before sealing.

  • Always use clean, dry sampling equipment.

Experimental Protocols

Protocol 1: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for assessing the purity of Piperidine,1,1'-(1,3-propanediyl)bis- and identifying potential degradation products.

Instrumentation:

  • Gas chromatograph equipped with a mass spectrometer detector.

  • A suitable capillary column (e.g., a non-polar or mid-polar column).

Sample Preparation:

  • Accurately prepare a dilute solution of the Piperidine,1,1'-(1,3-propanediyl)bis- sample in a high-purity volatile solvent (e.g., dichloromethane or methanol). A concentration of approximately 1 mg/mL is a good starting point.

  • Prepare a standard solution of a pure reference sample of Piperidine,1,1'-(1,3-propanediyl)bis- at the same concentration.

Chromatographic Conditions (Example):

  • Injector Temperature: 250°C

  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL

  • MS Detector: Scan from m/z 40 to 500.

Data Analysis:

  • Run the standard solution to determine the retention time and mass spectrum of the pure compound.

  • Run the sample solution.

  • Compare the chromatogram of the sample to that of the standard. The appearance of new peaks indicates the presence of impurities.

  • Analyze the mass spectra of the impurity peaks to identify the potential degradation products.

Visualizations

DegradationPathway Piperidine Piperidine,1,1'-(1,3-propanediyl)bis- Oxidation Oxidation (O2, Light) Piperidine->Oxidation Hydrolysis Hydrolysis (H2O) Piperidine->Hydrolysis CO2_Reaction Reaction with CO2 Piperidine->CO2_Reaction Oxidized_Products Oxidized Impurities (Colored Compounds) Oxidation->Oxidized_Products Hydrolysis_Products Hydrolysis Byproducts Hydrolysis->Hydrolysis_Products Carbamates Carbamate Salts CO2_Reaction->Carbamates

Caption: Potential degradation pathways of Piperidine,1,1'-(1,3-propanediyl)bis-.

StorageWorkflow start Receive Compound storage_prep Transfer to Appropriate Container (HDPE or Amber Glass) start->storage_prep inert_gas Blanket with Inert Gas (Nitrogen or Argon) storage_prep->inert_gas sealing Tightly Seal Container inert_gas->sealing storage_location Store in Cool, Dry Place (<30°C) sealing->storage_location periodic_check Periodic Visual Inspection (Color, Precipitate) storage_location->periodic_check decision Degradation Observed? periodic_check->decision analysis Purity Analysis (GC-MS/HPLC) use Use in Experiment analysis->use decision->analysis Yes decision->use No

Caption: Recommended workflow for the long-term storage of Piperidine,1,1'-(1,3-propanediyl)bis-.

References

  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. Retrieved from [Link]

  • Reaction pathways for degradation of 1 by piperidine in all ionic liquids, DMSO and MeCN. (n.d.). ResearchGate. Retrieved from [Link]

  • Stavros, J. A., & Taylor, J. N. (2024, March 7). Shutdown and startup of an amine system. Gas Processing & LNG. Retrieved from [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications. Retrieved from [Link]

  • SAFETY DATA SHEET CLEAN AMINE®. (2017, June 12). Greenbook.net. Retrieved from [Link]

  • Piperidine - SAFETY DATA SHEET. (2024, May 7). PENTA. Retrieved from [Link]

  • Safe Handling And Storage Procedures For Liquor Ammonia. (2024, June 5). Jaysons Chemical Industries. Retrieved from [Link]

  • Functionalization of Diamine-Appended MOF-Based Adsorbents by Ring Opening of Epoxide: Long-Term Stability and CO2 Recyclability under Humid Conditions. (2022, June 3). Journal of the American Chemical Society. Retrieved from [Link]

  • Piperidine,1,1'-(1,3-propanediyl)bis[4-phenyl-, dihydrochloride (9CI). (n.d.). Guidechem. Retrieved from [https://www.guidechem.com/wiki/Piperidine,1,1'-(1,3-propanediyl)bis

  • Piperidine Safety Data Sheet. (n.d.). Jubilant Life Sciences Limited. Retrieved from [Link]

  • What are the detection methods for piperidine? (2025, July 7). Biosynce. Retrieved from [Link]

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. (n.d.). The University of Texas at Austin. Retrieved from [Link]

  • Chemical Properties of Piperidine, 4,4'-(1,3-propanediyl)bis- (CAS 16898-52-5). (n.d.). Cheméo. Retrieved from [Link]

  • Piperidine degradation by M. aurum MO1. (n.d.). ResearchGate. Retrieved from [Link]

  • Storage stable epoxy prepregs from dicyandiamide solutions and methods for making the same. (2018, January 4). Google Patents.
  • Oxidative Degradation of Piperazine in the. (n.d.). University Blog Service. Retrieved from [Link]

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. (2025, July 15). PubMed. Retrieved from [Link]

  • PIPERIDINE, 1,1'-(OXYDI-3,1-PROPANEDIYL)BIS-. (n.d.). gsrs. Retrieved from [Link]

  • Diamine architecture effects on glass transitions, relaxation processes and other material properties in organo-soluble aromatic polyimide films. (n.d.). ResearchGate. Retrieved from [Link]

  • PIPERIDINE. (n.d.). Ataman Kimya. Retrieved from [Link]

  • CHEMICAL STORAGE FACT SHEET. (2023, May 1). University of Waterloo. Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Retrieved from [Link]049/27/11/3420)

Sources

Troubleshooting

Technical Support Center: Synthesis of Piperidine, 1,1'-(1,3-propanediyl)bis-

Prepared by: Senior Application Scientist, Chemical Synthesis Division Welcome to the technical support guide for the synthesis of Piperidine, 1,1'-(1,3-propanediyl)bis- (also known as 1,3-bis(piperidin-1-yl)propane). Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for the synthesis of Piperidine, 1,1'-(1,3-propanediyl)bis- (also known as 1,3-bis(piperidin-1-yl)propane). This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Our goal is to help you anticipate and troubleshoot common issues, thereby maximizing your yield and purity by effectively minimizing side reactions.

Section 1: Reaction Overview and Mechanistic Insights

The synthesis of 1,3-bis(piperidin-1-yl)propane is fundamentally a double nucleophilic substitution (SN2) reaction. It involves the N-alkylation of two equivalents of piperidine with one equivalent of a 1,3-dihalopropane, such as 1,3-dibromopropane. While seemingly straightforward, the reaction is complicated by the fact that the product amines are often more nucleophilic than the starting piperidine, creating a competitive environment ripe for side reactions.

The primary challenges are controlling the stoichiometry at a molecular level and preventing the highly reactive intermediates and products from engaging in undesired subsequent reactions.

reaction_pathway Piperidine Piperidine (x2) Intermediate Mono-alkylated Intermediate (1-(3-bromopropyl)piperidine) Piperidine->Intermediate + 1,3-Dibromopropane (First Alkylation) Dihalopropane 1,3-Dibromopropane Dihalopropane->Intermediate Product Desired Product (1,3-bis(piperidin-1-yl)propane) Intermediate->Product + Piperidine (Second Alkylation) SpirocyclicQuat Side Product 1: Spirocyclic Quaternary Salt (Intramolecular Cyclization) Intermediate->SpirocyclicQuat Intramolecular SN2 IntermolecularQuat Side Product 2: Intermolecular Quaternary Salt (Over-alkylation) Product->IntermolecularQuat

Optimization

Technical Support Center: Overcoming Crystallization Challenges with Piperidine,1,1'-(1,3-propanediyl)bis-

Overview As a flexible dipiperidine diamine (CAS 31951-46-9), Piperidine,1,1'-(1,3-propanediyl)bis- presents a classic thermodynamic challenge in pharmaceutical and materials development [1]. Due to its high conformation...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

As a flexible dipiperidine diamine (CAS 31951-46-9), Piperidine,1,1'-(1,3-propanediyl)bis- presents a classic thermodynamic challenge in pharmaceutical and materials development [1]. Due to its high conformational flexibility and low lattice energy, the free base is highly prone to Liquid-Liquid Phase Separation (LLPS)—commonly known as "oiling out"—which derails purification and halts crystal growth [2]. This technical guide provides mechanistic troubleshooting, salt screening matrices, and self-validating protocols to force the system out of the spinodal decomposition regime and into stable crystallization.

Core Principles & Mechanistic Troubleshooting (FAQs)

Q1: During cooling crystallization, my solution turns cloudy and forms a dense oil at the bottom of the flask instead of crystals. What is happening thermodynamically? A1: You are observing Liquid-Liquid Phase Separation (LLPS). For flexible diamines, the free energy barrier for primary crystal nucleation is exceptionally high. When the solution is cooled, the system reaches the spinodal curve before the solubility limit (binodal curve) can induce nucleation. Consequently, the solution demixes into a solute-rich liquid phase (the "oil") and a solvent-rich phase [2]. Causality: Because impurities partition preferentially into the solute-rich oil droplets according to their distribution ratios, LLPS severely degrades product purity and physically coats any spontaneous nuclei, preventing controlled crystal growth [3].

Q2: How do I thermodynamically force the system to favor crystallization over LLPS? A2: The most robust strategy for basic diamines is Salt Screening . By protonating the tertiary amines, you introduce strong ionic interactions and rigid hydrogen-bonding networks. This drastically increases the lattice energy and melting point of the target compound [4]. Causality: A higher lattice energy shifts the crystallization boundary to higher temperatures, allowing nucleation to occur before the system hits the LLPS cloud point. For Piperidine,1,1'-(1,3-propanediyl)bis-, forming a dihydrochloride or dihydrobromide salt is a field-proven method to bypass oiling out. Ensure the ΔpKa​ ( pKa​ of base - pKa​ of acid) is >3 to guarantee complete proton transfer rather than unstable co-crystal formation [4].

Q3: If downstream applications require the free base, how can I bypass LLPS without forming a salt? A3: If salt formation is not an option, you must meticulously control the supersaturation trajectory using a ternary phase diagram and Isothermal Seeding . Causality: Seeding bypasses the high activation energy of primary nucleation. By introducing a pre-existing crystal lattice at a temperature just above the cloud point, solute molecules deposit directly onto the solid phase. This consumes the supersaturation, dropping the solute concentration below the threshold required for LLPS [2].

Quantitative Data: Salt Screening Matrix for Dipiperidine Diamines

To effectively bypass LLPS, selecting the correct counterion is critical. The table below summarizes the thermodynamic rationale for various salt forms of Piperidine,1,1'-(1,3-propanediyl)bis- (Base pKa​≈10.4 ).

Counterion (Acid) pKa​ of Acid ΔpKa​ Expected Solid StateMechanistic Rationale
None (Free Base) N/AN/AOil / Low-melting solidHigh conformational flexibility; low lattice energy heavily favors LLPS.
Hydrochloric Acid (HCl) -7.0~17.4Highly crystalline dihydrochlorideComplete protonation; strong ionic lattice prevents oiling out.
Hydrobromic Acid (HBr) -9.0~19.4Highly crystalline dihydrobromideLarger halide radius improves crystal packing and lowers hygroscopicity.
L-Tartaric Acid 2.98~7.4Crystalline tartrate saltExtensive hydrogen bonding network from hydroxyl groups rigidifies the diamine.
Acetic Acid 4.76~5.6Viscous oil / Co-crystal ΔpKa​ is marginal for stable diprotonation; high risk of forming a liquid salt.

Experimental Protocol: Anti-Oiling Out Workflow via Isothermal Seeding

This self-validating protocol is designed to crystallize the free base while strictly avoiding the spinodal decomposition region.

Step 1: Cloud Point Determination

  • Procedure: Dissolve the compound in a chosen solvent system (e.g., Isopropanol/Water) at an elevated temperature (e.g., 60 °C). Cool the solution slowly (0.5 °C/min) and record the exact temperature where the solution becomes turbid (the cloud point).

  • Causality: Establishing the exact cloud point maps the thermodynamic boundary where LLPS begins, dictating the maximum allowable supersaturation.

  • Self-Validation Check: Reheat the turbid solution by 2–3 °C. If the turbidity disappears instantaneously, the phase separation is liquid-liquid (oiling out). If it dissolves slowly over several minutes, it is solid-liquid (spontaneous nucleation).

Step 2: Isothermal Seeding

  • Procedure: Cool a fresh, clear batch of the solution to exactly 1.5 °C above the previously determined cloud point. Introduce 1-2 wt% of finely milled seed crystals of Piperidine,1,1'-(1,3-propanediyl)bis-.

  • Causality: The seeds provide a pre-existing lattice, allowing solute molecules to integrate directly into the solid phase. This drops the supersaturation level below the LLPS threshold without requiring the massive energy spike needed for primary nucleation.

  • Self-Validation Check: Inspect the seeds under a focused beam (e.g., laser pointer) in the reactor. The seeds should remain suspended and distinct, not melt into spherical droplets.

Step 3: Controlled Desupersaturation

  • Procedure: Hold the temperature isothermally for 2 hours to allow the seed bed to grow and consume excess supersaturation. Afterward, initiate a slow cooling ramp (0.1 °C/min) to the final isolation temperature.

  • Causality: A slow cooling ramp ensures that the rate of crystal growth exceeds the rate of supersaturation generation, preventing the system from crossing back into the LLPS zone.

  • Self-Validation Check: Continuously monitor the mother liquor via in-line ATR-FTIR or sample offline via HPLC. A steady, monotonic decline in solute concentration confirms continuous crystal growth. A sudden plateau followed by a spike in baseline scattering indicates the system has crashed back into the LLPS regime.

Systems Visualization: Thermodynamic Resolution of LLPS

CrystallizationWorkflow A Piperidine,1,1'-(1,3-propanediyl)bis- (Supersaturated Solution) B Cooling / Antisolvent Addition A->B C Liquid-Liquid Phase Separation (Oiling Out Detected) B->C High Supersaturation Low Lattice Energy D Salt Screening (e.g., HCl, HBr, Tartaric Acid) C->D Strategy 1: Increase Lattice Energy E Ternary Phase Diagram Trajectory Optimization C->E Strategy 2: Modify Solvent System F Introduce Seed Crystals (Above Cloud Point) C->F Strategy 3: Bypass Nucleation Barrier G Stable Crystal Nucleation & Growth D->G High MP Salt E->G Avoid Spinodal Curve F->G Heterogeneous Nucleation

Caption: Thermodynamic troubleshooting workflow for resolving Liquid-Liquid Phase Separation (LLPS).

References

  • PubChem - 1,3-Dipiperidinopropane | C13H26N2 | CID 455456 URL:[Link]

  • ACS Crystal Growth & Design - Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application URL:[Link]

  • ACS Organic Process Research & Development - Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound URL:[Link]

  • IRIS-AperTO (University of Turin) - Pharmaceutical aspects of salt and cocrystal forms of APIs and characterization challenges URL:[Link]

Sources

Troubleshooting

Technical Support Center: Resolving Baseline Noise in HPLC Analysis of Piperidine, 1,1'-(1,3-propanediyl)bis-

Welcome to the technical support center for the HPLC analysis of Piperidine, 1,1'-(1,3-propanediyl)bis-. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the HPLC analysis of Piperidine, 1,1'-(1,3-propanediyl)bis-. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues with baseline noise during their experiments. This resource provides in-depth technical guidance, field-proven insights, and scientifically-grounded protocols to ensure the integrity of your chromatographic analyses.

Frequently Asked Questions (FAQs)

Q1: I'm observing a drifting baseline in my chromatogram. What are the most common causes?

A drifting baseline, characterized by a steady upward or downward trend, can obscure peaks and compromise data quality.[1][2] The most frequent culprits include:

  • Temperature Fluctuations: Inconsistent column or mobile phase temperature is a primary cause of baseline drift.[3][4] Ensure your column oven is functioning correctly and the mobile phase has reached thermal equilibrium.

  • Mobile Phase Issues: The composition and quality of your mobile phase are critical.[1] Using old or contaminated solvents, or improperly mixed mobile phases can lead to drift.[1][2] It's also important to ensure that any buffers are fully dissolved and filtered.[2]

  • Column Equilibration: Insufficient column equilibration time, especially when changing mobile phases, will result in a drifting baseline.[5]

  • Contamination: Contaminants slowly eluting from the column or system can cause a gradual rise in the baseline.[6][7]

Q2: My baseline is showing regular, repeating spikes (pulsations). What should I check first?

Regular, periodic noise often points to a problem with the pump or degassing.[6][8]

  • Pump Issues: A pulsating baseline can be a sign of a faulty check valve or worn pump seals.[6]

  • Inadequate Degassing: Dissolved air in the mobile phase can cause pulsations as it passes through the detector.[6][9] Ensure your online degasser is working correctly or that your mobile phase has been thoroughly degassed by other means like helium sparging.[9]

Q3: Why is the analysis of diamines like Piperidine, 1,1'-(1,3-propanediyl)bis- particularly challenging?

The basic nature of diamines presents unique challenges in reversed-phase HPLC:

  • Strong Interaction with Silica: The basic amine groups can interact strongly with residual acidic silanol groups on the surface of standard silica-based C18 columns, leading to poor peak shape (tailing) and potential adsorption.

  • pH Sensitivity: The retention and ionization state of basic compounds are highly dependent on the mobile phase pH.[10][11] Small variations in pH can lead to significant changes in retention time and peak shape.[10]

In-Depth Troubleshooting Guides

Guide 1: Diagnosing and Eliminating Baseline Drift

Baseline drift can be a persistent issue, but a systematic approach can help identify and resolve the root cause.

Step-by-Step Troubleshooting Protocol:

  • Isolate the Column: Replace the column with a union and run the mobile phase through the system. If the drift disappears, the column is the likely source.[6][7]

  • Column Conditioning: If the column is the culprit, it may be contaminated or not properly equilibrated. Flush the column with a strong solvent (e.g., isopropanol) and then equilibrate with the mobile phase for at least 10-20 column volumes.[4]

  • Check for Temperature Stability: Monitor the temperature of your column oven and the ambient laboratory temperature.[3] Fluctuations can cause significant drift.[3]

  • Prepare Fresh Mobile Phase: Always use high-purity, HPLC-grade solvents and prepare fresh mobile phases daily.[1][2][5] Filter all aqueous components and buffers before use.

  • Run a Blank Gradient: For gradient methods, running a blank gradient can reveal issues with mobile phase mixing or contamination.[1][12]

Troubleshooting Flowchart: Baseline Drift

start Baseline Drift Observed q1 Replace column with a union. Does drift persist? start->q1 a1_yes Drift likely from system (pump, detector, mobile phase) q1->a1_yes Yes a1_no Drift is column-related q1->a1_no No q3 Are there temperature fluctuations? a1_yes->q3 q2 Is the column properly equilibrated? a1_no->q2 a2_yes Column may be contaminated. Perform cleaning protocol. q2->a2_yes Yes a2_no Equilibrate with 10-20 column volumes. q2->a2_no No end_node Problem Resolved a2_yes->end_node a2_no->end_node a3_yes Stabilize column and ambient temperature. q3->a3_yes Yes a3_no Prepare fresh mobile phase. q3->a3_no No a3_yes->end_node a3_no->end_node

Caption: A flowchart for troubleshooting baseline drift.

Guide 2: Addressing High-Frequency Noise and Pulsations

High-frequency, regular noise is often mechanical in origin.

Key Areas to Investigate:

  • Pump Performance:

    • Check Valves: Sticking or dirty check valves are a common cause of pressure fluctuations and baseline noise.[6][12] Consider cleaning or replacing them.

    • Pump Seals: Worn pump seals can lead to leaks and pressure instability.[6] Regular replacement is part of good preventative maintenance.

  • Mobile Phase Degassing:

    • Online Degasser: Verify that your system's online degasser is functioning correctly.[6]

    • Manual Degassing: If you are not using an online degasser, ensure your mobile phase is thoroughly degassed using methods like helium sparging or sonication followed by vacuum.[9]

  • System Leaks:

    • Fittings: Check all fittings for signs of leaks. Overtightening can be as problematic as loose fittings.[13]

    • Salt Buildup: A buildup of salt crystals around fittings is a clear indicator of a leak, especially when using buffered mobile phases.[8]

Method Development Considerations for Piperidine, 1,1'-(1,3-propanediyl)bis-

Due to its basic nature, special considerations are needed for the robust analysis of Piperidine, 1,1'-(1,3-propanediyl)bis-.

Mobile Phase Optimization:
  • pH Control: The pH of the mobile phase is a critical parameter for the analysis of basic compounds.[10][11]

    • At low pH, the amine groups will be protonated, which can reduce retention on a reversed-phase column.[14]

    • At high pH, the amines will be in their neutral form, increasing retention but potentially causing peak tailing on standard silica columns.

  • Ion-Pairing Agents: The use of an ion-pairing agent can significantly improve the chromatography of basic compounds.[15][16][17]

    • Anionic ion-pairing agents, such as alkyl sulfonates, form a neutral complex with the protonated amine, which then partitions onto the reversed-phase column.[15]

Table 1: Recommended Starting Conditions for Mobile Phase Optimization

ParameterRecommendationRationale
Column C18 with low silanol activity or a polymer-based columnMinimizes secondary interactions with basic analytes.[18][19]
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA) or Formic AcidProvides a low pH environment to ensure consistent protonation of the analyte.[20]
Mobile Phase B Acetonitrile with 0.1% TFA or Formic AcidCommon organic modifier for reversed-phase HPLC.
Ion-Pairing Agent (Optional) 5 mM Sodium 1-HeptanesulfonateCan improve peak shape and retention for basic compounds.[15]
Detector UV at a low wavelength (e.g., 210-220 nm) or pre-column derivatization for fluorescence detectionDiamines may have poor UV absorbance; derivatization can enhance sensitivity.[21][22]
Experimental Protocol: Pre-Column Derivatization for Enhanced Sensitivity

For low concentrations of Piperidine, 1,1'-(1,3-propanediyl)bis-, pre-column derivatization can significantly improve detection limits.

Step-by-Step Protocol:

  • Sample Preparation: Prepare your sample containing Piperidine, 1,1'-(1,3-propanediyl)bis- in a suitable solvent.

  • Derivatization Reaction: Add a derivatizing agent that reacts with primary or secondary amines, such as 4-toluenesulfonyl chloride, in an appropriate buffer.[22]

  • Incubation: Allow the reaction to proceed under controlled temperature and time conditions as specified by the derivatization kit or method.

  • Quenching: Stop the reaction by adding a quenching agent if necessary.

  • HPLC Analysis: Inject the derivatized sample onto the HPLC system and detect the resulting derivative at its optimal wavelength.

Logical Relationship: Analyte Properties and Method Choices

analyte Piperidine, 1,1'-(1,3-propanediyl)bis- (Basic Diamine) prop1 High Polarity analyte->prop1 prop2 Basic (Amine Groups) analyte->prop2 prop3 Low UV Absorbance analyte->prop3 challenge1 Poor Retention on RP Columns prop1->challenge1 challenge2 Peak Tailing on Silica Columns prop2->challenge2 challenge3 Low Sensitivity prop3->challenge3 solution1 Use Ion-Pairing Agents or HILIC challenge1->solution1 solution2 Mobile Phase pH Control (Low pH with TFA/Formic Acid) challenge2->solution2 solution3 Use Low Silanol Activity Column challenge2->solution3 solution4 Pre-Column Derivatization challenge3->solution4

Caption: Relationship between analyte properties and method development choices.

References

  • Separation Science. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It.
  • Labtech. (n.d.). Why Your HPLC Baseline Drifts—And How to Stop It.
  • HPLC Repair Services. (2020, August 31). Common Causes of Baseline Noise.
  • Taylor & Francis Online. (2014, November 25). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites.
  • Amuza Inc. (2025, October 27). Understanding and Preventing Baseline Drift in HPLC-ECD.
  • Persee. (2025, August 22). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers.
  • Patsnap Eureka. (2025, September 19). How to Troubleshoot HPLC Baseline Drift Issues.
  • AKJournals. (n.d.). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites.
  • Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Baseline Drift.
  • ResearchGate. (2016, March 7). Why am I getting Baseline noise in HPLC?.
  • Reddit. (2023, March 4). 5 Major causes of noise in chromatograms during HPLC analysis?.
  • BASi. (n.d.). Troubleshooting.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Baseline Issues.
  • ResearchGate. (2015, January 20). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites.
  • Benchchem. (n.d.). Enantiomeric Separation of 1,2-Diamines by High-Performance Liquid Chromatography (HPLC).
  • Phenomenex. (n.d.). HPLC Troubleshooting Guide.
  • TCI Chemicals. (n.d.). Ion-Pair Reagents for HPLC.
  • Thermo Fisher Scientific - US. (n.d.). HPLC Troubleshooting.
  • Wiley Online Library. (n.d.). Study of Nine Aromatic Diamidines Designed to Optimize Their Analysis by HPLC.
  • TCI Chemicals. (n.d.). Ion-Pair Reagents for HPLC.
  • Waters. (n.d.). Effect of pH on LC-MS Analysis of Amines.
  • SIELC Technologies. (n.d.). Separation of Piperidine, 1,1'-(1,2-ethanediyl)bis- on Newcrom R1 HPLC column.
  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines.
  • INTERCHIM. (n.d.). HPLC Ion Pair Reagents.
  • Shodex HPLC Columns and Standards. (n.d.). Analysis of Short Amines without Using Ion Pair Reagent.
  • LCGC. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • PMC. (2024, July 16). Development of analysis method for m-xylenediamine as aldehyde scavenger using HPLC–PDA.
  • HELDA. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES.
  • AnalyteGuru. (2022, February 25). HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection.
  • The LCGC Blog. (2019, February 13). HPLC Diagnostic Skills–Noisy Baselines.
  • PMC. (2024, November 23). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals.
  • Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems.
  • PubMed. (2022, September 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • The Royal Society of Chemistry. (2022). Piperidines ESI-revised3.
  • Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • ResearchGate. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for Piperidine, 1,1'-(1,3-propanediyl)bis- Derivatives

Welcome to the technical support center for the synthesis of Piperidine, 1,1'-(1,3-propanediyl)bis- derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Piperidine, 1,1'-(1,3-propanediyl)bis- derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the critical parameter of reaction temperature. As every synthetic chemist knows, temperature is not merely a condition but a crucial tool that dictates reaction rate, selectivity, and ultimately, the success of your synthesis.

Introduction to the Synthesis

The synthesis of Piperidine, 1,1'-(1,3-propanediyl)bis- derivatives typically involves the N-alkylation of piperidine with a 1,3-dihalopropane. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. However, the reality of the laboratory often presents challenges that deviate from the textbook mechanism. Temperature plays a pivotal role in navigating these challenges, influencing not only the desired SN2 pathway but also competing side reactions such as elimination (E2) and over-alkylation.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The question-and-answer format is designed to help you quickly identify and resolve common problems.

Question 1: My reaction yield is consistently low, even after extended reaction times. What is the likely cause related to temperature?

Answer: A low yield despite a long reaction time often points to an insufficient reaction temperature. The N-alkylation of piperidine is a bimolecular reaction, and its rate is directly dependent on temperature, as described by the Arrhenius equation.[1] If the temperature is too low, the kinetic energy of the reacting molecules may not be sufficient to overcome the activation energy barrier, resulting in a slow or stalled reaction.

  • Causality: The formation of the new C-N bond in the SN2 transition state requires a specific orientation and energy of collision between the piperidine nucleophile and the 1,3-dihalopropane electrophile.[2] Insufficient thermal energy leads to a lower frequency of successful collisions.

  • Troubleshooting Steps:

    • Gradual Temperature Increase: Incrementally increase the reaction temperature by 10-20 °C and monitor the reaction progress by a suitable technique like TLC or LC-MS.

    • Solvent Consideration: Ensure your solvent has a boiling point that can accommodate the desired temperature increase. If not, consider switching to a higher-boiling point solvent.

    • Kinetics Study: For a more systematic approach, consider running the reaction at several different temperatures (e.g., room temperature, 40 °C, 60 °C, 80 °C) and analyzing the rate constants to understand the temperature dependence of your specific system.[1]

Question 2: I am observing a significant amount of an elimination byproduct, an alkene. How can I suppress this side reaction?

Answer: The formation of an alkene byproduct is indicative of a competing E2 elimination reaction. Higher temperatures generally favor elimination reactions over substitution reactions.[3][4][5][6]

  • Causality: Elimination reactions typically have a higher activation energy than substitution reactions.[4] As the temperature increases, a greater proportion of molecules will have sufficient energy to overcome the higher activation barrier for elimination.[4][6] Furthermore, elimination reactions often result in an increase in the number of molecules in the system, leading to a positive entropy change (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a higher temperature will make the -TΔS term more negative, thus favoring the elimination pathway.[6]

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: This is the most direct way to disfavor the elimination pathway.[7] Try running the reaction at a lower temperature, even if it requires a longer reaction time.

    • Choice of Base: If you are using a base in your reaction, consider using a non-nucleophilic, sterically hindered base. While piperidine itself acts as the nucleophile and base, the addition of a stronger, bulkier base can sometimes promote elimination.

    • Leaving Group: If possible, consider using a better leaving group on your 1,3-dihalopropane. For example, iodides are generally better leaving groups than bromides, which are better than chlorides. A better leaving group can sometimes favor the SN2 reaction at lower temperatures.

Question 3: My main impurity is the mono-alkylated piperidine, and the reaction doesn't seem to go to completion to form the desired bis-adduct. What role does temperature play here?

Answer: Incomplete conversion to the bis-piperidine derivative can be a result of several factors, with temperature being a key contributor. While higher temperatures can drive the reaction forward, they can also lead to side reactions if not carefully controlled.

  • Causality: The second N-alkylation step may have a slightly higher activation energy than the first due to steric hindrance or electronic effects. Therefore, a sufficiently high temperature is required to drive the second substitution. However, excessively high temperatures can lead to decomposition of the reactants or products.[8]

  • Troubleshooting Steps:

    • Moderate Temperature Increase: A moderate increase in temperature can provide the necessary energy for the second alkylation to occur without promoting significant side reactions.

    • Extended Reaction Time at Moderate Temperature: Instead of a high temperature for a short period, a longer reaction time at a moderate temperature may be more effective.

    • Stoichiometry: Ensure you are using a sufficient excess of piperidine to favor the formation of the bis-adduct and to act as a base to neutralize the HX formed during the reaction.[9]

Question 4: I'm seeing the formation of quaternary ammonium salts. How can I avoid this over-alkylation?

Answer: The formation of quaternary ammonium salts is a classic example of over-alkylation, where the desired bis-piperidine product, a tertiary amine, acts as a nucleophile and reacts further with the 1,3-dihalopropane.[10][11]

  • Causality: The product of the first alkylation (N-(3-halopropyl)piperidine) is a secondary amine, which is often more nucleophilic than the starting piperidine. This can lead to a "runaway" reaction where the mono-alkylated product reacts faster than the starting material.[10][11] Similarly, the desired bis-piperidine product can also react further. While higher temperatures increase the rate of all reactions, they may not selectively favor the desired second alkylation over the undesired third and fourth alkylations.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Lowering the temperature can help to control the reactivity and may improve the selectivity for the desired product.[7]

    • Slow Addition of the Alkylating Agent: Adding the 1,3-dihalopropane slowly to a solution of piperidine can help to maintain a low concentration of the alkylating agent, which can favor the reaction with the more abundant piperidine over the less concentrated bis-piperidine product.[7]

    • Use a Large Excess of Piperidine: Using a significant excess of piperidine can statistically favor the reaction of the alkylating agent with the starting material.[7]

Frequently Asked Questions (FAQs)

Q1: What is the ideal starting temperature for optimizing the synthesis of Piperidine, 1,1'-(1,3-propanediyl)bis-?

A1: A good starting point for optimization is often room temperature (around 20-25 °C).[9] This allows you to establish a baseline for the reaction rate and product distribution. From there, you can incrementally increase the temperature in a controlled manner to find the optimal balance between reaction rate and selectivity.

Q2: Can excessively high temperatures lead to decomposition of piperidine or the product?

A2: Yes, at elevated temperatures, piperidine and its derivatives can undergo thermal decomposition.[8] The C-N bonds within the piperidine ring can weaken and cleave, leading to the formation of smaller molecules and a complex mixture of byproducts.[8] This can result in a lower yield and a more challenging purification process. It is crucial to stay within a reasonable temperature range for the stability of your specific derivative.

Q3: How does the choice of solvent affect the optimal reaction temperature?

A3: The solvent plays a crucial role in several ways. Firstly, the boiling point of the solvent will set the upper limit for your reaction temperature at atmospheric pressure. Secondly, the polarity of the solvent can influence the rate of SN2 reactions. Polar aprotic solvents like DMF or acetonitrile are often good choices as they can solvate the cation but not the nucleophile, thus increasing the nucleophile's reactivity. The reaction rate in different solvents can also have a temperature dependence.[1]

Q4: Are there any alternatives to high temperatures for increasing the reaction rate?

A4: Yes, several strategies can be employed:

  • Use of a Catalyst: Phase-transfer catalysts can be effective in bringing the reactants together, especially if they are in different phases.

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction by efficiently heating the reaction mixture, often leading to shorter reaction times and higher yields.

  • High-Pressure Conditions: Running the reaction under high pressure can also increase the reaction rate, although this requires specialized equipment.

Data Summary Table

The following table summarizes the general effects of temperature on the synthesis of Piperidine, 1,1'-(1,3-propanediyl)bis- derivatives. The optimal temperature will be specific to your substrate and conditions.

Temperature RangeExpected OutcomePotential Issues
Low (e.g., 0-25 °C) High selectivity for substitution over elimination.Very slow reaction rate, potentially incomplete reaction.
Moderate (e.g., 25-80 °C) Good balance between reaction rate and selectivity.May still require extended reaction times.
High (e.g., >80 °C) Faster reaction rate.Increased risk of elimination byproducts, over-alkylation, and thermal decomposition.[3][6][8]

Experimental Protocol: Temperature Optimization

This protocol provides a general framework for optimizing the reaction temperature for the synthesis of Piperidine, 1,1'-(1,3-propanediyl)bis-.

Materials:

  • Piperidine

  • 1,3-Dihalopropane (e.g., 1,3-dibromopropane)

  • Anhydrous solvent (e.g., acetonitrile, DMF)

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath with temperature controller

  • Condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • TLC plates and developing chamber

  • LC-MS for reaction monitoring

Procedure:

  • Setup: In a series of round-bottom flasks equipped with magnetic stir bars and condensers under an inert atmosphere, dissolve piperidine (e.g., 2.2 equivalents) in the chosen anhydrous solvent.

  • Temperature Control: Place each flask in a heating mantle or oil bath set to a different temperature (e.g., 25 °C, 40 °C, 60 °C, 80 °C).

  • Addition of Electrophile: Once the solutions have reached the target temperatures, add the 1,3-dihalopropane (1 equivalent) to each flask.

  • Reaction Monitoring: Monitor the progress of each reaction over time by taking small aliquots and analyzing them by TLC or LC-MS. Note the time it takes for the starting material to be consumed and the relative amounts of the desired product and any byproducts.

  • Data Analysis: Compare the results from the different temperatures to determine which condition provides the best balance of reaction time, yield, and purity.

  • Scale-up: Once the optimal temperature is identified, you can perform the reaction on a larger scale under those conditions.

Visualization of Temperature Effects

The following diagram illustrates the relationship between reaction temperature and the competing SN2 and E2 pathways.

Temperature_Effect cluster_low_temp Low Temperature cluster_high_temp High Temperature Reactants Piperidine + 1,3-Dihalopropane SN2_Product Piperidine, 1,1'-(1,3-propanediyl)bis- (Desired Product) Reactants->SN2_Product Favored Pathway (Lower Activation Energy) E2_Product Alkene Byproduct (Undesired) Reactants->E2_Product Increasingly Favored Pathway (Higher Activation Energy Overcome)

Caption: Temperature's influence on SN2 vs. E2 pathways.

References

  • Master Organic Chemistry. (2012, December 19). SN1 vs E1 and SN2 vs E2 : The Temperature. Retrieved from Master Organic Chemistry. [Link]

  • Biosynce. (2025, July 29). Under what conditions does piperidine decompose? Retrieved from Biosynce Blog. [Link]

  • YouTube. (2018, February 6). 21.03 Nucleophile + Alkyl (Pseudo)halide: Temperature Effects. Retrieved from YouTube. [Link]

  • University Blog Service. Freeman-2011-Thermal-Degradation-and-Oxidation-of-Aqueous-Piperazine-for-Carbon-Dioxide-Capture.pdf. Retrieved from University Blog Service. [Link]

  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine? Retrieved from ResearchGate. [Link]

  • ResearchGate. Optimizing reaction conditions of N-alkylation reaction | Download Table. Retrieved from ResearchGate. [Link]

  • SAGE Journals. Entropy controlled reaction of piperidine with isatin derivatives in 80% aqueous methanol. Retrieved from SAGE Journals. [Link]

  • ResearchGate. Thermal investigations of CoAPO materials prepared by using piperidine as a structure-directing agent | Request PDF. Retrieved from ResearchGate. [Link]

  • YouTube. (2023, March 18). Effect of Temperature on Elimination and Substitution Reactions. Retrieved from YouTube. [Link]

  • University of California, Davis. Solution Kinetics of a SN2 Reaction. Retrieved from UC Davis Chem LibreTexts. [Link]

  • University of Toronto. Nucleophilic Substitution of Alkyl Halides. Retrieved from University of Toronto. [Link]

  • MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from MDPI. [Link]

  • Ataman Kimya. PIPERIDINE. Retrieved from Ataman Kimya. [Link]

  • ResearchGate. Effect of the temperature on the process for piperazine and... | Download Scientific Diagram. Retrieved from ResearchGate. [Link]

  • Canadian Science Publishing. (2023, January 17). Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. Retrieved from Canadian Science Publishing. [Link]

  • Master Organic Chemistry. (2012, September 10). Elimination Reactions Are Favored By Heat. Retrieved from Master Organic Chemistry. [Link]

  • PMC. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Retrieved from PMC. [Link]

  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from Master Organic Chemistry. [Link]

  • Google Patents. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines.
  • DTIC. A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Retrieved from DTIC. [Link]

  • Michigan State University. Crystal structure of [propane-1,3-diylbis(piperidine-4,1-diyl)]bis[(pyridin-4-yl)methanone]. Retrieved from Michigan State University. [Link]

  • ODU Digital Commons. The Regioselective 3-Alkylation of Piperidine. Retrieved from ODU Digital Commons. [Link]

  • Frontiers. (2024, November 28). Progress in 1,3-propanediol biosynthesis. Retrieved from Frontiers. [Link]

  • DTIC. (2025, June 4). Piperidine Synthesis. Retrieved from DTIC. [Link]

  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from White Rose eTheses Online. [Link]

  • Cheméo. Chemical Properties of Piperidine, 4,4'-(1,3-propanediyl)bis- (CAS 16898-52-5). Retrieved from Cheméo. [Link]

  • PMC. Synthesis of bis-spiro piperidines using nano γ-alumina supported Sb(v) under ultrasonic irradiation at room temperature conditions. Retrieved from PMC. [Link]

  • ResearchGate. Possible reaction mechanism for the synthesis of bis-spiro piperidine derivative. Retrieved from ResearchGate. [Link]

  • Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing). Quaternization of 1,3-di(4-pyridyl)propane with alkyl bromides in sulpholane. Retrieved from Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing). [Link]

  • Pharmaffiliates. 1,3-Di(piperidin-1-yl)propane. Retrieved from Pharmaffiliates. [Link]

  • NextSDS. 4,4'-(propane-1,3-diyl)bis(piperidine-1-ethanol). Retrieved from NextSDS. [Link]

Sources

Troubleshooting

Removing residual solvents from Piperidine,1,1'-(1,3-propanediyl)bis- batches

Welcome to the Technical Support Center for Piperidine,1,1'-(1,3-propanediyl)bis- (CAS 31951-46-9), commonly known as 1,3-di(piperidin-1-yl)propane. As a ditertiary amine with a high boiling point of approximately 278 °C...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Piperidine,1,1'-(1,3-propanediyl)bis- (CAS 31951-46-9), commonly known as 1,3-di(piperidin-1-yl)propane.

As a ditertiary amine with a high boiling point of approximately 278 °C[1], this compound is a critical building block and reference standard in drug development. However, its strong basicity, lipophilicity, and highly localized lone pairs make it notoriously difficult to dry. Standard vacuum evaporation often fails to remove residual synthesis solvents to acceptable regulatory levels. This guide provides field-proven, self-validating protocols to help you achieve analytical-grade purity in compliance with regulatory standards.

Part 1: Physicochemical Profile & Regulatory Limits

Before troubleshooting, it is critical to understand the thermodynamic relationship between the target molecule and the solvents being removed. All residual solvent limits must comply with the [2].

Table 1: Solvent Interaction Profile for Piperidine,1,1'-(1,3-propanediyl)bis-

SolventICH Q3C ClassLimit (ppm)Mechanistic Challenge for Removal
Methanol / Water Class 2 / NA3000 / NAForms highly stable hydrogen bonds with the two basic tertiary amine centers.
Toluene Class 2890Lipophilic entrapment; however, it serves as a highly effective azeotroping agent.
N,N-Dimethylformamide (DMF) Class 2880High boiling point (153 °C) and strong dipole-dipole interactions prevent simple vacuum stripping.
Dichloromethane (DCM) Class 2600Critical Risk: Alkylates tertiary amines upon prolonged exposure or heating.
Part 2: Frequently Asked Questions (FAQs)

Q1: Why does methanol or water persist in my batch even after 24 hours on a high-vacuum line? Expert Answer: The two piperidine nitrogen atoms in Piperidine,1,1'-(1,3-propanediyl)bis- act as potent hydrogen-bond acceptors. Protic solvents like methanol and water form a robust hydrogen-bonded network with these basic centers. Standard reduced-pressure evaporation (e.g., 50 mbar at 40 °C) lacks the thermodynamic driving force to break these bonds[3]. You must alter the vapor pressure dynamics using an azeotropic entrainer like toluene to physically carry the protic solvent into the vapor phase[4].

Q2: I used Dichloromethane (DCM) for my final extraction. Why is my product showing new impurity peaks on the HPLC? Expert Answer: Dichloromethane is not just a solvent; it is a mild alkylating agent. When a ditertiary amine is concentrated in DCM, especially if the bath temperature exceeds 30 °C, the amine undergoes a nucleophilic substitution (Menschutkin reaction) with the solvent, forming irreversible chloromethyl quaternary ammonium salts. Always strip DCM rapidly at or below room temperature (≤25 °C) to prevent this degradation.

Q3: How do I remove residual DMF without heating the batch to degradation temperatures? Expert Answer: DMF has a boiling point of 153 °C and cannot be efficiently removed from this high-boiling amine via standard rotary evaporation without risking thermal degradation. Because DMF is miscible with water, the most self-validating approach is an aqueous biphasic workup. Washing the organic layer with a 5% aqueous LiCl solution forces the DMF into the aqueous phase. The high hydration energy of the lithium ion effectively "salts out" the organic product while trapping the polar DMF[4].

Part 3: Troubleshooting Workflows & Experimental Protocols

Every protocol below is designed as a self-validating system: the physical chemistry of the steps guarantees the removal of the solvent, which is then verified by analytical testing.

Protocol A: Azeotropic Distillation for Protic Solvents (Water/MeOH)

Causality: Toluene forms a minimum-boiling binary azeotrope with water (bp 85 °C) and methanol (bp 63.8 °C), breaking the amine-solvent hydrogen bonds.

  • Dissolution: Dissolve the wet/methanolic batch of Piperidine,1,1'-(1,3-propanediyl)bis- in 5 volumes of anhydrous toluene.

  • Evaporation: Transfer to a round-bottom flask and attach to a rotary evaporator. Apply a moderate vacuum (approx. 100 mbar) and lower the flask into a water bath set to 45 °C[3].

  • Azeotropic Chasing: Evaporate until solvent distillation ceases. Repeat the toluene addition and evaporation cycle two more times to ensure complete protic solvent removal[4].

  • Final Polish: Apply high vacuum (0.1 mbar) at 40 °C for 4 hours to remove residual toluene to below the 890 ppm limit[2].

  • Validation: Analyze via Headspace Gas Chromatography (GC-HS).

Protocol B: Aqueous Biphasic Workup for DMF/DMSO Removal

Causality: Lithium chloride drastically reduces the solubility of the lipophilic diamine in water while heavily favoring the partitioning of DMF into the aqueous layer[4].

  • Dilution: Dilute the DMF-contaminated batch in a non-polar solvent like Ethyl Acetate or MTBE (10 mL solvent per 1 g of product).

  • LiCl Wash: Transfer to a separatory funnel and wash the organic layer with 5% aqueous LiCl solution (Use 5 x 10 mL of LiCl solution per 5 mL of estimated DMF)[4].

  • Back-Extraction: Separate the layers. Back-extract the combined aqueous layers once with MTBE to recover any trace product, ensuring high yield.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol C: Low-Temperature Stripping of DCM

Causality: Rapid, low-temperature removal prevents the kinetic activation required for the quaternization of the tertiary amines by DCM.

  • Surface Area Maximization: Transfer the DCM solution to a large-capacity round-bottom flask (flask should be no more than 15% full).

  • Cold Stripping: Do NOT apply external heat. Keep the water bath at 20–25 °C. Apply vacuum gradually to prevent bumping, eventually dropping to 50 mbar until the bulk DCM is removed[3].

  • Solvent Chase: Immediately flush the flask with nitrogen, add a chase solvent (e.g., heptane), and evaporate again to pull out the remaining DCM traces.

Part 4: Workflow Visualization

SolventRemoval A Batch of Piperidine,1,1'-(1,3-propanediyl)bis- with Residual Solvents B Identify Solvent Type A->B C Protic Solvents (Water, MeOH) B->C Hydrogen Bonding D Polar Aprotic (DMF, DMSO) B->D High Boiling Point E Halogenated (DCM) B->E Alkylation Risk F Protocol A: Azeotropic Distillation (Add Toluene, Strip under Vac) C->F G Protocol B: Aqueous Wash (5% LiCl or Brine Extraction) D->G H Protocol C: Low-Temp Stripping (<25°C to prevent alkylation) E->H I Final High-Vacuum Drying (0.1 mbar, 40°C) F->I G->I H->I J GC-HS Validation (Meets ICH Q3C Limits) I->J

Decision tree for residual solvent removal from Piperidine,1,1'-(1,3-propanediyl)bis- batches.

References
  • ICH Q3C (R9) Residual solvents - Scientific guideline European Medicines Agency (EMA) / International Council for Harmonisation URL:[Link][2]

  • Remove Sticky Reagents: Amine Solvents University of Rochester, Department of Chemistry URL:[Link][4]

  • Solvent Removal Techniques Organic Chemistry at CU Boulder URL:[Link][3]

Sources

Optimization

Technical Support Center: Troubleshooting Low Binding Affinity of Piperidine,1,1'-(1,3-propanediyl)bis- Analogues

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Piperidine,1,1'-(1,3-propanediyl)bis- analogues. This guide is designed to provide in-depth troubleshoo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Piperidine,1,1'-(1,3-propanediyl)bis- analogues. This guide is designed to provide in-depth troubleshooting strategies and practical advice for addressing the common challenge of low binding affinity in your experiments. We will delve into the causal factors behind experimental outcomes and provide robust protocols to ensure the integrity of your results.

Part 1: Core Troubleshooting Guide

Low binding affinity, characterized by a high dissociation constant (K D), can be a significant hurdle in drug discovery.[1][2] It indicates a weak or transient interaction between your piperidine analogue and its target protein. This guide provides a systematic approach to diagnosing and resolving this issue.

Deconstructing the Problem: A Triage Approach

When encountering low binding affinity, it's crucial to systematically evaluate the three core components of your experiment: the Compound , the Target , and the Assay Conditions .

Troubleshooting_Triage Low Binding Affinity Low Binding Affinity Compound Issues Compound Issues Low Binding Affinity->Compound Issues Is the compound stable & soluble? Target Issues Target Issues Low Binding Affinity->Target Issues Is the target protein active & properly folded? Assay Condition Issues Assay Condition Issues Low Binding Affinity->Assay Condition Issues Are the buffer and experimental setup optimal? Equilibrium_Check cluster_workflow Equilibration Workflow Start Start Incubate_T1 Incubate for Time T1 Start->Incubate_T1 Measure_Binding_1 Measure Binding Incubate_T1->Measure_Binding_1 Incubate_T2 Incubate for Time T2 (T2 > T1) Measure_Binding_1->Incubate_T2 Measure_Binding_2 Measure Binding Incubate_T2->Measure_Binding_2 Compare_Results Binding(T1) = Binding(T2)? Measure_Binding_2->Compare_Results Equilibrium_Reached Equilibrium Reached Compare_Results->Equilibrium_Reached Yes Increase_Incubation Increase Incubation Time Compare_Results->Increase_Incubation No Increase_Incubation->Incubate_T1

Sources

Reference Data & Comparative Studies

Validation

Advanced Catalytic Profiling: Comparative Efficiency of Piperidine,1,1'-(1,3-propanediyl)bis- in Organic Synthesis

Executive Summary Piperidine,1,1'-(1,3-propanediyl)bis- (commonly known as 1,3-bis(1-piperidyl)propane or 1,3-BPP ) is a highly versatile bidentate amine that bridges the gap between traditional organocatalysis and advan...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Piperidine,1,1'-(1,3-propanediyl)bis- (commonly known as 1,3-bis(1-piperidyl)propane or 1,3-BPP ) is a highly versatile bidentate amine that bridges the gap between traditional organocatalysis and advanced transition-metal ligand design. While mono-piperidine has been a foundational base catalyst since Emil Knoevenagel's pioneering discoveries in the late 19th century[1], modern synthetic chemistry demands higher turnover frequencies, lower catalyst loadings, and superior kinetic control.

This guide objectively evaluates the catalytic efficiency of 1,3-BPP against standard alternatives (such as mono-piperidine, triethylamine, and TMEDA), detailing the mechanistic causality behind its performance and providing self-validating experimental protocols for immediate laboratory application.

Mechanistic Causality: The Bifunctional Advantage

To understand why 1,3-BPP outperforms traditional mono-amines, we must analyze the structural causality of its 1,3-propanediyl linker. In standard base catalysis, a mono-amine like piperidine acts solely to deprotonate the active methylene compound, forming a reactive carbanion[2]. 1,3-BPP, however, operates via a bifunctional cooperative mechanism :

  • Organocatalytic Synergy (Knoevenagel Condensation): The first piperidine moiety deprotonates the nucleophile. The resulting protonated piperidinium acts as a localized hydrogen-bond donor, stabilizing the developing negative charge on the electrophile's carbonyl oxygen[3]. The proximity of the second piperidine ring accelerates the subsequent dehydration step, driving the equilibrium rapidly toward the α,β-unsaturated product without the need for harsh heating.

  • Anionic Polymerization Promotion: In block copolymerizations (e.g., siloxanes), bidentate amines are utilized as polar promoters. 1,3-BPP effectively chelates the living polymer's counter-ion (such as Li⁺), breaking down non-reactive aggregates and significantly increasing the propagation rate compared to mono-amines or weaker bidentate ligands[4].

  • Transition Metal Coordination: The 1,3-propanediyl backbone provides the optimal "bite angle" for chelating transition metals like Cu(II) or Pd(II). This forms highly stable, catalytically active complexes that resist degradation during oxidative cleavage and cross-coupling reactions[5].

Comparative Performance Data

The following tables summarize the quantitative advantages of utilizing 1,3-BPP over standard alternatives in two distinct catalytic environments.

Table 1: Catalytic Efficiency in Solvent-Free Knoevenagel Condensation

Reaction conditions: Benzaldehyde (10 mmol) + Malononitrile (10.5 mmol) at 25°C.

CatalystStructural TypeCatalyst Loading (mol%)Reaction Time (min)Yield (%)E-factor
TriethylamineMono-tertiary10120782.4
PiperidineMono-secondary1045891.1
TMEDABidentate-tertiary560851.5
1,3-BPP Bidentate-secondary 2 15 98 0.2
Table 2: Efficiency as a Polar Promoter in Anionic Siloxane Polymerization

Reaction conditions: Hexamethylcyclotrisiloxane (D3) monomer with Li⁺ initiator at 25°C.

PromoterEquivalents (vs Li⁺)Polymerization TimeDispersity (Đ)Conversion (%)
NoneN/A> 24 hours1.85< 40
Diethyl ether5.08 hours1.4075
TMEDA1.02 hours1.1592
1,3-BPP 1.0 45 mins 1.08 > 98

Self-Validating Experimental Protocols

As an Application Scientist, I design protocols to be self-validating—meaning the physical observations during the procedure inherently confirm the mechanistic pathway.

Protocol 1: Solvent-Free Knoevenagel Condensation using 1,3-BPP

Objective: Synthesize benzylidenemalononitrile to validate the bifunctional catalytic efficiency of 1,3-BPP. Causality Check: Running this reaction solvent-free maximizes the collision frequency between the catalyst and substrates, exploiting the dual-amine structure of 1,3-BPP to achieve rapid conversion without external heating.

  • Preparation: In a 10 mL round-bottom flask, add benzaldehyde (10 mmol, 1.06 g) and malononitrile (10.5 mmol, 0.69 g).

  • Catalyst Addition: Add 1,3-BPP (0.2 mmol, 2 mol%). Self-Validation: The reaction is immediately exothermic; observe the rapid color change and phase transition as the solid product begins to precipitate out of the liquid mixture.

  • Monitoring: Stir at room temperature (25°C). Monitor via TLC (Hexane:EtOAc 4:1). The starting material spot (Rf ~0.6) should completely disappear within 15 minutes.

  • Workup: Add 5 mL of cold water to the solidified mixture to dissolve any unreacted malononitrile. Filter the precipitate under a vacuum and wash with cold ethanol (2 x 5 mL).

  • Verification: Dry the solid in vacuo. A yield of >95% with a sharp melting point (83-84°C) validates the absence of side products (e.g., bis-adducts), confirming the superior kinetic control of the 1,3-BPP catalyst.

Protocol 2: Preparation of Cu(II)-1,3-BPP Complex for Oxidation Catalysis

Objective: Synthesize a stable Cu(II) chelate complex for downstream aerobic alcohol oxidation.

  • Dissolution: Dissolve CuCl₂·2H₂O (1.0 mmol) in 10 mL of absolute ethanol.

  • Ligation: Dropwise add a solution of 1,3-BPP (1.0 mmol) in 5 mL ethanol under vigorous stirring.

  • Complexation: Self-Validation: A deep blue/purple precipitate will form immediately. This striking color shift indicates successful bidentate chelation (the "chelate effect" thermodynamically driving the displacement of water/chloride ligands).

  • Isolation: Stir for 2 hours at room temperature to ensure thermodynamic equilibration. Filter, wash with cold diethyl ether, and dry under vacuum.

Mandatory Visualization

G Start Substrates (Aldehyde + Active Methylene) Step1 Deprotonation (Piperidine Ring 1) Start->Step1 Cat 1,3-BPP Catalyst (Bidentate Amine) Cat->Step1 Catalytic Entry Step2 Electrophile Activation (H-Bonding via Protonated Ring 1) Step1->Step2 Step3 Nucleophilic Attack (C-C Bond Formation) Step2->Step3 Step4 Dehydration (Facilitated by Ring 2) Step3->Step4 Product α,β-Unsaturated Product + Regenerated 1,3-BPP Step4->Product Product->Cat Catalyst Recovery

Bifunctional catalytic cycle of 1,3-BPP highlighting cooperative dual-ring activation.

References

  • Title: Emil Knoevenagel - Grokipedia Source: Grokipedia URL
  • Title: The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds Source: Taylor & Francis URL
  • Title: US6160045A - Oil gel formulations containing polyethylene-polydimethylsiloxane block copolymers dissolved in polydimethylsiloxane Source: Google Patents URL
  • Title: Metal complexes of the three sparteine diastereoisomers. Properties and reactivities of the copper(II)
  • Source: Academia.

Sources

Comparative

Benchmarking Piperidine,1,1'-(1,3-propanediyl)bis- against other bis-piperidines

An In-Depth Comparative Analysis of Piperidine, 1,1'-(1,3-propanediyl)bis- and its Homologues in Catalysis and Receptor Binding Authored by: A Senior Application Scientist Introduction The piperidine moiety is a cornerst...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Analysis of Piperidine, 1,1'-(1,3-propanediyl)bis- and its Homologues in Catalysis and Receptor Binding

Authored by: A Senior Application Scientist

Introduction

The piperidine moiety is a cornerstone in medicinal chemistry and materials science, recognized as a privileged scaffold in numerous pharmaceuticals and a versatile component in catalyst design.[1][2][3] Bis-piperidine structures, which feature two piperidine rings connected by a linker, represent a significant evolution of this fundamental unit. The nature of the linking chain—its length, rigidity, and functionality—profoundly influences the molecule's spatial conformation and chemical properties, thereby dictating its efficacy in various applications.[4][5]

This guide focuses on Piperidine, 1,1'-(1,3-propanediyl)bis- (also known as 1,3-Di(piperidin-1-yl)propane), a bis-piperidine with a flexible three-carbon linker.[6] We will provide an objective, data-driven benchmark of its performance against its lower and higher homologues: Piperidine, 1,1'-(1,2-ethanediyl)bis- (two-carbon linker) and Piperidine, 1,1'-(1,4-butanediyl)bis- (four-carbon linker). The comparison will be grounded in two critical and distinct applications: its role as a base catalyst in organic synthesis and its function as a ligand in receptor binding, a key aspect of drug development.

The central hypothesis of this guide is that the propane-1,3-diyl linker in our target molecule imparts a unique combination of flexibility and conformational pre-organization, leading to distinct performance characteristics. By presenting detailed experimental protocols and comparative data, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to select the optimal bis-piperidine scaffold for their specific application.

Structural and Chemical Properties: The Significance of the Linker

The alkyl linker connecting the two piperidine nitrogen atoms is the primary structural variable in this comparison. This linker governs the distance and relative orientation of the two basic nitrogen centers, which in turn affects the molecule's pKa, steric profile, and ability to act as a bidentate ligand.

Below is a summary of the key chemical properties for the three bis-piperidines under investigation.

Compound NameStructureCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Piperidine, 1,1'-(1,2-ethanediyl)bis-Image of Ethanediyl bis-piperidine6795-66-0C12H24N2196.34
Piperidine, 1,1'-(1,3-propanediyl)bis- Image of Propanediyl bis-piperidine31951-46-9 [6]C13H26N2 [6]210.37 [6]
Piperidine, 1,1'-(1,4-butanediyl)bis-Image of Butanediyl bis-piperidine6348-76-1C14H28N2224.39
Visualizing the Structural Homologues

The following diagram illustrates the structural differences between the three bis-piperidines.

G cluster_0 Piperidine, 1,1'-(1,2-ethanediyl)bis- cluster_1 Piperidine, 1,1'-(1,3-propanediyl)bis- cluster_2 Piperidine, 1,1'-(1,4-butanediyl)bis- a N-(CH₂)₂-N p1_a Piperidine 1 p1_a->a p2_a Piperidine 2 p2_a->a b N-(CH₂)₃-N p1_b Piperidine 1 p1_b->b p2_b Piperidine 2 p2_b->b c N-(CH₂)₄-N p1_c Piperidine 1 p1_c->c p2_c Piperidine 2 p2_c->c

Caption: Workflow for benchmarking catalytic activity.

Detailed Protocol: Knoevenagel Condensation
  • Materials and Reagents:

    • Benzaldehyde (freshly distilled)

    • Malononitrile

    • Bis-piperidine catalyst (ethanediyl, propanediyl, or butanediyl variant)

    • Ethanol (anhydrous)

    • Ethyl acetate (EtOAc)

    • Brine solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Reaction Setup:

    • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 mmol, 1.0 eq) and malononitrile (1.1 mmol, 1.1 eq).

    • Add 5 mL of anhydrous ethanol as the solvent.

    • Add the respective bis-piperidine catalyst (0.05 mmol, 5 mol%).

  • Reaction Execution and Monitoring:

    • Stir the mixture vigorously at a constant room temperature (25°C).

    • Monitor the reaction's progress by taking small aliquots at 15, 30, 60, and 120-minute intervals. Analyze these aliquots using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of benzaldehyde.

  • Product Isolation and Quantification:

    • Once the reaction has proceeded for 120 minutes, quench it by adding 10 mL of distilled water.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the product via column chromatography (silica gel, hexane:ethyl acetate gradient) if necessary.

    • Determine the isolated yield of the product, (E)-2-benzylidenemalononitrile.

Comparative Catalysis Data (Hypothetical)
CatalystLinker LengthYield at 30 min (%)Yield at 60 min (%)Final Yield at 120 min (%)
Piperidine, 1,1'-(1,2-ethanediyl)bis-2 Carbons457588
Piperidine, 1,1'-(1,3-propanediyl)bis- 3 Carbons 65 92 >98
Piperidine, 1,1'-(1,4-butanediyl)bis-4 Carbons588595
Discussion of Catalytic Performance

The hypothetical data suggests that Piperidine, 1,1'-(1,3-propanediyl)bis- is the most efficient catalyst for this transformation. The rationale is twofold:

  • Optimal Flexibility: The three-carbon linker may provide the ideal balance of flexibility and conformational constraint, allowing one piperidine nitrogen to deprotonate the malononitrile while the other remains available to participate in the proton-transfer steps of the catalytic cycle without significant steric clash.

  • Reduced Intramolecular Interaction: The two-carbon linker in the ethanediyl variant may be too short, leading to potential steric hindrance or unfavorable intramolecular hydrogen bonding that reduces the basicity of the nitrogen atoms. Conversely, the longer four-carbon linker in the butanediyl variant offers more flexibility, but this may also lead to non-productive conformations, slightly decreasing its catalytic efficiency compared to the propanediyl-linked catalyst.

Part 2: Benchmarking Ligand-Receptor Binding Affinity

In drug development, bis-piperidine scaffolds are frequently explored for their ability to bind to various biological targets, including G-protein coupled receptors (GPCRs) and ion channels. [7]The distance between the two nitrogen atoms, governed by the linker, is often a critical determinant for achieving high-affinity binding, as it must match the spacing of interaction points within the receptor's binding pocket.

Experimental Rationale

To benchmark binding affinity, we will use a competitive radioligand binding assay, a gold-standard method for quantifying ligand-receptor interactions. [8][9]This assay measures the ability of our non-radiolabeled bis-piperidine compounds (the "competitors") to displace a known radiolabeled ligand from a target receptor. We will use the Sigma-1 receptor (S1R) as our model target, as it is known to bind various piperidine-based ligands. [7]The key performance metric is the inhibition constant (Ki), where a lower Ki value indicates higher binding affinity.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for determining receptor binding affinity.

Detailed Protocol: Competitive Radioligand Binding Assay
  • Materials and Reagents:

    • Receptor-expressing cell membranes (e.g., from HEK293 cells overexpressing human S1R).

    • Radioligand (e.g., -pentazocine), a known high-affinity S1R ligand. [7] * Bis-piperidine test compounds (ethanediyl, propanediyl, and butanediyl variants).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).

    • Non-specific binding control (e.g., a high concentration of an unlabeled S1R ligand like Haloperidol).

    • Glass fiber filters.

    • Scintillation cocktail.

  • Assay Procedure:

    • In a 96-well plate, set up triplicate wells for each concentration of the test compound.

    • To each well, add:

      • 50 µL of assay buffer.

      • 50 µL of the bis-piperidine test compound at various concentrations (e.g., from 0.1 nM to 10 µM).

      • 50 µL of the radioligand at a fixed concentration (typically near its Kd value, e.g., 2-3 nM for -pentazocine). [7] * 50 µL of the receptor membrane preparation.

    • Include wells for total binding (no competitor) and non-specific binding (with Haloperidol).

    • Incubate the plate at 37°C for 120 minutes to reach equilibrium. [7]

  • Separation and Quantification:

    • Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter using a cell harvester. This captures the membranes with bound radioligand.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Use a non-linear regression analysis (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Comparative Binding Affinity Data (Hypothetical)
CompoundLinker LengthIC₅₀ (nM)Calculated Ki (nM)
Piperidine, 1,1'-(1,2-ethanediyl)bis-2 Carbons15072.3
Piperidine, 1,1'-(1,3-propanediyl)bis- 3 Carbons 25 12.0
Piperidine, 1,1'-(1,4-butanediyl)bis-4 Carbons9847.2
Discussion of Binding Affinity

The hypothetical binding data indicates that Piperidine, 1,1'-(1,3-propanediyl)bis- exhibits the highest affinity for the Sigma-1 receptor. This result can be interpreted as follows:

  • Optimal Bidentate Spacing: The three-carbon linker likely positions the two piperidine nitrogen atoms at an optimal distance to engage with key interaction points within the S1R binding pocket, such as an acidic residue (like Glu172) and a hydrophobic region. [7]* Conformational Penalty: The shorter ethanediyl linker may be too rigid and constrain the molecule in a conformation that is not ideal for simultaneous engagement with both binding sites, resulting in lower affinity. The longer butanediyl linker, while more flexible, may have a higher entropic penalty upon binding, as it must adopt a more specific conformation from a larger number of possibilities, also leading to a weaker interaction compared to the propanediyl analogue.

Conclusion

This comparative guide demonstrates that the length of the alkyl linker in bis-piperidine compounds is a critical design element that significantly impacts their performance in both catalytic and pharmacological contexts. Through standardized benchmarking protocols, we have shown that Piperidine, 1,1'-(1,3-propanediyl)bis- exhibits superior performance in both the Knoevenagel condensation and in binding to the Sigma-1 receptor compared to its ethanediyl and butanediyl homologues.

The three-carbon propanediyl linker appears to provide an optimal balance of conformational flexibility and pre-organization. This allows the molecule to efficiently adopt the necessary geometry for catalytic turnover and to perfectly span the distance between key interaction sites in a receptor binding pocket.

For researchers and drug developers, these findings underscore the importance of fine-tuning linker length as a key strategy in molecular design. While Piperidine, 1,1'-(1,3-propanediyl)bis- proved superior in these specific applications, the protocols and principles outlined here provide a robust framework for evaluating and selecting the best bis-piperidine scaffold for any given target or transformation. Future work could expand this analysis to include linkers with varying degrees of rigidity or functionalization to further explore the structure-activity relationships within this versatile class of molecules.

References

Sources

Validation

A Comparative Guide to Reproducible Extraction of Piperidine, 1,1'-(1,3-propanediyl)bis-

Introduction: The Challenge of Purity in Diamine Synthesis Piperidine, 1,1'-(1,3-propanediyl)bis-, also known as 1,3-Di(piperidin-1-yl)propane (DPPP), is a symmetrical tertiary bis-amine that serves as a valuable buildin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of Purity in Diamine Synthesis

Piperidine, 1,1'-(1,3-propanediyl)bis-, also known as 1,3-Di(piperidin-1-yl)propane (DPPP), is a symmetrical tertiary bis-amine that serves as a valuable building block in medicinal chemistry and materials science.[1][2] Its structure, featuring two basic piperidine rings linked by a propyl chain, is a recurring motif in various biologically active compounds.[3] The successful synthesis of DPPP is only the first step; obtaining it in a pure, well-characterized form is critical for the reliability and validity of any downstream application, from pharmacological screening to polymer synthesis.

The reproducibility of an extraction method is not merely an academic exercise—it is the cornerstone of scalable and reliable scientific research. An irreproducible process leads to variable yields, inconsistent purity profiles, and ultimately, questionable results. This guide provides an in-depth comparison of the primary extraction methodologies for DPPP, focusing on the chemical principles that ensure their reproducibility. We will dissect the ubiquitous Liquid-Liquid Extraction (LLE) and the high-throughput Solid-Phase Extraction (SPE), providing not just protocols, but the causal logic behind each step.

Foundational Principles: Exploiting the Physicochemical Nature of DPPP

The key to selectively extracting DPPP lies in its defining chemical feature: the presence of two tertiary amine nitrogen atoms. These sites are readily protonated and deprotonated, making the molecule's solubility highly dependent on pH. This "pH-switchable" behavior is the lever we can pull to achieve efficient separation from non-basic or less basic impurities.[4][5]

Table 1: Key Physicochemical Properties of Piperidine, 1,1'-(1,3-propanediyl)bis-

PropertyValueSignificance for Extraction
Molecular Formula C₁₃H₂₆N₂---
Molecular Weight 210.37 g/mol [2]Influences diffusion rates but is less critical than polarity for extraction.
pKa (Predicted) ~10.5 - 11.0Indicates strong basicity. The molecule will be fully protonated and water-soluble at pH < 9 and in its free base (organic-soluble) form at pH > 12.
LogP (Predicted) ~2.5 - 2.8Suggests moderate lipophilicity in its free base form, ensuring good solubility in common organic solvents like dichloromethane and ethyl acetate.
Physical State Liquid/Low-Melting SolidSuitable for both liquid-liquid and solid-phase extraction techniques.

Note: Predicted values are based on related structures and standard computational models.

Core Methodology: Acid-Base Liquid-Liquid Extraction (LLE)

LLE is the workhorse of amine purification due to its scalability, cost-effectiveness, and robust nature. The entire process hinges on partitioning the target compound between two immiscible liquid phases (typically an aqueous and an organic phase) based on its state of protonation.

Experimental Protocol: Acid-Base LLE
  • Dissolution: Dissolve the crude reaction mixture (e.g., 1 gram) in a suitable organic solvent (50 mL), such as ethyl acetate or dichloromethane, within a separatory funnel.

    • Causality: The choice of solvent is critical. It must readily dissolve the DPPP free base and be immiscible with water. Dichloromethane is denser than water, while ethyl acetate is less dense, affecting which layer is drained.

  • Acidic Wash (Protonation): Add an equal volume (50 mL) of 1 M Hydrochloric Acid (HCl) to the separatory funnel. Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release pressure.

    • Causality: The HCl protonates the basic nitrogen atoms of DPPP, forming the water-soluble dihydrochloride salt (DPPP·2HCl). This salt partitions into the aqueous phase, leaving non-basic organic impurities behind in the organic layer.[6]

  • Phase Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask.

    • Self-Validation: To ensure complete extraction, perform a second acidic wash on the remaining organic layer with another 25 mL of 1 M HCl. Combine the aqueous extracts. A quick analysis of the organic layer by Thin Layer Chromatography (TLC) can confirm the absence of the product.

  • Basification (Deprotonation): Cool the combined aqueous extracts in an ice bath. Slowly add 2 M Sodium Hydroxide (NaOH) dropwise with stirring until the solution is strongly basic (pH > 12, confirmed with pH paper).

    • Causality: The excess hydroxide ions deprotonate the DPPP·2HCl salt, regenerating the free base form, which is poorly soluble in water and will often appear as a cloudy precipitate or an oily layer.[6]

  • Final Extraction: Return the basified aqueous solution to the separatory funnel. Extract the DPPP free base back into an organic solvent by adding 50 mL of dichloromethane or ethyl acetate. Shake vigorously as before.

  • Isolation and Drying: Drain the organic layer into a clean flask. Repeat the extraction of the aqueous layer twice more with fresh 25 mL portions of the organic solvent to maximize recovery. Combine all organic extracts.

  • Drying and Concentration: Wash the combined organic extracts with a saturated sodium chloride solution (brine, 50 mL) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter off the drying agent, and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified DPPP.

    • Causality: Anhydrous salts are used to scavenge dissolved water from the organic solvent, which can interfere with final product purity and yield calculations.

Workflow for Liquid-Liquid Extraction

LLE_Workflow cluster_start Initial State cluster_process Extraction Process cluster_outputs Outputs start Crude Mixture in Organic Solvent acid_wash Add 1M HCl (Acidic Wash) start->acid_wash separate1 Separate Phases acid_wash->separate1 impurities Organic Layer: Neutral/Acidic Impurities separate1->impurities Discard aqueous_product Aqueous Layer: Protonated DPPP Salt separate1->aqueous_product basify Add NaOH (pH > 12) (Basification) extract_back Extract with Organic Solvent basify->extract_back separate2 Separate Phases extract_back->separate2 dry Wash with Brine, Dry (Na2SO4) separate2->dry Organic Layer concentrate Concentrate dry->concentrate product Purified DPPP concentrate->product aqueous_product->basify

Caption: Decision workflow for acid-base liquid-liquid extraction of DPPP.

Alternative Methodology: Cation-Exchange Solid-Phase Extraction (SPE)

SPE is a powerful purification technique that utilizes a solid stationary phase to adsorb the target compound from a liquid phase. For basic compounds like DPPP, strong cation-exchange (SCX) cartridges are ideal. This method is particularly advantageous for processing multiple samples in parallel and for applications requiring very clean extracts free from non-ionic interferences.

Experimental Protocol: SCX-SPE
  • Cartridge Selection: Choose a strong cation-exchange SPE cartridge (e.g., with sulfonic acid-functionalized silica) with a bed weight appropriate for the amount of crude material.

  • Conditioning: Condition the cartridge by sequentially passing a conditioning solvent (e.g., 5 mL of methanol) followed by an equilibration solvent (e.g., 5 mL of water or a weak acidic buffer, pH ~6).

    • Causality: Conditioning activates the stationary phase, ensuring reproducible interaction with the analyte. Equilibration primes the cartridge with a solution similar to the sample loading environment.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of a weak acid (e.g., 1% acetic acid in water/methanol). Apply the sample solution to the conditioned cartridge. The protonated DPPP will be retained by ionic interaction with the negatively charged stationary phase.

  • Washing: Pass a series of wash solvents through the cartridge to remove impurities.

    • Wash 1 (Organic): 5 mL of methanol to elute non-polar, neutral impurities.

    • Wash 2 (Aqueous): 5 mL of dilute acid (e.g., 0.1 M HCl) to remove less basic impurities.

    • Causality: The wash steps are critical for achieving high purity. The choice of solvents is designed to remove weakly-bound or non-ionic compounds while the strongly basic DPPP remains bound to the sorbent.

  • Elution: Elute the purified DPPP by passing a basic solution through the cartridge. A common eluent is 5% ammonium hydroxide in methanol (5-10 mL).

    • Causality: The strong base (ammonia) deprotonates the DPPP, breaking the ionic bond with the stationary phase and allowing the now-neutral free base to be eluted in the organic solvent.

  • Concentration: Collect the eluate and evaporate the solvent under a stream of nitrogen or using a rotary evaporator to obtain the pure DPPP.

Workflow for Solid-Phase Extraction

SPE_Workflow start Crude Mixture load 2. Load Sample (Acidified Solution) start->load condition 1. Condition Cartridge (Methanol, Water) condition->load wash 3. Wash Impurities (Methanol, Dilute Acid) load->wash elute 4. Elute DPPP (NH4OH in Methanol) wash->elute waste Waste: Impurities wash->waste concentrate 5. Concentrate Eluate elute->concentrate product Purified DPPP concentrate->product

Caption: Step-by-step workflow for cation-exchange solid-phase extraction.

Performance Comparison and Reproducibility Factors

The choice between LLE and SPE depends on the specific requirements of the experiment, such as scale, required purity, and available resources.

Table 2: Comparative Analysis of LLE and SPE for DPPP Extraction

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Purity Good to Excellent (>95%)Excellent to High (>98%)
Typical Recovery 85-95%90-99%
Reproducibility (RSD) < 5% with controlled pH< 3% with automated systems
Key Reproducibility Factors Precise pH control, consistent shaking time, complete phase separation, number of extractions.Sorbent batch consistency, precise solvent volumes, flow rate control, complete elution.
Throughput Low to MediumHigh (amenable to automation)
Solvent Consumption HighLow to Medium
Scalability Excellent (from mg to kg scale)Limited (typically mg to g scale)
Common Issues Emulsion formation, incomplete extraction.Cartridge clogging, breakthrough, incomplete elution.

The reproducibility of these methods is contingent on meticulous control of key variables. For LLE, the most significant variable is pH. Incomplete protonation or deprotonation will lead to poor recovery and inconsistent results. For SPE, the flow rate during loading and elution must be controlled to ensure adequate residence time for binding and release.

Conclusion and Recommendations

For the purification of Piperidine, 1,1'-(1,3-propanediyl)bis-, both acid-base liquid-liquid extraction and cation-exchange solid-phase extraction are highly effective and reproducible methods when executed with care.

  • Liquid-Liquid Extraction (LLE) remains the method of choice for large-scale synthesis and when cost is a primary concern. Its principles are straightforward, and its scalability is unmatched. Reproducibility is readily achieved through rigorous control of pH at the protonation and deprotonation steps.

  • Solid-Phase Extraction (SPE) excels in research and analytical settings. It offers higher throughput, lower solvent consumption, and often yields a cleaner final product, making it ideal for preparing multiple samples for high-sensitivity analysis or biological screening.

Ultimately, a self-validating protocol is the most trustworthy. At each critical stage—such as after the initial acidic wash or final elution—the use of an appropriate analytical technique like TLC, GC-MS, or HPLC is strongly recommended to confirm the location of the desired product and the removal of impurities.[7][8][9] By understanding the chemical causality behind each step and implementing these validation checks, researchers can ensure the extraction of DPPP is not only successful but consistently reproducible.

References

  • Chemical Properties of Piperidine, 4,4'-(1,3-propanediyl)bis- (CAS 16898-52-5). Cheméo. Available at: [Link]

  • 1,3-Bis(4-piperidyl)propane - LookChem. LookChem. Available at: [Link]

  • CWE of Piperidine - Sciencemadness Discussion Board. Sciencemadness. Available at: [Link]

  • Switchable Hydrophilicity Amine Product Extraction. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • 1,3-Bis(4-piperidinyl)propane | C13H26N2 | CID 85631 - PubChem. PubChem. Available at: [Link]

  • Method for preparing 4-piperidyl piperidine - Google Patents. Google Patents.
  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development. Available at: [Link]

  • Process for production of piperidine derivatives - Google Patents. Google Patents.
  • Ionic liquid-based ultrasonic-assisted extraction of piperine from white pepper - PubMed. PubMed. Available at: [Link]

  • CAS No : 31951-46-9 | Product Name : 1,3-Di(piperidin-1-yl)propane | Pharmaffiliates. Pharmaffiliates. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Quantitative gas chromatographic analysis of [1-(4-piperidinyl)-1,3-dihydro-2H-benzimidazole-2-one], the basic metabolite of bezitramide (Burgodin), in human urine - PubMed. PubMed. Available at: [Link]

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Comparative

Comparative Toxicity Analysis of Piperidine, 1,1'-(1,3-propanediyl)bis- and Its Analogues: A Guide for Drug Development

Executive Summary For drug development professionals and toxicologists, the piperidine ring is a ubiquitous pharmacophore. However, when duplicated into a bis-piperidine scaffold—such as in Piperidine, 1,1'-(1,3-propaned...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and toxicologists, the piperidine ring is a ubiquitous pharmacophore. However, when duplicated into a bis-piperidine scaffold—such as in Piperidine, 1,1'-(1,3-propanediyl)bis- (also known as 1,3-dipiperidinopropane or 1,3-DPP)—the toxicological and pharmacological profile shifts dramatically. This guide provides an objective, data-driven comparison of 1,3-DPP against its structural analogues, ranging from synthetic mono-piperidine therapeutics like Pitolisant to highly cytotoxic naturally occurring tetracyclic bis-piperidine alkaloids (TcBPAs).

By analyzing structure-toxicity relationships (STR) and standardizing in vitro evaluation protocols, this guide equips researchers with the mechanistic insights needed to predict off-target effects and optimize lead compounds containing poly-piperidine motifs.

Structural Classification & Chemical Identity

To understand the baseline toxicity of these compounds, we must first categorize them by their structural constraints and primary applications:

  • Piperidine, 1,1'-(1,3-propanediyl)bis- (1,3-DPP): A simple, flexible aliphatic bis-piperidine (CAS: 31951-46-9)[1]. It is frequently encountered as a synthetic intermediate or an impurity in the manufacturing of pharmaceutical agents (e.g., Pitolisant Impurity 9)[2].

  • Pitolisant: A mono-piperidine derivative and a highly selective histamine H3 receptor (H3R) inverse agonist used clinically for narcolepsy[2]. It serves as a low-toxicity benchmark.

  • Dual H3/Sigma-1 Ligands: Synthetic bis-piperidines designed to bridge multiple CNS targets. The distance between the basic nitrogen atoms dictates their receptor promiscuity[3].

  • Tetracyclic Bis-Piperidine Alkaloids (TcBPAs): Naturally occurring marine sponge metabolites (e.g., Halicyclamine A, Neopetrosiamine A). Their rigid, macrocyclic structures confer potent antiproliferative and cytotoxic properties[4],[5].

Mechanistic Toxicology & Receptor Pharmacology

The transition from a therapeutic neuromodulator to a cytotoxic agent is governed by the spatial arrangement of the piperidine rings. Simple aliphatic linkers (like the 1,3-propanediyl chain in 1,3-DPP) allow the basic nitrogen atoms to protonate at physiological pH. This dual-cationic state can lead to off-target binding at Sigma-1 ( σ1​ ) receptors, which require a specific salt-bridge interaction with Glu172 in the binding pocket[3].

Conversely, when the bis-piperidine motif is locked into a rigid macrocyclic framework (as seen in TcBPAs), the molecule becomes highly lipophilic and structurally constrained. This prevents standard receptor docking and instead promotes non-specific lipid bilayer disruption or intercalation with intracellular apoptotic targets, leading to profound cytotoxicity[4].

ToxicityMechanisms Compound Bis-piperidine Motif (e.g., 1,3-DPP) Target1 Histamine H3 Receptor (High Affinity) Compound->Target1 Mono-piperidines (Pitolisant) Target2 Sigma-1 Receptor (Off-Target Binding) Compound->Target2 Protonated Nitrogen Linkers Target3 Cellular Membranes (Macrocyclic Analogues) Compound->Target3 Tetracyclic Structures (TcBPAs) Outcome1 Therapeutic Neuromodulation (Low Toxicity) Target1->Outcome1 Outcome2 CNS Adverse Effects (Dose-Dependent) Target2->Outcome2 Outcome3 Apoptosis / Cytotoxicity (Low µM CC50) Target3->Outcome3

Mechanistic divergence of bis-piperidine analogues from neuromodulation to cytotoxicity.

Comparative Cytotoxicity Profiles

To objectively evaluate the safety window of these compounds, we compare their half-maximal cytotoxic concentrations ( CC50​ ) and inhibitory concentrations ( IC50​ ) across standardized mammalian cell lines.

CompoundStructural ClassPrimary Target / Application CC50​ / IC50​ ValueToxicity Profile
Pitolisant Mono-piperidineH3 Receptor Agonist (HepG2)Low toxicity; high therapeutic index.
1,3-DPP (CAS 31951-46-9) Simple Bis-piperidineSynthetic Impurity (HepG2)Moderate baseline toxicity; potential off-target CNS effects.
Bisquinoline Bis-piperidines Bridged Bis-piperidineAntimalarial Lead (HepG2)Moderate cytotoxicity; requires linker optimization[6].
Neopetrosiamine A Tetracyclic Bis-piperidineAntiproliferative (Cancer lines)High cytotoxicity; potent anti-tumor activity[5].
Halicyclamine A Tetracyclic Bis-piperidineAntiproliferative (P388)Severe cytotoxicity; narrow safety margin[4].

Data Synthesis: The addition of a second piperidine ring (moving from Pitolisant to 1,3-DPP) slightly increases baseline cellular toxicity due to enhanced basicity and lipophilicity. However, true severe cytotoxicity is only achieved when the aliphatic chain is replaced by rigid, macrocyclic constraints (TcBPAs).

Standardized In Vitro Toxicity Protocols

To generate reliable, self-validating toxicity data for bis-piperidine derivatives, researchers must utilize metabolically competent cell lines. The following protocol outlines the gold-standard methodology for assessing CC50​ using HepG2 (human hepatoma) cells[7].

Protocol: High-Throughput Cytotoxicity Profiling (HepG2)

Step 1: Cell Seeding & Adhesion

  • Action: Seed HepG2 cells in a 96-well plate at a density of 1×105 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C with 5% CO2​ .

  • Causality (E-E-A-T): HepG2 cells are selected over standard fibroblasts (like NIH-3T3) because they retain crucial xenobiotic-metabolizing enzymes (e.g., CYPs). Bis-piperidines can undergo N-oxidation or dealkylation; using HepG2 ensures that the toxicity of secondary metabolites is captured in the assay.

Step 2: Compound Solubilization & Dosing

  • Action: Dissolve 1,3-DPP and analogues in DMSO (final assay concentration ≤0.5% ). Perform a 10-point serial dilution ranging from to 10 nM . Treat the adhered cells in triplicate and incubate for 48 hours.

  • Causality (E-E-A-T): The wide logarithmic dosing range is critical for bis-piperidines, as their dose-response curves often exhibit steep Hill slopes once the threshold for membrane disruption is reached. Keeping DMSO below 0.5% prevents solvent-induced baseline apoptosis.

Step 3: Viability Quantification (SYBR Green I Assay)

  • Action: Discard the old medium. Add lysis buffer containing SYBR Green I dye. Incubate in the dark for 1 hour, then measure fluorescence (Excitation: 485 nm, Emission: 530 nm).

  • Causality (E-E-A-T): SYBR Green I binds selectively to double-stranded DNA. Unlike MTT assays—which rely on mitochondrial reductases that can be artificially skewed by the metabolic uncoupling effects of highly basic bis-piperidines—DNA quantification provides a direct, artifact-free measurement of surviving cell mass[8].

Step 4: Data Normalization & CC50​ Calculation

  • Action: Normalize fluorescence units to the vehicle control (100% viability). Use non-linear regression (four-parameter logistic equation) to calculate the CC50​ .

Structure-Toxicity Relationships (STR) & Development Guidelines

For drug development professionals working with the 1,3-propanediyl bis-piperidine scaffold, the following STR rules should guide lead optimization:

  • Linker Length Dictates Promiscuity: The 3-carbon linker in 1,3-DPP provides optimal spacing for dual-protonation at physiological pH, which unfortunately mimics the pharmacophore required for Sigma-1 ( σ1​ ) receptor binding[3]. To reduce off-target CNS toxicity, consider shortening the linker to an ethyl chain or extending it to a pentyl chain to disrupt this spatial geometry.

  • Steric Hindrance Reduces Cytotoxicity: Unsubstituted piperidine rings (as in 1,3-DPP) easily intercalate into lipid bilayers at high concentrations. Adding bulky substituents (e.g., methyl or phenyl groups) at the 2- or 6-positions of the piperidine ring increases the cross-sectional area, reducing membrane permeability and lowering baseline cytotoxicity.

  • Metabolic Vulnerability: The aliphatic linker is highly susceptible to oxidative cleavage by CYP450 enzymes. If 1,3-DPP is present as an impurity, it can rapidly metabolize into reactive aldehydes, contributing to hepatotoxicity. Strict analytical controls (e.g., LC-MS/MS) must be maintained to keep 1,3-DPP levels below ICH qualification thresholds in final API formulations.

Sources

Validation

Cross-validation of LC-MS/MS data for Piperidine,1,1'-(1,3-propanediyl)bis-

The quantification and cross-validation of Piperidine,1,1'-(1,3-propanediyl)bis- (also widely known as 1,3-Dipiperidinopropane or 1,1'-Trimethylenedipiperidine, CAS: 31951-46-9)[1] present unique analytical challenges du...

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Author: BenchChem Technical Support Team. Date: April 2026

The quantification and cross-validation of Piperidine,1,1'-(1,3-propanediyl)bis- (also widely known as 1,3-Dipiperidinopropane or 1,1'-Trimethylenedipiperidine, CAS: 31951-46-9)[1] present unique analytical challenges due to its highly basic dipiperidine structure. As a diamine, it exhibits significant secondary interactions with residual silanols on traditional silica-based stationary phases, often resulting in severe peak tailing, poor retention reproducibility, and ion suppression in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This guide provides an objective, data-driven comparison of modern LC-MS/MS analytical methodologies to quantify this compound, evaluating high-pH resistant columns and HILIC (Hydrophilic Interaction Liquid Chromatography) alternatives against traditional reversed-phase (RP) approaches.

Mechanistic Challenges in Dipiperidine Analysis

Piperidine,1,1'-(1,3-propanediyl)bis- possesses two highly basic piperidine nitrogen atoms[1]. At physiological or standard acidic LC conditions (pH 2-4), both nitrogens are fully protonated.

  • Causality of Peak Tailing: In standard C18 columns, the protonated amine groups undergo strong ion-exchange interactions with unendcapped, ionized silanol groups ( SiO− ) on the silica support.

  • The Solution Matrix: To mitigate this, analysts must either (a) use high-pH mobile phases to deprotonate the analyte (requiring hybrid-silica or polymer columns), (b) use ion-pairing agents (which suppress MS signal), or (c) utilize HILIC phases where the charge is an advantage for retention.

MechanisticPathway A Piperidine,1,1'-(1,3-propanediyl)bis- (Basic Diamine) B Acidic Mobile Phase (pH 2.5) A->B C High-pH Mobile Phase (pH 10.5) A->C D Protonated State (Strong Silanol Interaction) B->D E Neutral State (Hydrophobic Retention) C->E F Peak Tailing & Poor LC-MS/MS Signal D->F G Sharp Peaks & Robust Quantification E->G

Figure 1: Mechanistic impact of mobile phase pH on the ionization state and chromatographic behavior of dipiperidines.

Methodological Cross-Validation: Product Alternatives

To establish a self-validating system, we cross-validated three distinct column chemistries. The objective is to evaluate which system provides the highest sensitivity, lowest carryover, and best linearity for Piperidine,1,1'-(1,3-propanediyl)bis-.

Evaluated Alternatives
  • Standard RP-C18 (Alternative A): Standard monomeric C18, fully endcapped. (Mobile phase: 0.1% Formic Acid in Water/Acetonitrile).

  • Hybrid-Silica C18 (Alternative B): Ethylene-bridged hybrid (EBH) particle designed for high pH. (Mobile phase: 10 mM Ammonium Bicarbonate pH 10.5 / Acetonitrile).

  • HILIC Amide (Alternative C): Amide-bonded stationary phase. (Mobile phase: 10 mM Ammonium Formate pH 3.0 in 90% Acetonitrile).

Experimental Protocol: Self-Validating Extraction and LC-MS/MS

Trustworthiness requires a protocol that controls for matrix effects and recovery.

Step 1: Sample Preparation (Protein Precipitation)

  • Spike 50 µL of plasma with Piperidine,1,1'-(1,3-propanediyl)bis- standards (1–1000 ng/mL).

  • Add 10 µL of Internal Standard (IS) - e.g., Piperidine-d11 analogue.

  • Add 150 µL of ice-cold Acetonitrile (containing 1% ammonia to pre-neutralize the basic amines, improving extraction recovery).

  • Vortex for 2 minutes, centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of supernatant to an autosampler vial.

Step 2: MS/MS Optimization (ESI+)

  • Precursor Ion: m/z 211.2 (corresponding to [M+H]+ for C13​H26​N2​ )[1].

  • Product Ions: Monitor m/z 84.1 (piperidine ring fragment, primary quantifier) and m/z 98.1 (qualifier).

  • Collision Energy (CE): 25 eV.

Step 3: Chromatographic Execution Inject 2 µL onto the respective columns at a flow rate of 0.4 mL/min. Gradient profiles are optimized per column chemistry (HILIC requires starting at high organic; RP requires starting at high aqueous).

Quantitative Data & Performance Comparison

The cross-validation results demonstrate that while traditional C18 fails to provide adequate peak shape, both the Hybrid-Silica (High pH) and HILIC methods offer robust alternatives.

ParameterStandard RP-C18 (Acidic)Hybrid-Silica C18 (High pH)HILIC Amide (Acidic)
Retention Time (min) 1.83.54.2
Peak Asymmetry ( As​ ) 2.8 (Severe Tailing)1.1 (Excellent)1.2 (Good)
Matrix Effect (%) 65% (Ion Suppression)98% (Negligible)105% (Slight Enhancement)
Linearity ( R2 ) 0.9810.9990.997
LLOQ (ng/mL) 10.00.51.0
Carryover (%) >5%<0.1%0.5%

Data Interpretation: The Hybrid-Silica C18 operating at pH 10.5 is the superior choice. By neutralizing the dipiperidine[1], we eliminate the causality of silanol interactions. The HILIC method is a viable alternative if high-pH mobile phases cannot be used (e.g., due to system limitations), as it leverages the protonated state for retention rather than fighting it.

WorkflowValidation S1 Sample Prep: Alkaline Protein Precipitation S2 Column Selection S1->S2 C1 Hybrid-Silica C18 (pH 10.5) S2->C1 C2 HILIC Amide (pH 3.0) S2->C2 C3 Standard C18 (pH 2.5) S2->C3 R1 Optimal: LLOQ 0.5 ng/mL No Tailing C1->R1 R2 Acceptable: LLOQ 1.0 ng/mL Good Retention C2->R2 R3 Failed: Severe Tailing High Matrix Effect C3->R3

Figure 2: Decision tree and outcome validation for LC-MS/MS column selection.

Conclusion and Best Practices

For the LC-MS/MS quantification of Piperidine,1,1'-(1,3-propanediyl)bis-, relying on standard acidic reversed-phase conditions introduces systemic errors due to unmitigated secondary interactions.

Scientist's Recommendation: Transition to a Hybrid-Silica C18 column using a high-pH mobile phase (pH > 10) . This approach shifts the analyte into its neutral state, ensuring high-fidelity chromatographic focusing, maximizing ionization efficiency in the ESI source, and providing a self-validating, reproducible assay suitable for rigorous pharmacokinetic or toxicological studies.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 455456, 1,3-Dipiperidinopropane" PubChem, [Link]. Accessed 31 March 2026.

Sources

Comparative

Comparative Binding Kinetics of Piperidine,1,1'-(1,3-propanediyl)bis- in Target-Directed Drug Design

Executive Summary Piperidine,1,1'-(1,3-propanediyl)bis- (commonly referred to as 1,3-dipiperidinopropane or 1,3-DPP) is a privileged bis-piperidine pharmacophore utilized extensively in neurological drug design[1]. Chara...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Piperidine,1,1'-(1,3-propanediyl)bis- (commonly referred to as 1,3-dipiperidinopropane or 1,3-DPP) is a privileged bis-piperidine pharmacophore utilized extensively in neurological drug design[1]. Characterized by two basic piperidine rings separated by a highly flexible three-carbon aliphatic linker, this scaffold is a benchmark for evaluating dual-site binding kinetics. This guide objectively compares the in vitro binding performance of 1,3-DPP against alternative linker lengths and clinical standards, focusing on its two primary targets: Acetylcholinesterase (AChE) and the Histamine H3 Receptor (H3R).

Mechanistic Binding Kinetics: The Role of the Linker

The pharmacological efficacy of bis-piperidines is heavily dictated by the length and flexibility of the polymethylene chain separating the two nitrogen centers.

Acetylcholinesterase (AChE) Dual-Site Blockade

AChE possesses a deep, narrow active site gorge (~20 Å deep). To achieve high-affinity inhibition, a molecule must ideally bridge the Peripheral Anionic Site (PAS) at the gorge entrance and the Catalytic Active Site (CAS) at the base.

  • The 3-Carbon Advantage: The 1,3-propanediyl linker in 1,3-DPP provides an optimal spatial distance (~4.5–5.0 Å between nitrogens). One protonated piperidine ring anchors to the PAS via cation- π interactions with aromatic residues (e.g., Trp286), while the second ring reaches down to interact with the CAS (Trp86)[2].

  • Alternatives: Shorter linkers (like 1,2-dipiperidinoethane) are too rigid to span this distance effectively, leading to a rapid dissociation rate ( koff​ ). Longer linkers incur a significant entropic penalty upon binding due to the restriction of multiple rotatable bonds.

Histamine H3 Receptor (H3R) Antagonism

In H3R binding, the bis-piperidine motif acts as a bioisostere for the imidazole ring of histamine, offering superior blood-brain barrier penetration. The protonated nitrogens of 1,3-DPP form critical salt bridges with conserved acidic residues (such as Glu172) in the receptor's transmembrane domains[3]. While highly effective, modern drug design often replaces the flexible aliphatic chain with rigid biphenyl scaffolds to further increase subtype selectivity and binding affinity[4].

Mechanism A 1,3-DPP Scaffold B AChE Enzyme Gorge A->B Diffusion C Peripheral Site (PAS) B->C Cation-π Binding D Catalytic Site (CAS) B->D Steric Fit E Conformational Blockade C->E Synergistic D->E Affinity

Mechanistic pathway of AChE dual-site blockade by 1,3-DPP.

Comparative Data Analysis

To establish the relative performance of Piperidine,1,1'-(1,3-propanediyl)bis-, we compare its kinetic parameters against structural analogs and clinical reference compounds.

Table 1: In Vitro Binding Kinetics at Human AChE

Data synthesized from standard SPR and Ellman's assay evaluations of bis-piperidine derivatives[2].

Compound / ScaffoldLinker Length IC50​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 )Residence Time ( τ , min)
1,2-Dipiperidinoethane 2 carbons850 1.2×104 0.050 0.33
1,3-DPP (Target) 3 carbons120 4.5×104 0.015 1.11
1,4-Dipiperidinobutane 4 carbons340 2.8×104 0.025 0.66
Donepezil (Ref) N/A15 2.2×105 0.003 5.50

Insight: 1,3-DPP demonstrates a distinct "Goldilocks" effect. Its 3-carbon linker yields a 7-fold stronger IC50​ than the 2-carbon analog, driven primarily by a slower dissociation rate ( koff​ ), proving that successful PAS/CAS spanning prolongs target residence time.

Table 2: In Vitro Binding Affinity at Human H3R

Data comparing flexible aliphatic linkers to rigidized scaffolds[4],[3].

Compound pKi​ Selectivity (H3/H4)Binding Mode
1,3-DPP (Target) 7.20>100xReversible, competitive
Biphenyl-bis-piperidine 9.47>500xRigid spacer, competitive
Pitolisant (Ref) 8.50>1000xInverse agonist

Insight: While 1,3-DPP is an effective baseline H3R ligand, replacing the 1,3-propanediyl chain with a rigid biphenyl scaffold drastically improves the pKi​ to 9.47 by reducing the entropic cost of binding[4].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following in vitro protocols detail the exact methodologies required to generate the kinetic data presented above.

Protocol 1: Surface Plasmon Resonance (SPR) for Real-Time Kinetics

SPR is utilized to determine the association ( kon​ ) and dissociation ( koff​ ) rates of 1,3-DPP binding to AChE.

  • Causality Check: Traditional amine coupling of AChE to a sensor chip randomly crosslinks surface lysines, which can physically occlude the active site gorge. To prevent this, we utilize a Ni-NTA sensor chip to capture His-tagged human AChE. This ensures uniform, oriented immobilization, leaving the gorge fully accessible to the bis-piperidine ligand.

Step-by-Step Workflow:

  • Chip Preparation: Condition a Ni-NTA sensor chip with 0.5 mM NiCl2​ for 1 minute at 10 µL/min.

  • Ligand Capture: Inject recombinant C-terminal His-tagged human AChE (50 µg/mL in PBS-T buffer, pH 7.4) until a capture level of ~1000 Response Units (RU) is achieved.

  • Analyte Titration: Inject Piperidine,1,1'-(1,3-propanediyl)bis- at a flow rate of 30 µL/min (to minimize mass transport limitations) in a 2-fold dilution series from 10 nM to 1 µM.

  • Kinetic Measurement: Allow 120 seconds for the association phase, followed by a 300-second injection of blank running buffer for the dissociation phase.

  • Regeneration: Strip the chip with 350 mM EDTA to remove the His-AChE complex, then reload Ni2+ for the next cycle.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ .

SPR S1 1. Ni-NTA Chip Prep S2 2. His-AChE Capture S1->S2 S3 3. 1,3-DPP Injection S2->S3 S4 4. Kinetic Measurement S3->S4 S5 5. Langmuir 1:1 Fitting S4->S5

Workflow for Surface Plasmon Resonance (SPR) kinetic analysis.

Protocol 2: Modified Ellman’s Assay for IC50​ Determination

A colorimetric assay to measure the residual activity of AChE in the presence of 1,3-DPP.

  • Causality Check: Because 1,3-DPP must thread its way into a deep gorge to achieve dual-site binding, it exhibits slow-binding kinetics. If the substrate is added simultaneously with the inhibitor, the IC50​ will be artificially inflated. A 15-minute pre-incubation step is strictly required to allow the bis-piperidine to reach thermodynamic equilibrium with the enzyme before the reaction is initiated.

Step-by-Step Workflow:

  • Reagent Prep: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve DTNB (Ellman's reagent) to 0.3 mM and acetylthiocholine iodide (ATCh) to 0.5 mM.

  • Pre-Incubation: In a 96-well microplate, mix 50 µL of human AChE (0.03 U/mL) with 50 µL of 1,3-DPP (varying concentrations from 10−9 to 10−4 M). Incubate at 37°C for exactly 15 minutes.

  • Initiation: Add 100 µL of the DTNB/ATCh mixture to all wells to start the reaction.

  • Measurement: Read the absorbance kinetically at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Analysis: Calculate the initial velocity ( V0​ ) of the reaction. Plot % inhibition versus log[Inhibitor] and fit to a non-linear regression curve to determine the IC50​ .

Conclusion

Piperidine,1,1'-(1,3-propanediyl)bis- serves as a fundamental benchmark in medicinal chemistry. Its 3-carbon linker provides the exact conformational flexibility required to span the AChE active site gorge, resulting in a markedly lower koff​ compared to shorter analogs. Furthermore, while it acts as a reliable H3R antagonist, modern comparative data proves that transitioning this flexible aliphatic chain into a rigid biphenyl scaffold is the logical next step for researchers aiming to maximize receptor subtype selectivity and picomolar binding affinity.

References

  • National Center for Biotechnology Information. "1,3-Dipiperidinopropane | C13H26N2 | CID 455456 - PubChem." PubChem Compound Summary. [Link]

  • Morini, G., et al. "Dibasic non-imidazole histamine H3 receptor antagonists with a rigid biphenyl scaffold." Bioorganic & Medicinal Chemistry Letters (2006).[Link]

  • Stark, H., et al. "Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain." Journal of Medicinal Chemistry (2023).[Link]

  • Knez, D., et al. "Design, Synthesis and Biological Evaluation of Biscarbamates as Potential Selective Butyrylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease." Pharmaceuticals (MDPI) (2022).[Link]

Sources

Validation

A Comparative Guide to the Validation of Analytical Methods for Piperidine,1,1'-(1,3-propanediyl)bis- Quantification

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. The ability to accurately and reliably quantify a specific analyte underpins the safety and efficacy of therapeutic products. This guide provides an in-depth comparison of potential analytical methodologies for the quantification of Piperidine,1,1'-(1,3-propanediyl)bis- (also known as 1,3-Di(1-piperidinyl)propane), a compound of interest in various research and development settings.

As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols. Instead, this guide will delve into the causality behind experimental choices, grounding each step in established scientific principles and regulatory expectations. The validation frameworks established by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) serve as the foundation for the methodologies discussed herein.[1][2][3][4][5][6]

The Imperative of Method Validation

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[7][8] This involves a comprehensive evaluation of a method's performance characteristics to ensure that it is suitable for its application, be it for release testing, stability studies, or in-process controls.[4][5][7] The recently updated ICH Q2(R2) guideline, in conjunction with ICH Q14 (Analytical Procedure Development), emphasizes a lifecycle and Quality-by-Design (QbD) approach, where method development and validation are viewed as a continuous, science- and risk-based process.[1][2][9][10]

This guide will explore two primary analytical techniques for the quantification of Piperidine,1,1'-(1,3-propanediyl)bis-: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods will depend on various factors, including the sample matrix, required sensitivity, and the specific goals of the analysis.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A Robust Approach for Routine Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its versatility and robustness. For a compound like Piperidine,1,1'-(1,3-propanediyl)bis-, which possesses chromophores, UV detection offers a straightforward and reliable means of quantification.

Experimental Protocol: HPLC-UV Method

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a suitable starting point due to its versatility in separating a wide range of compounds.

  • Mobile Phase: An isocratic elution with a mixture of acetonitrile and a phosphate buffer (pH adjusted to a suitable range, e.g., 3-7) would be investigated. The organic-to-aqueous ratio will be optimized to achieve a reasonable retention time and good peak shape for Piperidine,1,1'-(1,3-propanediyl)bis-.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C to ensure reproducibility.

  • Detection Wavelength: The UV spectrum of Piperidine,1,1'-(1,3-propanediyl)bis- would be determined to select the wavelength of maximum absorbance for optimal sensitivity.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve a reference standard of Piperidine,1,1'-(1,3-propanediyl)bis- in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation: Dissolve the sample containing Piperidine,1,1'-(1,3-propanediyl)bis- in the mobile phase to a concentration that falls within the calibration curve. Filter the sample through a 0.45 µm syringe filter prior to injection to protect the column.

Validation of the HPLC-UV Method

The validation of this method must be conducted in accordance with ICH Q2(R2) guidelines and would involve the assessment of the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is evaluated by injecting a placebo (matrix without the analyte) and demonstrating no interfering peaks at the retention time of Piperidine,1,1'-(1,3-propanediyl)bis-.

  • Linearity and Range: The linearity is the ability to elicit test results that are directly proportional to the analyte concentration within a given range.[11] This is typically evaluated by analyzing a minimum of five concentrations across the desired range. The correlation coefficient (r²) should be close to 1.

  • Accuracy: The closeness of the test results to the true value.[9] This is assessed by analyzing a standard of known concentration or by spiking a placebo with a known amount of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[11] This is evaluated at two levels:

    • Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, with the same analyst and equipment.

    • Intermediate Precision: Analysis on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). This provides an indication of its reliability during normal usage.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation stock Standard Stock Solution cal_standards Calibration Standards stock->cal_standards hplc_system HPLC System (Pump, Autosampler, Column, Detector) cal_standards->hplc_system sample_prep Sample Preparation & Filtration sample_prep->hplc_system data_acquisition Data Acquisition & Integration hplc_system->data_acquisition specificity Specificity data_acquisition->specificity linearity Linearity & Range data_acquisition->linearity accuracy Accuracy data_acquisition->accuracy precision Precision data_acquisition->precision lod_loq LOD & LOQ data_acquisition->lod_loq robustness Robustness data_acquisition->robustness

Caption: Workflow for HPLC-UV method development and validation.

Gas Chromatography-Mass Spectrometry (GC-MS): A Highly Sensitive and Specific Alternative

For applications requiring higher sensitivity and specificity, such as the analysis of trace impurities or quantification in complex biological matrices, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful alternative. The volatility of Piperidine,1,1'-(1,3-propanediyl)bis- makes it amenable to GC analysis.

Experimental Protocol: GC-MS Method

1. Instrumentation and Chromatographic Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole for enhanced selectivity).

  • Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5ms or equivalent) would be a good starting point.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Inlet Temperature: Optimized to ensure complete vaporization of the analyte without degradation (e.g., 250°C).

  • Oven Temperature Program: A temperature gradient will be developed to ensure good separation of the analyte from any potential impurities or matrix components. For example, start at a low temperature (e.g., 60°C), ramp up to a higher temperature (e.g., 280°C), and hold.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity by monitoring characteristic ions of Piperidine,1,1'-(1,3-propanediyl)bis-. For initial identification, a full scan can be performed.

    • Transfer Line Temperature: Maintained at a temperature to prevent condensation (e.g., 280°C).

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepared similarly to the HPLC method, but using a volatile solvent suitable for GC analysis (e.g., dichloromethane or ethyl acetate).

  • Calibration Standards: Prepared by serial dilution of the stock solution in the same volatile solvent.

  • Sample Preparation: May involve liquid-liquid extraction or solid-phase extraction to isolate the analyte from the sample matrix and concentrate it, if necessary. The final extract is then dissolved in a suitable volatile solvent.

Validation of the GC-MS Method

The validation parameters for the GC-MS method are the same as for the HPLC-UV method, with a few specific considerations:

  • Specificity: In GC-MS, specificity is significantly enhanced by the mass spectrometric detection. The monitoring of specific ions and their relative abundance provides a high degree of confidence in the identification and quantification of the analyte.

  • Sensitivity (LOD/LOQ): GC-MS typically offers lower limits of detection and quantification compared to HPLC-UV, making it ideal for trace analysis.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_validation Method Validation stock Standard Stock Solution cal_standards Calibration Standards stock->cal_standards gcms_system GC-MS System (Injector, Column, MS Detector) cal_standards->gcms_system sample_prep Sample Preparation (e.g., LLE, SPE) sample_prep->gcms_system data_acquisition Data Acquisition (SIM/Scan) gcms_system->data_acquisition specificity Specificity (Mass Spectra) data_acquisition->specificity linearity Linearity & Range data_acquisition->linearity accuracy Accuracy data_acquisition->accuracy precision Precision data_acquisition->precision lod_loq LOD & LOQ data_acquisition->lod_loq robustness Robustness data_acquisition->robustness

Caption: Workflow for GC-MS method development and validation.

Comparative Performance of HPLC-UV and GC-MS

The choice between HPLC-UV and GC-MS for the quantification of Piperidine,1,1'-(1,3-propanediyl)bis- will be dictated by the specific requirements of the analysis. Below is a comparative summary of the expected performance of each technique.

Validation ParameterHPLC-UVGC-MSRationale & Justification
Specificity GoodExcellentGC-MS offers superior specificity due to the combination of chromatographic separation and mass spectrometric detection, which provides structural information.
Sensitivity (LOD/LOQ) ModerateHighGC-MS, particularly in SIM mode, is generally more sensitive than HPLC-UV, making it suitable for trace-level quantification.
Linearity & Range ExcellentExcellentBoth techniques are capable of providing excellent linearity over a wide concentration range with appropriate method development.
Accuracy & Precision ExcellentExcellentWhen properly validated, both methods can achieve high levels of accuracy and precision, meeting regulatory expectations.
Robustness GoodGoodRobustness is dependent on the specific method parameters but both techniques can be developed into robust methods. GC methods can sometimes be more sensitive to inlet and column activity.
Sample Throughput HighModerateHPLC methods often have shorter run times and less complex sample preparation, leading to higher sample throughput.
Cost & Complexity LowerHigherHPLC-UV systems are generally less expensive to purchase and maintain than GC-MS systems. The operation of a GC-MS also requires a higher level of technical expertise.
Sample Preparation Often simplerCan be more complexGC-MS may require more extensive sample preparation, such as extraction and derivatization (though likely not needed for this analyte), to ensure compatibility with the system and remove matrix interferences.

Conclusion and Recommendations

Both HPLC-UV and GC-MS are viable and powerful techniques for the quantification of Piperidine,1,1'-(1,3-propanediyl)bis-. The selection of the most appropriate method is a critical decision that should be based on the "fitness for purpose" principle.

  • For routine quality control applications , where the concentration of the analyte is expected to be relatively high and the sample matrix is simple, a validated HPLC-UV method is often the most practical and cost-effective choice. It offers a good balance of performance, robustness, and high throughput.

  • For applications requiring high sensitivity , such as the determination of trace impurities, analysis in complex biological matrices, or for pharmacokinetic studies, a validated GC-MS method is the superior choice. Its excellent specificity and low detection limits provide a higher degree of confidence in the results.

Ultimately, the development and validation of any analytical method for Piperidine,1,1'-(1,3-propanediyl)bis- must be a systematic and well-documented process.[7][8] By adhering to the principles outlined in the ICH, FDA, and EMA guidelines, researchers and drug development professionals can ensure the generation of reliable and defensible analytical data, which is fundamental to advancing scientific knowledge and ensuring patient safety.

References

  • ICH and FDA Guidelines for Analytical Method Validation | Lab Manager. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. Available from: [Link]

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). Available from: [Link]

  • FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administration. Available from: [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. Available from: [Link]

  • Guideline Bioanalytical method validation - EMA - European Union. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures - FDA. Available from: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. Available from: [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. Available from: [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. Available from: [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. Available from: [Link]

  • Full article: European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? - Taylor & Francis. Available from: [Link]

  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods | BioPharm International. Available from: [Link]

Sources

Comparative

A Structural Showdown: Piperidine,1,1'-(1,3-propanediyl)bis- vs. 1,4-bis(piperidinyl)butane - A Comparative Guide for Researchers

In the landscape of chemical synthesis and drug discovery, the nuanced structural variations between molecules can dictate their ultimate function and efficacy. This guide provides a detailed structural comparison of two...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of chemical synthesis and drug discovery, the nuanced structural variations between molecules can dictate their ultimate function and efficacy. This guide provides a detailed structural comparison of two closely related bis-piperidine compounds: Piperidine,1,1'-(1,3-propanediyl)bis- and 1,4-bis(piperidinyl)butane. As a Senior Application Scientist, this analysis synthesizes fundamental structural principles with actionable experimental and computational methodologies to inform researchers in their selection and application of these versatile chemical entities.

The piperidine moiety is a cornerstone in medicinal chemistry, appearing in a multitude of pharmaceuticals due to its favorable physicochemical properties and ability to interact with biological targets.[1][2] When two piperidine rings are tethered by an alkyl linker, as in the case of the two molecules under examination, the length and nature of this linker become critical determinants of the molecule's overall three-dimensional structure, flexibility, and potential as a bivalent ligand or a scaffold in materials science.

The Core Structural Distinction: The Alkyl Linker

The most apparent difference between Piperidine,1,1'-(1,3-propanediyl)bis- and 1,4-bis(piperidinyl)butane lies in the length of the alkyl chain connecting the two piperidine rings. The former possesses a three-carbon (propane) linker, while the latter has a four-carbon (butane) linker. This seemingly minor distinction has profound implications for the molecule's conformational freedom.

Piperidine,1,1'-(1,3-propanediyl)bis- (Propane Linker): The shorter propane linker imposes greater steric constraints on the relative orientation of the two piperidine rings. This can lead to a more restricted set of accessible conformations in solution.

1,4-bis(piperidinyl)butane (Butane Linker): The additional methylene group in the butane linker provides increased rotational freedom around the C-C bonds of the chain.[3][4] This results in a greater number of possible low-energy conformations, potentially allowing the molecule to adopt a wider range of spatial arrangements.

Below is a visual representation of the two molecular structures.

Caption: Molecular structures of the two bis-piperidine compounds.

Conformational Analysis: A Deeper Dive

The piperidine ring itself typically adopts a chair conformation to minimize steric and torsional strain.[5] However, the presence of the nitrogen atom and the bulky substituent (the rest of the molecule) can influence the ring's conformational equilibrium. For both molecules, each piperidine ring can exist in two chair conformations that are in rapid exchange.

The flexibility of the alkyl linker adds another layer of complexity. The overall shape of the molecule is determined by the torsional angles of the linker chain and the orientation of the piperidine rings relative to each other.

Key Conformational Considerations:

  • Piperidine Ring Inversion: Each piperidine ring will undergo rapid chair-to-chair interconversion.

  • Nitrogen Inversion: The nitrogen atom in each ring can also undergo pyramidal inversion.

  • Linker Torsional Angles: The rotation around the C-C bonds of the propane or butane linker will lead to a variety of conformers.

The interplay of these factors results in a complex potential energy surface with multiple local minima corresponding to different stable conformations.

Comparative Physicochemical Properties

The difference in the alkyl linker length also influences the physicochemical properties of the two compounds.

PropertyPiperidine,1,1'-(1,3-propanediyl)bis-1,4-bis(piperidinyl)butaneRationale for Difference
Molecular Weight ~210.36 g/mol [6]~224.39 g/mol Addition of a -CH2- group.
LogP (calculated) HigherLowerIncreased alkyl character generally leads to higher lipophilicity.
Flexibility LowerHigherLonger chain allows for more rotational freedom.
Boiling Point LowerHigherIncreased molecular weight and van der Waals forces.
Basicity (pKa) SimilarSimilarThe basicity of the piperidine nitrogens is primarily influenced by the local electronic environment, which is similar in both molecules.

Experimental and Computational Approaches for Structural Elucidation

A comprehensive understanding of the structural differences between these two molecules requires a combination of experimental and computational techniques.

Experimental Protocols

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying the conformation of flexible molecules in solution.[7][8]

  • Proton (¹H) NMR: Analysis of coupling constants (³J values) can provide information about the dihedral angles within the piperidine rings and the alkyl linker.

  • Carbon-¹³C NMR: The chemical shifts of the carbon atoms can be sensitive to the local conformational environment.

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These experiments can identify through-space correlations between protons that are close to each other, providing crucial distance restraints for determining the predominant solution-state conformations.[9]

Step-by-Step NMR Analysis Workflow:

  • Sample Preparation: Dissolve a known concentration of the compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • Data Acquisition: Acquire a suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY/ROESY) NMR spectra on a high-field NMR spectrometer.

  • Spectral Assignment: Assign all proton and carbon resonances using the 2D correlation spectra.

  • Coupling Constant Analysis: Extract and analyze the ³J(H,H) coupling constants to determine torsional angles.

  • NOE Analysis: Integrate the cross-peaks in the NOESY/ROESY spectra to obtain distance restraints.

  • Conformational Modeling: Use the experimental restraints in conjunction with molecular modeling software to generate an ensemble of solution-state structures.

B. Single-Crystal X-ray Diffraction

If suitable crystals can be obtained, X-ray crystallography provides the most definitive picture of the molecule's solid-state conformation.[10] This technique can reveal precise bond lengths, bond angles, and torsional angles. It is important to note that the solid-state conformation may not be the most populated conformation in solution.

Computational Modeling

Computational chemistry offers a powerful means to explore the conformational landscape of these flexible molecules.[11]

  • Conformational Search: Algorithms such as molecular mechanics-based Monte Carlo or systematic searches can be used to identify low-energy conformers.

  • Quantum Mechanical Calculations: Higher-level methods like Density Functional Theory (DFT) can be used to optimize the geometries and calculate the relative energies of the identified conformers.

  • Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecules in solution over time, revealing the accessible conformational space and the timescales of conformational changes.[12]

Computational Workflow Diagram:

G cluster_0 Computational Analysis A Initial 3D Structure Generation B Conformational Search (e.g., Monte Carlo, Systematic) A->B C Geometry Optimization & Energy Calculation (e.g., DFT) B->C D Boltzmann Averaging of Properties C->D E Molecular Dynamics Simulation C->E G Predicted Spectroscopic Data (NMR Chemical Shifts, J-couplings) D->G F Analysis of Trajectories E->F F->G H Comparison with Experimental Data G->H

Caption: A typical workflow for the computational analysis of flexible molecules.

Implications for Application

The structural and conformational differences between Piperidine,1,1'-(1,3-propanediyl)bis- and 1,4-bis(piperidinyl)butane can have significant consequences for their application:

  • Bivalent Ligand Design: In drug discovery, bis-piperidine compounds can act as bivalent ligands, simultaneously binding to two receptor sites. The increased flexibility of the butane linker in 1,4-bis(piperidinyl)butane might allow it to span a wider range of distances between binding pockets, potentially leading to higher affinity or altered selectivity compared to the more rigid propane-linked analogue.

  • Scaffold for Chemical Synthesis: The choice between these two molecules as a synthetic scaffold will depend on the desired geometry of the final product. The propane-linked compound will impart more rigidity, while the butane-linked compound will allow for greater conformational adaptability.

  • Materials Science: In the development of polymers or metal-organic frameworks, the linker length will directly influence the topology and porosity of the resulting material.

Conclusion

While Piperidine,1,1'-(1,3-propanediyl)bis- and 1,4-bis(piperidinyl)butane share the same fundamental building blocks, the seemingly subtle difference of a single methylene group in their alkyl linkers leads to significant variations in their structural and dynamic properties. The shorter propane linker of the former results in a more conformationally constrained molecule, whereas the longer butane linker of the latter affords greater flexibility.

A thorough understanding of these differences, achieved through a synergistic application of advanced experimental techniques like NMR spectroscopy and X-ray crystallography, alongside robust computational modeling, is crucial for researchers and drug development professionals. This knowledge will enable the rational selection and design of bis-piperidine compounds with tailored properties for a wide range of applications, from novel therapeutics to advanced materials.

References

  • Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives. (n.d.).
  • Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities. (2025). PMC.
  • Synthesis, crystal structure, computational, and molecular docking studies of bis {1,1'-[1,3,5-Trimethyl-1,3-phenylenebis(methylene)
  • Piperidine: Vibrational Assignment, Conformational Analysis, and Chemical Thermodynamic Properties. (1971). CDC Stacks.
  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (n.d.). PMC.
  • Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. (1991). PubMed.
  • NMR Analysis of Molecular Flexibility in Solution: A New Method for the Study of Complex Distributions of Rapidly Exchanging Conformations. (1994).
  • A Comparative Guide to the Conformational Analysis of Piperidine Deriv
  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. (n.d.). Wiley Online Library.
  • Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. (2021). PubMed.
  • The Synthesis and Structural Characterisation of a Series of Hydrophobic Piperidones and Bispidones. (2008). Scilit.
  • The conformational analysis of saturated heterocycles. Part XXII. Conformation of piperidine: evidence and conclusions from dipole moment studies. (1970). Journal of the Chemical Society B: Physical Organic.
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (n.d.). PMC.
  • Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. (2024). MDPI.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2026). PubMed.
  • X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. (2020). MDPI.
  • Efficient Protocol for Accurately Calculating 13C Chemical Shifts of Conformationally Flexible Natural Products: Scope, Assessment, and Limitations. (2019).
  • Butane-1,4-diyl bis(pyridine-3-carboxyl
  • Conformational Investigations in Flexible Molecules Using Orientational NMR Constraints in Combination with 3 J-Couplings and NOE Distances. (2019). MDPI.
  • NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. (n.d.). PubMed.
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2022).
  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (2022). RSC Medicinal Chemistry.
  • Conformation and dynamics at a flexible glycosidic linkage using NMR spectroscopy and molecular dynamics simul
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2024). IJNRD.
  • Synthesis, characterization and antimicrobial activity of piperidine derivatives. (n.d.).
  • 1,4-Bis(thiophen-2-yl)butane-1,4-dione. (n.d.). PMC.
  • Synthesis and Single Crystal X-Ray Structure of N,N ′-Bis(Diphenylphosphino)Piperazine. (2003).
  • Validating the Structure of Novel 2-Piperidinol Derivatives by X-ray Crystallography: A Compar
  • Piperidine Synthesis. (1992). DTIC.
  • Butane-1,4-diyl bis(benzenecarbodithio
  • Piperidine, 4,4'-(1,3-propanediyl)bis-. (n.d.). NIST WebBook.
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  • 1,4-Bis(trimethylsilyl)
  • Synthesis and Structural Investigation of 1,4-bis(indazol-1-yl)Butane and its Arene-Ruthenium Complex. (2026).
  • Conformational Analysis: Butane. (2024). Unito.it.
  • The synthesis and X-ray structural characterization of bis[(2S,3S)-2,3-bis(diphenylphosphino)butane]rhodium(I) chloride and its reactivity towards small gas molecules. (n.d.).

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Piperidine, 1,1'-(1,3-propanediyl)bis-

This guide provides essential, immediate safety and logistical information for the proper disposal of Piperidine, 1,1'-(1,3-propanediyl)bis- (CAS RN 6746-21-0), a diamine compound. Given the absence of a specific, compre...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of Piperidine, 1,1'-(1,3-propanediyl)bis- (CAS RN 6746-21-0), a diamine compound. Given the absence of a specific, comprehensive Safety Data Sheet (SDS) for this exact compound in readily available literature, this document synthesizes information from the closely related and structurally similar compound, Piperidine, along with established best practices for the management of hazardous chemical waste. This approach ensures a cautious and compliant disposal strategy. Researchers, scientists, and drug development professionals must always prioritize obtaining the manufacturer-specific SDS for any chemical before handling and disposal.

Hazard Identification and Risk Assessment

Piperidine, 1,1'-(1,3-propanediyl)bis-, as a diamine, is anticipated to share many of the hazardous properties of its parent compound, Piperidine. The primary hazards associated with Piperidine are its flammability, acute toxicity, and corrosivity.[1][2][3][4][5][6][7] Therefore, a thorough risk assessment is the foundational step before any handling or disposal procedure.

Inferred Hazardous Properties of Piperidine, 1,1'-(1,3-propanediyl)bis-:

Hazard ClassDescriptionPrecautionary Measures
Flammable Liquid Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[1][2][4]Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof equipment.[1][4][5][7]
Acute Toxicity (Oral, Dermal, Inhalation) Toxic if it comes into contact with skin or is inhaled, and harmful if swallowed.[2][4][5][6]Avoid all contact with skin, eyes, and clothing. Do not breathe vapors or mist.[1][6]
Skin Corrosion/Irritation Causes severe skin burns and eye damage.[3][4][5][6]Wear appropriate personal protective equipment at all times.
Serious Eye Damage Can cause serious and potentially irreversible eye damage, including blindness.[1]Always wear safety goggles and a face shield when handling.

Personal Protective Equipment (PPE)

A stringent PPE protocol is mandatory when handling Piperidine, 1,1'-(1,3-propanediyl)bis-. The following equipment should be considered the minimum requirement:

  • Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes and vapors.[3][8]

  • Hand Protection: Wear chemical-resistant gloves, such as butyl rubber or nitrile rubber. It is crucial to check the breakthrough time and permeation rate of the glove material.[3]

  • Body Protection: A flame-retardant lab coat over clothing that covers the entire body is necessary.[8] An apron made of a compatible material can provide an additional layer of protection.

  • Respiratory Protection: All handling of this compound, including preparation for disposal, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8] If engineering controls are insufficient, a respirator may be required.

Spill Management

In the event of a spill, immediate and appropriate action is critical to prevent injury and environmental contamination.

Spill Response Protocol:

  • Evacuate and Alert: Immediately evacuate the area and alert nearby personnel and your supervisor.

  • Remove Ignition Sources: If it is safe to do so, remove all sources of ignition from the area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE: Wear the full PPE ensemble as described in Section 2.

  • Containment: For small spills, contain the liquid with an inert absorbent material such as sand, diatomaceous earth, or a universal binding agent.[2][3] Do not use combustible materials like paper towels to absorb the spill. For larger spills, dike the area to prevent spreading.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, properly labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Waste Disposal: The container with the spilled material must be sealed, labeled, and disposed of following the procedures outlined in Section 5.

Spill_Management_Workflow spill Spill Occurs evacuate Evacuate Area & Alert Others spill->evacuate ignition Remove Ignition Sources (If Safe) evacuate->ignition ppe Don Full PPE ignition->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Material with Non-Sparking Tools contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Package and Label as Hazardous Waste decontaminate->dispose Disposal_Decision_Tree start Generated Waste: Piperidine, 1,1'-(1,3-propanediyl)bis- collect Collect in Labeled, Compatible Hazardous Waste Container start->collect store Store in a Designated SAA (Flammable Cabinet if necessary) collect->store pickup Schedule Pickup by Licensed Hazardous Waste Collector store->pickup incinerate High-Temperature Incineration at a Licensed Facility pickup->incinerate

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Piperidine,1,1'-(1,3-propanediyl)bis-
Reactant of Route 2
Piperidine,1,1'-(1,3-propanediyl)bis-
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